2,4-Difluoro-N-methylaniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-difluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUMCZQTXMOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675164 | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-15-7 | |
| Record name | Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-N-methylaniline hydrochloride is a substituted aniline derivative of increasing interest in pharmaceutical research and development. As an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical properties is paramount for process optimization, quality control, and formulation development.[1][2][3] The hydrochloride salt form is often preferred in drug development to enhance solubility and stability compared to the free base.[4]
This technical guide provides a comprehensive overview of the key physical properties of this compound. Where experimental data for this specific molecule is not publicly available, we will present robust methodologies for its determination, drawing on established principles and data from analogous compounds to provide a scientifically grounded framework for researchers.
Molecular and Chemical Identity
A clear identification of the compound is the first step in any technical assessment.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| Synonyms | N-Methyl-2,4-difluoroaniline HCl | [6][7] |
| CAS Number | 1187386-15-7 | [5][6] |
| Molecular Formula | C₇H₈ClF₂N | [6][7] |
| Molecular Weight | 179.595 g/mol | [6] |
| Chemical Structure | ```dot | |
| graph chemical_structure { |
}
Caption: Workflow for the synthesis, characterization, and quality control of this compound.
Conclusion
While specific experimental data for this compound is not extensively published, this guide provides a robust framework for its physical and spectroscopic characterization. By employing the detailed methodologies outlined, researchers and drug development professionals can confidently determine the critical quality attributes of this important pharmaceutical intermediate. The principles and comparative data from related compounds offer a solid foundation for anticipating its behavior and ensuring its suitability for downstream applications.
References
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Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved from [Link]
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cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek. Retrieved from [Link]
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Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved from [Link]
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Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines. (n.d.). Suanfarma. Retrieved from [Link]
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Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]
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2-Chloro-N-methylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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N-Methyl 2,4-difluoroaniline, HCl. (n.d.). MOLBASE. Retrieved from [Link]
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Physical and Chemical Properties Analysis. (n.d.). Triclinic Labs. Retrieved from [Link]
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4 Chloro N methylaniline. (2015, November 19). mzCloud. Retrieved from [Link]
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Estimating physical and chemical properties of organic compounds. (2020, November 3). YouTube. Retrieved from [Link]
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Physical-chemical Properties. (n.d.). LabAnalysis. Retrieved from [Link]
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2,4-Difluoro-N-methylaniline. (n.d.). Lead Sciences. Retrieved from [Link]
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Characteristics of fine chemicals. (n.d.). ResearchGate. Retrieved from [Link]
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2,5-dichloro-n-methylaniline hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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2,4-Difluoro-N-methylaniline. (2025, October 2). Chemsrc. Retrieved from [Link]
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2,4-Difluoro-N-methylaniline hydrochloride chemical structure
An In-Depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 1187386-15-7), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We delve into its chemical structure, physicochemical properties, and detailed spectroscopic characterization. This document outlines a robust, multi-step synthetic pathway, complete with detailed experimental protocols for its preparation and subsequent conversion to the hydrochloride salt. Furthermore, we explore its applications as a versatile synthetic intermediate in drug development, supported by an analysis of its chemical reactivity. Finally, this guide establishes critical guidelines for safe handling, storage, and disposal, ensuring operational safety for researchers and chemists. This paper is intended for professionals in drug discovery, process chemistry, and medicinal chemistry who require a deep technical understanding of this valuable building block.
Introduction: The Strategic Role of Fluorinated Anilines
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated anilines, in particular, have emerged as indispensable building blocks in the synthesis of a wide array of bioactive compounds.[2] The strategic placement of fluorine atoms on the aniline ring system alters the electronic properties of the amine, modulating its pKa and nucleophilicity, and providing a vector for further chemical modification through nucleophilic aromatic substitution.[2]
2,4-Difluoro-N-methylaniline, and its hydrochloride salt, represents a highly functionalized intermediate. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions significantly impacts the reactivity of the aromatic ring and the basicity of the secondary amine. The N-methyl group provides a distinct structural and electronic feature compared to its primary amine counterpart, 2,4-difluoroaniline. This guide serves as a senior-level resource, consolidating the available technical data and providing field-proven insights into the practical synthesis and application of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.
Physicochemical Properties and Structure Elucidation
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its effective use in synthesis.
Chemical Identity and Structure
This compound is the salt form of the parent free base. The hydrochloride form enhances stability and simplifies handling by converting the viscous liquid free base into a solid.
-
IUPAC Name: 2,4-difluoro-N-methylanilinium chloride
Physicochemical Data
The key quantitative data for this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Weight | 179.60 g/mol | [3][4][7] |
| Monoisotopic Mass | 179.0313333 Da | [3] |
| Form | Solid | (inferred from free base being liquid) |
| Hydrogen Bond Donor Count | 2 | [3][4] |
| Hydrogen Bond Acceptor Count | 3 | [3][4] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 12.03 Ų | [3][7] |
| Storage Temperature | Room Temperature, Sealed in Dry | [8][9] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis. While specific spectra for this exact salt are proprietary to manufacturers, its expected characteristics can be expertly predicted based on its structure and data from analogous compounds.[6][10]
-
¹H NMR: The proton spectrum is expected to show distinct signals. The N-methyl protons will appear as a singlet or doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. The N-H proton of the anilinium salt will be a broad singlet at a downfield shift, typically >10 ppm. The three aromatic protons will appear as complex multiplets between 6.8 and 7.5 ppm, showing characteristic splitting patterns due to H-H and H-F couplings.
-
¹³C NMR: The spectrum will display seven carbon signals. The N-methyl carbon is expected around 30-35 ppm. The four aromatic carbons attached to hydrogen will be in the 105-130 ppm region, while the two carbons attached to fluorine will show large C-F coupling constants and appear significantly downfield, typically in the 150-165 ppm range.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, with chemical shifts characteristic of aromatic fluorides. The signals will likely show coupling to each other (ortho-coupling) and to adjacent protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad N-H stretching band from the anilinium salt around 2400-2800 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands will appear around 1500-1600 cm⁻¹.[11]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum will show the molecular ion for the free base (the cation) at m/z 144.06 (M+H)⁺, corresponding to the formula [C₇H₈F₂N]⁺.[12]
Synthesis and Manufacturing Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the synthesis of the free base followed by salt formation.
Overall Synthetic Strategy
A logical and industrially viable approach begins with a common starting material, 2,4-difluoroaniline, and proceeds through N-methylation, followed by acidification to form the final hydrochloride salt.
Caption: Synthetic workflow for 2,4-Difluoro-N-methylaniline HCl.
Protocol 1: Synthesis of 2,4-Difluoro-N-methylaniline (Free Base)
This protocol describes the N-methylation of 2,4-difluoroaniline. Using methanol as the methylating agent with an appropriate catalyst is a common and effective method.[10]
Materials:
-
2,4-Difluoroaniline (1.0 eq)
-
Methanol (used as both reagent and solvent)
-
Iridium-based or similar N-methylation catalyst (e.g., 2-Arylbenzo[d]oxazole NHC-Ir(III) complex)[10]
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with reflux condenser
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2,4-difluoroaniline and the catalyst.
-
Reagent Addition: Add methanol as the solvent. The causality here is that methanol serves as the methyl source in this catalytic cycle, which is often more atom-economical than using methyl halides.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quench and Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine. The use of a biphasic system allows for the separation of the organic product from inorganic salts and aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-N-methylaniline as an oil.[13]
Protocol 2: Conversion to Hydrochloride Salt
This protocol details the conversion of the synthesized free base into its stable hydrochloride salt. This step is self-validating; successful salt formation is confirmed by the precipitation of a solid from the solution.
Materials:
-
Crude 2,4-Difluoro-N-methylaniline (1.0 eq)
-
Anhydrous solvent (e.g., Diethyl ether, Isopropanol)
-
Hydrochloric acid solution in an organic solvent (e.g., 2M HCl in diethyl ether, or isopropanolic HCl)[14]
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude 2,4-Difluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether or isopropanol. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallinity and yield of the salt.
-
Acidification: While stirring, slowly add the hydrochloric acid solution dropwise. A precipitate should form immediately. The stoichiometry is controlled to ensure complete protonation of the amine without a large excess of acid.
-
Precipitation and Isolation: Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities. The low temperature of the wash solvent minimizes the dissolution of the desired product.
-
Drying: Dry the solid under vacuum to obtain the final this compound.
Applications in Research and Drug Development
The unique electronic and structural features of this compound make it a valuable intermediate in several research areas, most notably in the synthesis of pharmaceuticals and agrochemicals.[13]
Utility as a Synthetic Intermediate
The reactivity of this molecule is governed by the interplay between the activating N-methyl group and the deactivating, ortho-para directing fluorine atoms. This allows for selective functionalization at various positions:
-
Amine Reactivity: The secondary amine can act as a nucleophile in reactions such as acylation, alkylation, and palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination).[2]
-
Aromatic Ring Reactivity: While the fluorine atoms deactivate the ring towards electrophilic aromatic substitution, they also activate it for nucleophilic aromatic substitution (SNAᵣ), particularly at the position ortho or para to a fluorine atom if a strong electron-withdrawing group is also present.
Caption: Role in the drug discovery and development pipeline.
Potential in Medicinal Chemistry
Derivatives of fluorinated anilines are prevalent in modern pharmaceuticals. While specific drugs containing the 2,4-Difluoro-N-methylaniline moiety are not broadly disclosed, its structural alerts suggest potential applications in areas where related compounds have shown activity:
-
Anticancer Agents: Many kinase inhibitors utilize a substituted aniline core to form key hydrogen bonds within the ATP-binding pocket of the target enzyme. The fluorine atoms can enhance binding affinity and improve metabolic stability.[2]
-
Antimicrobial Agents: The lipophilicity and electronic properties conferred by the fluorine atoms can be tuned to improve cell permeability and activity against bacterial or fungal targets.[2]
Safety, Handling, and Storage
Proper handling of this compound is paramount due to the potential hazards associated with aniline derivatives. The safety data is primarily extrapolated from the free base and parent aniline compounds.[15][16]
Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |
| Acute Toxicity, Oral | Category 3/4 (Toxic/Harmful if swallowed) | P264, P270, P301+P312 | [15][17][18] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | P280, P302+P352, P312 | [15][16] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | P261, P271, P304+P340 | [15][16] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280, P332+P313 | [16][18] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338 | [16][18] |
Recommended Handling Protocol
Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles or a face shield.[15][18]
-
Dispensing: Use a spatula to handle the solid. Avoid creating dust. If transferring solutions, use a syringe or cannula.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials. Place waste in a sealed, labeled container for hazardous waste disposal.[16]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[17][18]
-
Stability: The hydrochloride salt is generally more stable and less susceptible to air oxidation (which causes discoloration) than the free base.[18]
Conclusion
This compound is a strategically important synthetic building block with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern provides a valuable platform for constructing complex molecular architectures. This guide has provided a comprehensive technical framework covering its synthesis, detailed characterization, practical applications, and critical safety protocols. By leveraging the information and methodologies presented herein, researchers and development scientists can effectively and safely utilize this versatile compound to advance their scientific objectives.
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Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
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2,4-Difluoro-N-methylaniline hydrochloride CAS number 1187386-15-7
An In-Depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride (CAS 1187386-15-7): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1187386-15-7), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. As a senior application scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, handling, and strategic application in drug development. We will explore the causal reasoning behind specific experimental choices, present self-validating protocols, and ground all technical claims in authoritative sources. This guide is structured to serve as a practical and in-depth resource for researchers, chemists, and drug development professionals leveraging the unique properties of fluorinated building blocks.
Introduction: The Strategic Value of Fluorinated Anilines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1] The difluorinated phenyl ring, in particular, presents a unique electronic profile that can enhance interactions with biological targets and improve pharmacokinetic properties. This compound serves as a versatile and high-value intermediate, providing a pre-functionalized scaffold ready for integration into more complex molecular architectures.[2][3] Its hydrochloride salt form ensures improved stability and solubility in polar solvents compared to its free base, facilitating its use in a variety of reaction conditions.
This guide provides the necessary technical data and procedural knowledge to effectively utilize this compound, from initial handling and characterization to its application in synthetic campaigns.
Physicochemical & Structural Properties
A precise understanding of a reagent's fundamental properties is critical for its effective use. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187386-15-7 | [4][5][6][7] |
| Molecular Formula | C₇H₈ClF₂N | [5][7] |
| Molecular Weight | 179.60 g/mol | [5][7] |
| Canonical SMILES | CNC1=C(C=C(C=C1)F)F.Cl | [5][7] |
| InChI Key | YECUMCZQTXMOBR-UHFFFAOYSA-N | [5][7] |
| Synonyms | N-Methyl 2,4-difluoroaniline, HCl; Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | [5] |
| Hydrogen Bond Donors | 2 | [5][7] |
| Hydrogen Bond Acceptors | 3 | [5][7] |
| CAS (Free Base) | 138564-16-6 (2,4-Difluoro-N-methylaniline) | [8][9][10][11][12] |
| Formula (Free Base) | C₇H₇F₂N | [8][9][11] |
| MW (Free Base) | 143.13 g/mol | [8][9][11] |
The free base, 2,4-Difluoro-N-methylaniline, is described as a solid or liquid with a boiling point of 94-96°C at 15 mmHg.[12][13] The hydrochloride salt is typically a crystalline solid with enhanced stability and solubility in protic solvents.
Caption: Structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process. The causality for this pathway is based on achieving high purity and yield by separating the distinct chemical transformations. The free base is synthesized first and then converted to the stable hydrochloride salt for storage and handling.
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A Comprehensive Technical Guide to the Solubility of 2,4-Difluoro-N-methylaniline Hydrochloride
Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
2,4-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. As a hydrochloride salt, its physicochemical properties, particularly solubility, are pivotal for its application in synthetic protocols, formulation development, and biological assays. The introduction of fluorine atoms and the N-methyl group to the aniline scaffold imparts unique electronic and steric characteristics that modulate its reactivity, lipophilicity, and, consequently, its solubility profile.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical underpinnings of its solubility, offers qualitative predictions in common laboratory solvents, and presents a detailed, field-proven experimental workflow for researchers to determine its solubility with precision. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to optimize their scientific endeavors.
Theoretical Framework: Understanding the Intermolecular Forces at Play
The solubility of a solid crystalline substance like this compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular interactions. For this compound, the key forces dictating its solubility are:
-
Ionic Interactions: As a hydrochloride salt, the compound exists in an ionized state in polar solvents. The strong electrostatic attraction between the protonated N-methylanilinium cation and the chloride anion, as well as their interactions with polar solvent molecules (ion-dipole interactions), are primary drivers of its solubility in aqueous and other polar media.
-
Hydrogen Bonding: The protonated secondary amine (-NH(CH3)+) is a potent hydrogen bond donor. This allows for strong interactions with hydrogen bond accepting solvents like water, alcohols, and dimethyl sulfoxide (DMSO).
-
Dipole-Dipole Interactions: The presence of polar C-F bonds on the aromatic ring contributes to the molecule's overall dipole moment, enabling interactions with polar aprotic solvents.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules and play a role in the dissolution process, particularly in less polar organic solvents.
The presence of the two fluorine atoms, being highly electronegative, can influence the basicity of the amino group and the overall electronic distribution of the aromatic ring.[1] The hydrochloride salt form is a common strategy to enhance the aqueous solubility of weakly basic active pharmaceutical ingredients (APIs).[2]
Qualitative Solubility Profile: Predictions and Rationale
Based on the theoretical principles outlined above and data from structurally similar compounds, a qualitative solubility profile for this compound can be predicted. It is crucial to underscore that these are estimations and should be confirmed by empirical determination.[3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the ability of the protonated amine to act as a hydrogen bond donor will drive solubility in these solvents. While the free base, N-methylaniline, is only slightly soluble in water, the salt form significantly enhances aqueous solubility.[4][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | DMSO is an excellent solvent for a wide range of compounds due to its high polarity and ability to act as a hydrogen bond acceptor. Acetonitrile is also expected to be a reasonably good solvent. |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The strong ionic and polar nature of the solute will have limited favorable interactions with non-polar solvents, making dissolution energetically unfavorable. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This protocol is a self-validating system that ensures the solution has reached saturation, providing a reliable measure of solubility under specific conditions.
Experimental Workflow Diagram
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A Comprehensive Technical Guide to the Safe Handling and Application of 2,4-Difluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2,4-Difluoro-N-methylaniline hydrochloride, a critical building block in contemporary pharmaceutical research and development. Recognizing the compound's hazardous nature and its significance in the synthesis of targeted therapeutics, this document furnishes a detailed examination of its chemical properties, comprehensive safety and handling protocols, and practical applications. The content herein is structured to empower researchers with the knowledge necessary to handle this compound responsibly and effectively, ensuring both personal safety and experimental integrity.
Compound Profile and Significance
This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of a variety of complex organic molecules. The strategic placement of two fluorine atoms on the aniline ring, coupled with the N-methylation, imparts unique electronic properties that are highly valued in medicinal chemistry.[1] Fluorine's high electronegativity can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, making fluorinated synthons like this one particularly attractive for designing drug candidates with improved pharmacokinetic profiles.[2]
This compound and its derivatives are integral to the development of kinase inhibitors, a class of targeted cancer therapies.[3][4] The aniline moiety is a common pharmacophore that can form crucial hydrogen bonds within the ATP-binding site of various kinases.[4] The specific substitution pattern of this compound has been utilized in the synthesis of potent therapeutics, including pazopanib, a multi-targeted tyrosine kinase inhibitor.
Physicochemical and Toxicological Properties
| Property | Value | Source |
| Chemical Formula | C₇H₈ClF₂N | [5] |
| Molecular Weight | 179.59 g/mol | [5] |
| Appearance | Solid or liquid | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [6] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [6] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [7] |
| Eye Damage/Irritation | Causes serious eye irritation. | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [6][8] |
Note: Some data is extrapolated from the free amine or closely related analogs due to the limited availability of specific data for the hydrochloride salt.
Hazard Identification and GHS Classification
Based on available data for the free amine and related compounds, this compound is classified as a hazardous substance. The following GHS classifications should be considered:
-
Acute Toxicity, Oral (Category 4) [6]
-
Acute Toxicity, Dermal (Category 3) [6]
-
Acute Toxicity, Inhalation (Category 3) [6]
-
Skin Irritation (Category 2) [7]
-
Eye Irritation (Category 2A) [7]
Signal Word: Danger[6]
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H311: Toxic in contact with skin.[6]
-
H331: Toxic if inhaled.[6]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
Safe Handling and Storage Protocols
A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[8]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent personal exposure.
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[6][9]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[6][9]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[8] The recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6] Do not dispose of down the drain.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Take the victim to a hospital. | [6] |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician. | [6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [6] |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.[6]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.[6]
-
Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[6]
Application in Synthesis: A Procedural Overview
This compound is a valuable precursor in multi-step organic syntheses. A general workflow for its use in the preparation of more complex molecules, such as kinase inhibitors, is outlined below.
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An In-Depth Technical Guide to the Hazards of Aniline Derivatives for Researchers and Drug Development Professionals
Abstract Aniline and its derivatives are foundational scaffolds in modern chemistry, indispensable in the synthesis of pharmaceuticals, polymers, dyes, and agricultural chemicals.[1][2][3] However, their utility is shadowed by significant and varied toxicological risks. This guide provides an in-depth examination of the hazards associated with aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of toxicity, focusing on metabolic activation that leads to methemoglobinemia, hemolysis, and genotoxicity. This document details the spectrum of acute and chronic health effects, environmental hazards, and provides actionable, field-proven protocols for risk assessment, exposure monitoring, and safe handling. Finally, we address the specific implications for drug development, offering insights into mitigating the inherent liabilities of the aniline moiety in medicinal chemistry.
The Core Hazard: Metabolic Activation and Toxicity Pathways
The toxicity of aniline and its derivatives is not typically caused by the parent compound itself, but rather by its metabolic transformation within the body. This bioactivation is the root cause of its most significant hazards.
Metabolic Activation via Cytochrome P450
Upon absorption, aniline is transported to the liver, where it undergoes metabolism by the cytochrome P450 (CYP450) enzyme system.[4][5] The critical step is N-hydroxylation, which converts aniline into N-phenylhydroxylamine.[6][7] This metabolite is the primary agent responsible for the systemic toxicity observed after aniline exposure.[6][8]
Primary Toxicity Pathways
N-phenylhydroxylamine initiates a cascade of deleterious effects, primarily targeting red blood cells (erythrocytes) and cellular DNA.
-
Methemoglobinemia: This is the hallmark of acute aniline poisoning.[8] N-phenylhydroxylamine and its further oxidation product, nitrosobenzene, enter red blood cells and trigger a redox cycle.[4][6] This cycle oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[9][10] Symptoms can develop insidiously, appearing hours after exposure, and include cyanosis (blue or gray skin, lips, and nailbeds), headache, weakness, and in severe cases, coma and death.[9][11]
-
Hemolytic Anemia: The same oxidative processes that cause methemoglobinemia also damage the red blood cell membrane, leading to hemolysis—the premature destruction of red blood cells.[11][12][13] The spleen, responsible for clearing damaged erythrocytes, becomes overworked, which can lead to splenomegaly (enlargement of the spleen), fibrosis, and, in chronic animal studies, tumors.[12][14]
-
Genotoxicity and Oxidative Stress: The metabolic activation of aniline generates reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] These reactive species can cause widespread oxidative damage to lipids, proteins, and, most critically, DNA.[11] This can lead to the formation of DNA adducts, which are lesions that can cause mutations if not repaired.[15] Studies have shown that aniline exposure can significantly increase levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage, particularly in the spleen.[16] This genotoxic potential is the mechanistic basis for the carcinogenicity of many aniline derivatives.[17][18][19]
Spectrum of Hazards: From Acute Poisoning to Chronic Disease
The hazards of aniline derivatives are diverse, spanning immediate, life-threatening effects to long-term risks of cancer.
Acute Toxicity
Exposure to aniline can occur via inhalation, skin absorption, and ingestion, with dermal contact being a particularly significant route in occupational settings.[9][11][20] The primary acute effect is methemoglobinemia, with symptoms appearing within hours of exposure.[9] High concentrations can also irritate the eyes and respiratory tract.[9]
Chronic Toxicity and Carcinogenicity
Long-term or repeated exposure to aniline derivatives poses a significant risk of chronic health effects.
-
Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as Group 2A: Probably carcinogenic to humans .[12][21] This is based on sufficient evidence in experimental animals and strong mechanistic evidence.[12] Animal studies have consistently shown an increased incidence of tumors, particularly hemangiosarcomas in the spleen of rats.[12]
-
Genotoxicity: Genotoxicity is a general property of aniline derivatives.[17][18] Many derivatives have tested positive in a range of genotoxicity assays, including those that measure DNA damage, chromosomal aberrations, and micronucleus formation.[12][19]
-
Organ Damage: Chronic exposure can lead to damage to the spleen, liver, and kidneys.[14]
Environmental Hazards
Aniline and its derivatives are toxic to aquatic life, including fish, crustaceans, and bacteria.[22][23] Their release into the environment from industrial wastewater is a serious concern, as they can persist and cause harm to aquatic ecosystems.[1][3]
Data Summary: Hazards of Common Aniline Derivatives
| Compound | CAS Number | Primary Hazards | IARC Group | OSHA PEL (TWA) |
| Aniline | 62-53-3 | Methemoglobinemia, Genotoxicity, Carcinogenicity, Splenic Toxicity | 2A | 5 ppm (skin) |
| o-Toluidine | 95-53-4 | Bladder Cancer, Methemoglobinemia | 1 | 5 ppm (skin) |
| 4-Chloroaniline | 106-47-8 | Methemoglobinemia, Nephrotoxicity, Aquatic Toxicity | 2B | Not Established |
| 3,4-Dichloroaniline | 95-76-1 | High Aquatic Toxicity, Methemoglobinemia, Reproductive Effects | 3 | Not Established |
| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | 101-14-4 | Genotoxicity, Carcinogenicity | 1 | 0.01 ppm (skin) |
Data compiled from sources:[12][14][21][22][24][25]
Risk Assessment and Exposure Monitoring
Effective management of aniline hazards requires robust risk assessment and monitoring protocols. Because aniline is readily absorbed through the skin, air sampling alone is insufficient for determining a worker's total exposure; biological monitoring is essential.[26]
Occupational Exposure Limits (OELs)
| Agency | Limit Type | Value | Notes |
| OSHA | PEL-TWA | 5 ppm (19 mg/m³) | "Skin" notation indicates potential for significant dermal absorption. |
| ACGIH | TLV-TWA | 2 ppm (7.6 mg/m³) | "Skin" notation. |
| NIOSH | REL-TWA | 2 ppm (8 mg/m³) | Potential for dermal absorption. |
Data compiled from sources:[21][24]
Protocol: Biological Exposure Monitoring
This protocol outlines the collection and analysis of urine to assess systemic exposure to aniline. The primary target is the measurement of aniline and its metabolites.[25][26][27]
Causality: Measuring metabolites in urine provides a more accurate picture of the total absorbed dose from all routes (inhalation, dermal, ingestion), which is critical for assessing the risk of systemic effects like methemoglobinemia.[26]
Methodology:
-
Sample Collection:
-
Collect urine samples at the end of the work shift to capture peak excretion.[26]
-
Use clean, sterile collection containers.
-
Record the time of collection and any potential confounding factors (e.g., medication).
-
-
Sample Preparation (Pre-analysis):
-
To measure total aniline (free and conjugated), an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required to free the metabolites from their conjugates. This is a self-validating step, as omitting it would lead to a significant underestimation of exposure.
-
Store samples at -20°C or below if analysis is not immediate.
-
-
Analytical Determination:
-
Data Interpretation:
-
Compare results to established Biological Exposure Indices (BEIs) or internal action levels.
-
Investigate any results exceeding action levels to identify and rectify the source of exposure.
-
Hazard Mitigation and Safe Handling Protocols
A multi-layered approach based on the hierarchy of controls is essential for safely handling aniline derivatives.
Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a self-validating workflow. Adherence to each step ensures that risks are systematically controlled.
-
Preparation & Planning:
-
Conduct a thorough risk assessment for the specific aniline derivative and experimental procedure.[30]
-
Verify that the chemical fume hood has a current certification and is functioning correctly. Causality: This is the primary engineering control to prevent inhalation exposure.[24][30]
-
Locate and confirm the operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[30]
-
Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite) is readily available.[30]
-
-
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber, neoprene, or Viton are recommended for aniline. [21] Nitrile gloves offer poor resistance and should only be used for incidental contact, with immediate replacement upon any splash.[21][24] Double-gloving is recommended for extended operations.[30] Causality: Aniline readily penetrates many common glove materials; selecting gloves with a low breakthrough time is critical to prevent dermal absorption.
-
Eye Protection: Wear chemical splash goggles at all times. If there is a significant splash hazard, use a face shield in addition to goggles.[31]
-
Body Protection: Wear a fully buttoned, flame-retardant lab coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is also required.[30] Full-length pants and closed-toe shoes are mandatory.[24]
-
-
Handling and Dispensing:
-
Storage:
-
Waste Disposal:
-
All contaminated waste (gloves, pipette tips, absorbent material) is considered hazardous waste.
-
Collect waste in a dedicated, clearly labeled, and sealed container.[30] Store in a designated satellite accumulation area within the lab.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes at an eyewash station.[9] Seek medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including a respirator if necessary), contain and absorb the spill with an inert material.[21] Place waste in a sealed container for hazardous disposal.
-
Implications for Drug Development
The aniline moiety, while a versatile building block, is a well-known structural alert in medicinal chemistry due to its propensity for metabolic bioactivation.[5][32]
-
The "Aniline Problem": The same N-hydroxylation that causes systemic toxicity can create reactive metabolites that covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs) such as drug-induced liver injury.[5] This metabolic instability can also lead to rapid drug clearance, reducing efficacy.[32]
-
Mitigation Strategies:
-
Early Stage Screening: Implement in vitro assays (e.g., liver microsome stability, reactive metabolite trapping) early in the discovery pipeline to flag problematic compounds.
-
Structural Modification: Medicinal chemists can strategically modify the aniline ring to block or hinder the sites of metabolic oxidation.
-
Scaffold Hopping/Bioisosteric Replacement: In some cases, the best strategy is to replace the aniline core entirely with a different chemical group that retains the desired pharmacological activity but has a safer metabolic profile, such as 1-aminonorbornanes.[32][33] The goal is to uncouple the desired pharmacology from the toxicological liability.[33]
-
Conclusion
Aniline derivatives are powerful chemical tools whose utility demands a profound respect for their inherent hazards. A comprehensive understanding of their metabolic activation pathways is fundamental to appreciating their risks, from acute methemoglobinemia to chronic carcinogenicity. For researchers and drug developers, this knowledge is not merely academic; it is the foundation of a robust safety culture. By implementing a multi-layered safety strategy—encompassing informed chemical design, rigorous engineering controls, validated exposure monitoring, and meticulous handling protocols—the risks associated with these valuable compounds can be effectively managed, ensuring both scientific progress and personal safety.
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An In-depth Technical Guide to 2,4-Difluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
A-001: Core Directive
Abstract
2,4-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms on the aniline ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, and key applications. By synthesizing information from patent literature and chemical databases, this document aims to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.
Introduction and Significance
Fluorinated organic compounds have become indispensable in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Aniline derivatives, in particular, are foundational scaffolds for a multitude of therapeutic agents.[1]
This compound (CAS No. 1187386-15-7) is a specialized building block that combines the structural features of a secondary aniline with the unique electronic effects of ortho and para fluorine substitution.[2] This specific arrangement makes it a precursor of choice for active pharmaceutical ingredients (APIs) where precise modulation of basicity (pKa) and resistance to oxidative metabolism is desired. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in various reaction conditions. This guide will delve into the critical aspects of this compound, from its synthesis to its role in the development of advanced molecular entities.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is typically a solid material, with its properties largely defined by its molecular structure. The free base form is 2,4-Difluoro-N-methylaniline (CAS No. 138564-16-6).[3][4][5]
Physical and Chemical Data
The key properties of the free base and its hydrochloride salt are summarized below for easy reference.
| Property | 2,4-Difluoro-N-methylaniline (Free Base) | 2,4-Difluoro-N-methylaniline HCl (Salt) | Source(s) |
| CAS Number | 138564-16-6 | 1187386-15-7 | [2][3] |
| Molecular Formula | C₇H₇F₂N | C₇H₈ClF₂N | [2][3] |
| Molecular Weight | 143.14 g/mol | 179.60 g/mol | [3][6] |
| Physical Form | Solid or liquid | Solid | |
| Storage | 2-8°C, sealed in dry, dark place | Ambient temperature | [3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: Protons on the aromatic ring would appear as complex multiplets due to H-H and H-F coupling. The N-methyl group would be a doublet (due to coupling with the N-H proton, if visible) or a singlet, shifted downfield. The N-H proton itself would be a broad singlet.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine (C2 and C4) would exhibit large C-F coupling constants, appearing as doublets.
-
¹⁹F NMR: Two distinct fluorine signals would be expected, each coupled to aromatic protons and to each other, resulting in complex multiplets.
-
Mass Spectrometry (MS): The monoisotopic mass of the free base is 143.0547.[3] The mass spectrum would show a prominent molecular ion peak (M+) at m/z 143.
Synthesis and Manufacturing
The synthesis of 2,4-Difluoro-N-methylaniline typically involves a multi-step process starting from more common precursors. The most logical and industrially relevant pathway involves the preparation of 2,4-difluoroaniline followed by a selective N-methylation. The final step is the conversion to the hydrochloride salt.
Synthesis of the Precursor: 2,4-Difluoroaniline
A robust method for preparing 2,4-difluoroaniline is detailed in patent literature, starting from the readily available and inexpensive 2,4,5-trichloronitrobenzene.[7][8]
The two key transformations are:
-
Nucleophilic Aromatic Substitution (SNAr): Two chlorine atoms are replaced by fluorine using a fluorinating agent like potassium fluoride (KF).[7][8] This step is highly specific and is often facilitated by a dipolar, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Catalytic Hydrogenation: The intermediate, 2,4-difluoro-5-chloronitrobenzene, is then subjected to hydrogenation. This reaction is remarkably specific: the nitro group is reduced to an amine, and the remaining chlorine atom is removed via hydrogenolysis, while the stable C-F bonds remain intact.[7][8] A palladium-on-carbon (Pd/C) catalyst is typically employed for this transformation.[7][9]
N-Methylation of 2,4-Difluoroaniline
Once 2,4-difluoroaniline is obtained, the final step before salt formation is the introduction of the methyl group onto the nitrogen atom. This is a standard N-alkylation reaction.[1]
Common methodologies include:
-
Reductive Amination: Reacting 2,4-difluoroaniline with formaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or formic acid (Eschweiler-Clarke reaction).
-
Direct Alkylation: Using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Formation of the Hydrochloride Salt
The conversion of the free base, 2,4-Difluoro-N-methylaniline, to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by dissolving the aniline in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The salt precipitates out of the solution and can be collected by filtration.[10]
Detailed Experimental Protocol: Synthesis of 2,4-Difluoroaniline
(Adapted from patent literature for illustrative purposes)[7][8]
Step 1: Preparation of 2,4-difluoro-5-chloronitrobenzene
-
To a stirred mixture of anhydrous potassium fluoride (KF) and a dipolar aprotic solvent (e.g., DMSO), add 2,4,5-trichloronitrobenzene.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to the required temperature (e.g., 150-180°C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Preparation of 2,4-difluoroaniline
-
Charge a hydrogenation vessel with 2,4-difluoro-5-chloronitrobenzene, a solvent (e.g., methanol), a base such as sodium acetate (to neutralize the HCl byproduct), and a 5% Palladium on carbon (Pd/C) catalyst.[7][8]
-
Pressurize the vessel with hydrogen gas (e.g., 40-50 psi).
-
Heat the mixture (e.g., to 60°C) and stir vigorously for several hours until hydrogen uptake ceases.[7]
-
Cool the reaction, vent the excess hydrogen, and filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up, typically by adding a weak base (e.g., Na₂CO₃ solution) and extracting the product into an organic solvent.[7]
-
Dry the organic extracts and remove the solvent to yield 2,4-difluoroaniline.
Visualization of the Synthetic Workflow
The overall process can be visualized as a logical sequence of transformations.
Caption: Synthetic pathway from starting materials to the final hydrochloride salt.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex, high-value molecules. Its structural features are often found in compounds designed to interact with biological targets.
Role in Pharmaceutical Synthesis
Aniline and N-methylaniline derivatives are ubiquitous in drug discovery.[1] The difluoro-N-methylaniline scaffold is particularly useful for building kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, while also blocking sites of metabolism.
For instance, related difluoroaniline structures are key components in anti-HIV agents and other complex heterocyclic systems.[11][12] While specific, publicly documented examples directly using 2,4-Difluoro-N-methylaniline are often proprietary and found within patent literature, the logical application involves its condensation with other reactive partners.
Visualization of a Representative Reaction
A common reaction involving an aniline is the formation of an amide or its participation in a coupling reaction. The diagram below illustrates a generalized Buchwald-Hartwig amination, a powerful C-N bond-forming reaction where this aniline could be a key coupling partner.
Caption: Generalized Buchwald-Hartwig coupling using the title compound.
Safety and Handling
As with all chemical reagents, proper handling of 2,4-Difluoro-N-methylaniline and its hydrochloride salt is essential. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Signal Word: Danger.
-
Pictogram: GHS06 (Skull and crossbones).
Recommended Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Wash hands thoroughly after handling.[3]
Conclusion
This compound is a highly functionalized and valuable intermediate for chemical synthesis. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, make it an attractive building block for the development of novel pharmaceuticals and other specialty chemicals. While detailed academic studies on the compound itself are sparse, its synthetic routes are well-established in patent literature, and its utility can be inferred from the widespread application of related fluorinated anilines in drug discovery. This guide has provided a consolidated overview of its synthesis, properties, and potential applications, offering a foundational resource for researchers aiming to leverage its unique chemical characteristics.
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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
In the landscape of modern medicinal chemistry, few elements have had as profound and transformative an impact as fluorine.[1][2][3] Its strategic incorporation into drug candidates has become a cornerstone of rational drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of fluorine, moving beyond a simple recitation of its effects to explore the underlying chemical principles and practical applications that drive its utility in the pharmaceutical industry.
The Unique Physicochemical Profile of the Fluorine Atom
The remarkable influence of fluorine in medicinal chemistry stems from its distinctive atomic properties. As the most electronegative element, it exerts a powerful inductive effect, yet its van der Waals radius of 1.47 Å is only slightly larger than that of hydrogen (1.20 Å).[5] This allows fluorine to act as a bioisostere of a hydrogen atom, often with minimal steric perturbation.[5][6][7][8][9][10] The carbon-fluorine (C-F) bond is also the strongest single bond in organic chemistry, a feature that has significant implications for metabolic stability.[5]
| Property | Value/Description | Implication in Drug Design |
| Electronegativity (Pauling Scale) | 3.98 | Strong inductive electron withdrawal, influencing pKa, dipole moment, and binding interactions.[1] |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Minimal steric hindrance, allowing for bioisosteric replacement of hydrogen.[5][11] |
| C-F Bond Dissociation Energy | ~109 kcal/mol | High metabolic stability, resistance to oxidative cleavage by enzymes like cytochrome P450.[12] |
| Lipophilicity Contribution (π value) | +0.14 (for -F) | Can increase lipophilicity, affecting membrane permeability and bioavailability.[5] |
Modulating Pharmacokinetic Properties: The Power of the C-F Bond
A primary driver for the incorporation of fluorine into drug candidates is the enhancement of their pharmacokinetic profile, particularly metabolic stability.
Blocking Metabolic Hotspots
One of the most well-established strategies in medicinal chemistry is the use of fluorine to block sites of metabolic oxidation.[13][14][15] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often target electron-rich C-H bonds for hydroxylation. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the strong, non-oxidizable C-F bond effectively shields the molecule from enzymatic degradation.[5][12][14] This "metabolic switching" can significantly increase a drug's half-life and oral bioavailability.[1][16]
Experimental Workflow: Assessing Metabolic Stability
A common in vitro assay to evaluate the metabolic stability of a compound is the liver microsomal stability assay.
-
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
-
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and a cofactor mixture (e.g., NADPH) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Tuning Lipophilicity and Membrane Permeability
The introduction of fluorine can also modulate a molecule's lipophilicity, a critical factor for membrane permeability and overall bioavailability.[5][17] While a single fluorine atom generally increases lipophilicity, the effect is highly context-dependent.[1][10] For instance, the introduction of a trifluoromethyl (CF3) group can substantially increase lipophilicity, which can be advantageous for crossing the blood-brain barrier but may also lead to increased non-specific binding and reduced aqueous solubility.[1] Careful consideration of the number and placement of fluorine atoms is therefore crucial for achieving the desired balance of properties.[5]
Enhancing Pharmacodynamic Properties: Fine-Tuning Drug-Target Interactions
Beyond its impact on pharmacokinetics, fluorine can also directly influence a drug's interaction with its biological target, leading to enhanced potency and selectivity.[5][18]
Altering Binding Affinity through Electrostatic Interactions
The highly polarized C-F bond can participate in favorable electrostatic interactions with the protein target.[14] These can include dipole-dipole interactions and even weak hydrogen bonds with backbone amides or specific amino acid side chains.[19] In some cases, the introduction of fluorine can stabilize the bioactive conformation of a drug molecule, leading to a more favorable binding entropy.[1]
pKa Modulation
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[5][15][20] This can be a valuable tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target.[16] By fine-tuning the pKa, medicinal chemists can improve a compound's overall druglikeness.
Logical Relationship: Fluorine's Impact on Drug Properties
Caption: The fundamental properties of fluorine directly influence key molecular characteristics, leading to improved drug-like properties.
Advanced Applications of Fluorine in Drug Discovery
The utility of fluorine extends beyond its role as a simple substituent. Its unique nuclear properties have made it an invaluable tool in advanced analytical and imaging techniques.
¹⁹F-NMR for Fragment-Based Screening
The fluorine-19 (¹⁹F) nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy.[21] Furthermore, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment.[21] These properties have been leveraged in fragment-based drug discovery (FBDD) for the rapid screening of fluorinated fragment libraries.[21][22][23][24] Changes in the ¹⁹F NMR spectrum upon binding to a target protein can provide information about binding affinity and even the binding pose.[21][25]
Experimental Workflow: ¹⁹F-NMR Fragment Screening
Caption: A streamlined workflow for identifying protein-binding fragments using ¹⁹F-NMR spectroscopy.
¹⁸F in Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging.[26][27][28] ¹⁸F-labeled radiotracers, such as [¹⁸F]fludeoxyglucose (FDG), are widely used in clinical diagnostics, particularly in oncology, for visualizing areas of high metabolic activity.[26][27] The development of novel ¹⁸F-labeled molecules is a vibrant area of research, enabling the non-invasive study of drug distribution, target engagement, and disease progression in vivo.[4][28][29]
Synthetic Strategies for the Introduction of Fluorine
The increasing importance of fluorine in medicinal chemistry has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules.[30][31] These methods can be broadly categorized into electrophilic and nucleophilic fluorination.
-
Electrophilic Fluorination: These methods utilize reagents that deliver a formal "F+" equivalent to an electron-rich substrate. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for the fluorination of enolates, arenes, and other nucleophilic species.[32]
-
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride ion (F-). Sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides.[32][33][34] The Halex process and the Schiemann reaction are classic examples of nucleophilic aromatic substitution for the synthesis of fluoroarenes.[33]
The development of late-stage fluorination methods, which allow for the introduction of fluorine at a late step in a synthetic sequence, is of particular importance in drug discovery, as it enables the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.[1]
Conclusion and Future Perspectives
The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal. Its ability to modulate a wide range of molecular properties, from metabolic stability and lipophilicity to binding affinity and pKa, has led to the development of numerous successful drugs across a variety of therapeutic areas.[1][19][33] As our understanding of the subtle effects of fluorine continues to grow, and as new synthetic methodologies for its introduction become available, the role of this unique element in drug discovery is set to expand even further. The future of fluorination in medicinal chemistry will likely involve more sophisticated and predictive approaches to its application, guided by a deeper understanding of its interactions at the molecular level.
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The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organofluorine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has irrevocably shaped the landscape of modern science, underpinning significant advancements in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of organofluorine chemistry, offering field-proven insights into the experimental choices and foundational principles that propelled this dynamic field forward. From the initial struggles to tame the most reactive of elements to the sophisticated synthetic methodologies available today, this document traces the intellectual and technical lineage of a discipline that continues to redefine the boundaries of molecular design.
The Unruly Element: Early Encounters with Fluorine
The story of organofluorine chemistry begins not with its synthesis, but with the arduous quest to isolate elemental fluorine itself. For decades, chemists were confounded by an element that stubbornly resisted isolation, a testament to its extreme reactivity and the strength of the bonds it forms.[1] Early attempts to electrolyze hydrofluoric acid were fraught with peril, often resulting in the corrosion of apparatus and posing significant danger to the researchers.
It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine gas, a monumental achievement that earned him the Nobel Prize in Chemistry in 1906.[2] Moissan's breakthrough was a masterclass in experimental design and perseverance.
Moissan's Electrolytic Cell: A Self-Validating System
Moissan's success hinged on a meticulously designed electrolytic cell that addressed the inherent challenges of working with highly corrosive hydrogen fluoride (HF).[3]
-
Electrolyte: A solution of potassium hydrogen fluoride (KHF₂) in anhydrous hydrogen fluoride was used. The KHF₂ was crucial as it acted as a conducting salt, allowing the passage of electric current through the otherwise poorly conductive anhydrous HF.
-
Apparatus: The cell itself was constructed from platinum, one of the few materials capable of resisting attack by fluorine gas. To further enhance its resilience, Moissan later developed a less expensive version from copper, which forms a passivating layer of copper fluoride on its surface.[1] The electrodes were made of a platinum-iridium alloy, which offered even greater resistance to corrosion.[3]
-
Low-Temperature Conditions: The electrolysis was conducted at low temperatures (-25 °C) to reduce the volatility of the anhydrous HF and to minimize the reactivity of the fluorine gas produced.[3]
The generation of hydrogen gas at the cathode and a pale yellow, highly reactive gas at the anode, which Moissan correctly identified as fluorine, marked the dawn of a new era in chemistry.[1][4]
The Dawn of Organofluorine Synthesis: Taming the "Savage Beast"
With elemental fluorine isolated, the next frontier was its incorporation into organic molecules. However, direct fluorination with F₂ gas proved to be a violent and often explosive affair, decomposing most organic compounds.[5] This formidable challenge necessitated the development of indirect and more controllable methods for forming the carbon-fluorine (C-F) bond.
The First Organofluorine Compounds: Halogen Exchange
The first synthesis of an organofluorine compound predates the isolation of elemental fluorine. In 1835, Dumas and Péligot inadvertently produced fluoromethane by distilling a mixture of dimethyl sulfate and potassium fluoride.[6] This reaction, while not fully understood at the time, was an early example of nucleophilic fluorination.
A more deliberate and now widely recognized method of halogen exchange was pioneered by the Belgian chemist Frédéric Swarts in the late 19th century.[7] The Swarts reaction provided the first reliable and relatively mild method for introducing fluorine into organic molecules, laying the groundwork for the burgeoning field of organofluorine chemistry.[8][9]
Experimental Protocol: The Swarts Reaction
The Swarts reaction involves the treatment of an organic halide (typically a chloride or bromide) with a metal fluoride to effect a halogen exchange.[7] Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), proved to be a particularly effective reagent.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Anhydrous antimony trifluoride (SbF₃) is prepared and handled under strict moisture-free conditions to prevent the formation of antimony oxyhalides, which are less reactive.
-
Reaction Setup: The organic halide is charged into a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
Addition of Fluorinating Agent: The SbF₃ is added to the organic halide. A catalytic amount of SbCl₅ or chlorine gas can be introduced to generate the more reactive SbF₃Cl₂ in situ.
-
Heating: The reaction mixture is heated to initiate the halogen exchange. The temperature required depends on the reactivity of the organic halide.
-
Workup and Isolation: The resulting organofluorine compound is isolated from the reaction mixture, typically by distillation. The antimony salts are removed by washing with an appropriate aqueous solution.
The causality behind the Swarts reaction's success lies in the thermodynamics of the halogen exchange. The formation of the strong C-F bond is a powerful driving force for the reaction. The use of a Lewis acid catalyst like SbCl₅ enhances the electrophilicity of the carbon atom attached to the halogen, facilitating nucleophilic attack by the fluoride ion.
Caption: The Swarts reaction: A foundational halogen exchange method.
The development of the Swarts reaction was a pivotal moment, enabling the synthesis of a wide range of organofluorine compounds for the first time.[8] This included the preparation of trichlorofluoromethane in 1891, a precursor to the chlorofluorocarbons (CFCs) that would later find widespread industrial application.[8]
The 20th Century and Beyond: An Explosion of Fluorination Methodology
The 20th century witnessed a dramatic expansion of the synthetic chemist's toolkit for introducing fluorine into organic molecules. This was driven by the growing recognition of the profound impact that fluorine substitution could have on the properties of a molecule.
Electrophilic Fluorination: The "F+" Synthon
While nucleophilic fluorination proved effective, the desire for methods to fluorinate electron-rich substrates spurred the development of electrophilic fluorinating agents. The concept of an "F+" synthon, a species that delivers a fluorine atom with a partial positive charge, was a significant conceptual advance.[10]
Early attempts with reagents like perchloryl fluoride (FClO₃) were hampered by their high reactivity and tendency to cause violent reactions. A major breakthrough came with the development of N-F reagents, such as N-fluoropyridinium salts and Selectfluor®.[10][11] These reagents are generally stable, crystalline solids that are much safer to handle than elemental fluorine.
Data Presentation: Comparison of Electrophilic Fluorinating Agents
| Reagent | Structure | Stability | Advantages | Disadvantages |
| Elemental Fluorine (F₂) | F-F | Highly reactive | Powerful fluorinating agent | Explosive, non-selective |
| Perchloryl Fluoride (FClO₃) | ClO₃-F | Unstable | Effective for some applications | Highly explosive, toxic |
| N-Fluoropyridinium Salts | [C₅H₅NF]⁺X⁻ | Stable solids | Tunable reactivity | Can be hygroscopic |
| Selectfluor® | [F-TEDA-BF₄] | Highly stable | User-friendly, versatile | Higher molecular weight |
Deoxofluorination: Replacing Oxygen with Fluorine
Another powerful strategy for introducing fluorine is deoxofluorination, the conversion of a carbonyl group or a hydroxyl group to a difluoromethylene or a fluoride, respectively. The development of reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) revolutionized this area of synthesis.[12]
Experimental Workflow: Deoxofluorination of a Ketone with DAST
Caption: A typical workflow for deoxofluorination using DAST.
The causality behind the effectiveness of reagents like DAST lies in the formation of a stable sulfur-oxygen bond, which drives the reaction forward. The reaction proceeds through a series of intermediates, ultimately leading to the replacement of the oxygen atom with two fluorine atoms.
The Impact of Organofluorine Chemistry on Drug Development and Materials Science
The unique properties of the carbon-fluorine bond have made organofluorine compounds indispensable in a wide range of applications. The C-F bond is the strongest single bond in organic chemistry, and fluorine is the most electronegative element.[13][] These fundamental characteristics impart a range of desirable properties to organic molecules.
Fluorine in Pharmaceuticals: Enhancing Potency and Bioavailability
The introduction of fluorine into drug candidates can have a profound impact on their biological activity.[15] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine.[16][17]
Key Effects of Fluorine Substitution in Drug Molecules:
-
Increased Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body.[16]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, increasing binding affinity and potency.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[]
-
Conformational Control: The steric bulk of fluorine, while small, can influence the conformation of a molecule, locking it into a bioactive shape.
A prime example is the anticancer drug 5-fluorouracil, where the presence of a fluorine atom at the 5-position of the uracil ring inhibits the action of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells.[6]
Fluoropolymers: Materials of Unparalleled Stability
The exceptional strength and stability of the C-F bond are also exploited in materials science. The serendipitous discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon®, in the 1930s ushered in an era of high-performance fluoropolymers.[18] These materials exhibit remarkable chemical inertness, thermal stability, and low friction, making them ideal for a vast array of applications, from non-stick coatings on cookware to biocompatible medical implants.[18]
The Future of Organofluorine Chemistry: New Frontiers and Sustainable Practices
The field of organofluorine chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign fluorination methods.[11] Late-stage fluorination, the introduction of fluorine into complex molecules at a late stage of the synthesis, is a particularly active area of research, as it allows for the rapid generation of diverse libraries of fluorinated compounds for drug discovery.[12]
Furthermore, there is a growing emphasis on the development of catalytic methods for fluorination, which can reduce waste and improve the overall efficiency of synthetic processes.[19] The use of biocatalysis, employing enzymes to carry out fluorination reactions, also holds great promise for the future of sustainable organofluorine chemistry.[20]
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- Grokipedia. (n.d.). Swarts fluorination.
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- O'Hagan, D., Schaffrath, C., Cobb, S. L., Hamilton, J. T., & Murphy, C. D. (2002). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 416(6878), 279.
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- Okazoe, T. (2025, August 7). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
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- BenchChem. (2025). The Advent of Organofluorine Chemistry: A Technical Guide to the Discovery and First Synthesis of 2-Fluoropentane.
- BOC Sciences. (2017, August 27). Organofluorine in Medical Chemistry.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
- LaGow, R. J. (1976). Synthesis of Organofluorine Compounds by Direct Fluorination. Defense Technical Information Center.
- Alfa Chemistry. (n.d.). Reasons and Status of Organofluorine Compounds As Drugs.
- O'Hagan, D. (2010). Fluorine in health care Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081.
- ACS Omega. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.
- Diva-portal.org. (2021, June 4). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling.
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Methodological & Application
Synthesis of 2,4-Difluoro-N-methylaniline Hydrochloride from Aniline: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 2,4-Difluoro-N-methylaniline hydrochloride, a valuable building block in medicinal chemistry and materials science. While the synthesis originates conceptually from aniline, this guide focuses on a robust and well-established laboratory-scale pathway starting from the common intermediate, 2,4-difluoronitrobenzene. The protocols herein detail the reduction of the nitroaromatic precursor, subsequent N-methylation via a controlled formylation-reduction sequence, and final conversion to the hydrochloride salt. Each stage is presented with detailed experimental procedures, mechanistic insights, and quantitative data to ensure reproducibility and success for researchers in the field.
Introduction
Fluorinated anilines are critical synthons in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of fluorine atoms significantly influences a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate for various specialized applications.[1] The presence of two fluorine atoms and an N-methyl group creates a unique electronic and steric profile, making it a sought-after precursor in drug discovery programs, including the synthesis of anti-inflammatory agents and kinase inhibitors.[1][2] This guide provides an in-depth, field-proven methodology for its preparation.
Synthetic Strategy: A Multi-Step Approach
The direct transformation of aniline to the target compound is synthetically challenging due to difficulties in controlling the regioselectivity of fluorination and methylation. Therefore, a more practical and controlled multi-step synthesis is employed. The pathway begins with the reduction of 2,4-difluoronitrobenzene to 2,4-difluoroaniline. This intermediate is then selectively monomethylated via a two-step formylation and reduction process, which offers superior control over direct methylation methods that risk undesirable di-methylation. The final step involves the formation of the stable hydrochloride salt.
Caption: Overall synthetic workflow for 2,4-Difluoro-N-methylaniline HCl.
Part 1: Synthesis of 2,4-Difluoroaniline via Nitro Group Reduction
The foundational step in this pathway is the efficient and clean reduction of the nitro group on 2,4-difluoronitrobenzene. Catalytic hydrogenation is the method of choice due to its high yield, operational simplicity, and the generation of water as the only byproduct.[3] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[4][5]
Reaction Scheme:
O₂N-C₆H₃F₂ + 3 H₂ --(Pd/C)--> H₂N-C₆H₃F₂ + 2 H₂O
Protocol 1: Catalytic Hydrogenation of 2,4-Difluoronitrobenzene
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2,4-difluoronitrobenzene (10.0 g, 62.8 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 0.5 g, ~5 wt%) to the solution. Safety Note: Pd/C can be pyrophoric and should be handled under a moist or inert atmosphere.[5]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atmospheres (approx. 45-60 psig).
-
Reaction: Heat the mixture to 50-60°C and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 3-5 hours when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is crude 2,4-difluoroaniline, which is often of sufficient purity for the next step.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.
Data Summary: Part 1
| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Molar Equiv. | Yield | Appearance |
| 2,4-Difluoronitrobenzene | 159.09[6] | 10.0 g | 1.0 | - | Yellow Liquid |
| 5% Palladium on Carbon | - | 0.5 g | - | - | Black Powder |
| Hydrogen Gas | 2.02 | Excess (3-4 atm) | >3.0 | - | Colorless Gas |
| 2,4-Difluoroaniline | 129.11 [7] | ~7.8 g (crude) | - | ~96% | Dark reddish-purple liquid [8] |
Part 2: N-Methylation of 2,4-Difluoroaniline
Direct methylation of anilines with reagents like methyl iodide can lead to a mixture of mono-, di-, and even quaternary ammonium salts. A more controlled and selective approach involves a two-step sequence: N-formylation followed by the reduction of the resulting amide. This strategy ensures high yields of the desired mono-methylated product.
Caption: Two-step N-methylation workflow.
Protocol 2a: N-Formylation with Formic Acid
Formic acid serves as both the reagent and solvent in this efficient and straightforward procedure for generating the intermediate formamide.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-difluoroaniline (7.5 g, 58.1 mmol).
-
Reagent Addition: Slowly add 98% formic acid (10.7 g, 8.8 mL, 232.4 mmol, 4.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water (150 mL).
-
Precipitation & Isolation: The N-(2,4-difluorophenyl)formamide product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 30 mL) to remove any residual formic acid.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Protocol 2b: Reduction of N-(2,4-Difluorophenyl)formamide
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the formamide to the corresponding methylamine.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 120 mL).
-
Reagent Addition: Cool the THF in an ice bath (0°C). Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, 3.0 g, 79.0 mmol). Extreme Caution: LiAlH₄ reacts violently with water.
-
Substrate Addition: In a separate flask, dissolve the dried N-(2,4-difluorophenyl)formamide (8.2 g, 52.2 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor by TLC until the starting formamide is consumed.
-
Quenching: Cool the reaction back down to 0°C with an ice bath. Very slowly and carefully, quench the excess LiAlH₄ by the sequential dropwise addition of water (3.0 mL), followed by 15% aqueous NaOH solution (3.0 mL), and finally more water (9.0 mL). This is known as the Fieser workup. A granular precipitate should form, which is easily filtered.
-
Filtration & Extraction: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield crude 2,4-Difluoro-N-methylaniline as an oil.
Data Summary: Part 2
| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Yield (per step) | Appearance |
| N-(2,4-Difluorophenyl)formamide | 157.12 | ~8.2 g | ~90% | White/Off-white Solid |
| Lithium Aluminum Hydride | 37.95 | 3.0 g | - | Grey Powder |
| 2,4-Difluoro-N-methylaniline | 143.13 [10] | ~6.8 g | ~91% | Yellow/Brown Oil |
Part 3: Formation of the Hydrochloride Salt
The final step involves converting the oily free-base amine into a stable, solid hydrochloride salt, which is easier to handle, store, and weigh for subsequent reactions.
Reaction Scheme:
CH₃NH-C₆H₃F₂ + HCl --> [CH₃NH₂-C₆H₃F₂]⁺Cl⁻
Protocol 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2,4-Difluoro-N-methylaniline (6.8 g, 47.5 mmol) in diethyl ether (100 mL).
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete. The product will appear as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Data Summary: Part 3
| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Yield | Appearance |
| 2,4-Difluoro-N-methylaniline HCl | 179.59 [11] | ~8.3 g | ~97% | White Solid |
Conclusion
This application guide outlines a reliable and high-yielding three-part synthesis for this compound starting from the readily available 2,4-difluoronitrobenzene. The described protocols, emphasizing catalytic hydrogenation for nitro reduction and a controlled formylation-reduction sequence for N-methylation, provide a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The detailed steps and quantitative data serve as a robust resource for researchers in synthetic and medicinal chemistry.
References
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- Google Patents. (n.d.). EP 0001825 B1 - Method of preparing 2,4-difluoroaniline.
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-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
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-
American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
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PubChem. (n.d.). 2,4-difluoro-N-[(E)-(2-methylphenyl)methylideneamino]aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
-
American Chemical Society. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
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Chinese Chemical Society. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]
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MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Retrieved from [Link]
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Application Notes and Protocols: 2,4-Difluoro-N-methylaniline Hydrochloride as a Key Intermediate in Heterocyclic Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a well-established strategy for modulating molecular properties. The unique electronic characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the plethora of fluorinated building blocks, 2,4-Difluoro-N-methylaniline and its hydrochloride salt have emerged as versatile intermediates, particularly in the synthesis of complex heterocyclic systems such as quinolines.
This technical guide provides a comprehensive overview of 2,4-Difluoro-N-methylaniline hydrochloride, detailing its synthesis and its application in the construction of fluorinated quinoline cores. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and insightful synthesis.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid, which enhances its shelf-life and ease of handling compared to the free base.[1] The hydrochloride form also improves solubility in certain polar solvents. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Property | Value | Reference |
| CAS Number | 1187386-15-7 | [1] |
| Molecular Formula | C₇H₈ClF₂N | [1] |
| Molecular Weight | 179.595 g/mol | [1] |
| Appearance | Solid or liquid | |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C |
Part 1: Synthesis of this compound
The preparation of the title intermediate is a critical first step. While several N-methylation strategies exist, the Eschweiler-Clarke reaction offers a robust and scalable method that avoids the use of toxic and expensive methylating agents like methyl iodide or dimethyl sulfate.[2][3] This reductive amination utilizes an excess of formic acid and formaldehyde to achieve methylation.[3]
Protocol 1: N-Methylation of 2,4-Difluoroaniline via Eschweiler-Clarke Reaction
This protocol details the synthesis of the free base, 2,4-Difluoro-N-methylaniline, which can then be converted to its hydrochloride salt.
Reaction Scheme:
Sources
Application Note: 2,4-Difluoro-N-methylaniline Hydrochloride as a Key Building Block in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine into active molecules has become a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-N-methylaniline hydrochloride is a pivotal building block that provides a direct and efficient route to novel, high-performance fungicides, herbicides, and insecticides.[1] This application note details the physicochemical properties, synthetic utility, and safety protocols for this compound. It further provides a comprehensive, field-proven protocol for its application in the synthesis of a representative pyrazole carboxamide, a precursor to the vital class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The development of innovative and effective crop protection solutions is critical for global food security. A key strategy in the medicinal and agrochemical industries is the introduction of fluorine atoms into molecular scaffolds.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, resisting oxidative metabolism by enzymes like Cytochrome P450. This increases the molecule's in-planta persistence and efficacy.
-
Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with target enzymes, often leading to a significant increase in biological activity.
-
Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, optimizing its uptake and transport within the target pest or plant.
Synthesizing such complex fluorinated molecules can be challenging. Utilizing pre-fluorinated, versatile building blocks like this compound is a highly efficient and logical approach. It circumvents potentially harsh, late-stage fluorination reactions and provides a reliable platform for constructing diverse and potent agrochemical candidates.[3]
Physicochemical Properties and Handling
Accurate characterization and safe handling are paramount for reproducible and secure experimentation.
Compound Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 1187386-15-7 | [4] |
| Molecular Formula | C₇H₈ClF₂N | [4] |
| Molecular Weight | 179.59 g/mol | [4] |
| Free Base CAS | 138564-16-6 | [5] |
| Free Base Formula | C₇H₇F₂N | [5] |
| Free Base M.W. | 143.13 g/mol | [5] |
| Appearance | Off-white to light brown solid (typical) | - |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C). | [5] |
Safety and Handling Protocol
Causality Statement: 2,4-Difluoro-N-methylaniline and related fluorinated anilines are classified as toxic. Strict adherence to safety protocols is essential to mitigate risks of exposure via inhalation, skin contact, or ingestion.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected prior to use and replaced if contaminated.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate organic vapor/particulate filter.
-
-
Handling: Avoid creating dust. Keep the container tightly closed when not in use. Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthetic Utility and Mechanistic Rationale
The power of 2,4-Difluoro-N-methylaniline lies in its dual reactivity. The N-methylamino group serves as a potent nucleophile, primarily for acylation reactions, while the difluorinated phenyl ring provides the structural and electronic properties crucial for biological activity.
-
Nucleophilic Acylation: The secondary amine is readily acylated by acid chlorides or activated carboxylic acids to form stable amide bonds. This is the foundational reaction for creating a vast number of SDHI fungicides, where a heterocyclic carboxylic acid is coupled with an aniline fragment.[6][7]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the pKa of the amine. This electronic modulation is a key design element for tuning the binding characteristics of the final agrochemical product.
Caption: N-Acylation to form a pyrazole carboxamide intermediate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Amount | Moles (mmol) |
| 2,4-Difluoro-N-methylaniline HCl | ≥97% | Commercial | 1.79 g | 10.0 |
| 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | ≥97% | Commercial | 1.82 g | 10.5 |
| Triethylamine (Et₃N) | Reagent | Commercial | 3.0 mL | 21.5 |
| Dichloromethane (DCM) | Anhydrous | Commercial | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | ACS | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | - | 20 mL | - |
| Saturated Sodium Chloride (Brine) | ACS | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | - | ~5 g | - |
| Round-bottom flask (100 mL), magnetic stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator | - | - | - | - |
Step-by-Step Experimental Protocol
-
Preparation of the Free Base (In Situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (3.0 mL, 21.5 mmol) dropwise over 5 minutes. Rationale: An excess of Et₃N is used first to neutralize the hydrochloride salt, liberating the free aniline, and then to act as the acid scavenger for the subsequent acylation step.
-
Stir the mixture at 0 °C for 15 minutes. A clear solution of the free aniline should form.
-
-
Acylation Reaction:
-
Dissolve 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.82 g, 10.5 mmol) in anhydrous dichloromethane (20 mL) in a separate flask.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred aniline solution at 0 °C over 20 minutes. Rationale: Slow, cold addition is crucial to control the exothermicity of the acylation reaction and minimize the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
-
Aqueous Workup:
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and saturated brine (1 x 20 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any unreacted acid chloride and HCl salts, and the brine wash removes residual water.
-
Dry the separated organic layer over anhydrous magnesium sulfate (~5 g).
-
-
Purification and Characterization:
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
The expected product is a white to off-white solid. The yield should be in the range of 85-95%.
-
Expected Characterization Data:
-
¹H NMR: Peaks corresponding to the pyrazole protons, aromatic protons, and two distinct methyl groups.
-
MS (ESI+): [M+H]⁺ expected at m/z ~280.1.
-
-
Overall Workflow and Troubleshooting
Logical Workflow Diagram
Caption: A logical workflow from planning to final analysis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient base to neutralize HCl salt and scavenge generated HCl. 2. Reagents (especially acid chloride) degraded by moisture. 3. Insufficient reaction time. | 1. Ensure >2 equivalents of base are used. 2. Use anhydrous solvents and handle acid chloride under inert gas. 3. Extend reaction time and monitor by TLC. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Impure starting materials. | 1. Maintain 0 °C during the addition of the acid chloride. 2. Verify the purity of starting materials by NMR before use. |
| Low Yield After Workup | 1. Emulsion formation during extraction. 2. Product is partially water-soluble. | 1. Add more brine to the separatory funnel to break the emulsion. 2. Perform an additional back-extraction of the aqueous layers with DCM. |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its pre-installed difluorophenyl and N-methylaniline moieties provide a robust and direct entry into potent molecular classes, such as the commercially significant SDHI fungicides. The well-defined reactivity and the established protocols for its use, as detailed in this note, empower researchers to accelerate the discovery and development of next-generation crop protection agents.
References
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved from [Link]
- Wang, F., et al. (2019).
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1. Retrieved from [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
- Mizuno, H., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Wang, H., et al. (2014). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- Zhang, L., et al. (2016).
- Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
PubChemLite. (n.d.). 2,4-difluoro-6-methylaniline (C7H7F2N). Retrieved from [Link]
-
Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]
- Zhang, L., et al. (2022).
-
ResearchGate. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. Retrieved from [Link]
-
FRAC. (n.d.). SDHI Fungicides. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. guidechem.com [guidechem.com]
- 5. 2,4-Difluoro-N-methylaniline - Lead Sciences [lead-sciences.com]
- 6. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to ¹H NMR Spectrum Analysis of Fluorinated Anilines
Abstract
Fluorinated anilines are pivotal structural motifs in modern drug discovery and materials science, making their precise characterization essential. This guide provides a detailed framework for analyzing the ¹H Nuclear Magnetic Resonance (NMR) spectra of these compounds. We delve into the fundamental principles governing the influence of fluorine on proton chemical shifts and coupling constants, offer robust, step-by-step protocols for sample preparation and data acquisition, and present a systematic approach to spectral interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage ¹H NMR for the unambiguous structural elucidation of fluorinated anilines.
Introduction: The Significance of Fluorine in Anilines
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] In aniline scaffolds, a common pharmacophore, fluorine substitution is a key strategy for modulating these parameters. Consequently, about 20% of all commercial pharmaceuticals contain fluorine.[1]
¹H NMR spectroscopy is an indispensable tool for the structural verification of these molecules. However, the presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) introduces complexities into the ¹H NMR spectrum that, if not properly understood, can lead to misinterpretation.[2][3] This guide illuminates these complexities, focusing on the through-bond scalar couplings between protons and fluorine (J-coupling), which provide invaluable structural information.
Fundamental Principles: Fluorine's Electronic Influence
The interpretation of the ¹H NMR spectrum of a fluorinated aniline hinges on understanding how the fluorine substituent electronically perturbs the aromatic ring. Fluorine exhibits a dual electronic nature:
-
Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density through the sigma bond network. This powerful deshielding effect generally shifts the resonance of nearby protons downfield (to a higher ppm value).[4][5]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system.[4][6] This shielding effect primarily influences the ortho and para positions.
The interplay of these effects determines the final chemical shift of the aromatic protons. While the inductive effect is strong, the resonance donation can partially counteract it, especially at the para position.[4]
A defining feature of these spectra is the presence of ¹H-¹⁹F spin-spin coupling . This interaction splits proton signals into multiplets, with the magnitude of the coupling constant (J_HF) depending on the number of bonds separating the coupled nuclei. These couplings are observable over multiple bonds and provide definitive evidence of fluorine's position on the ring.[7][8]
Protocols for High-Quality Data Acquisition
Protocol for NMR Sample Preparation
High-quality data begins with a well-prepared sample. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]
Materials:
-
Fluorinated aniline sample (5-10 mg for routine ¹H NMR)[10][11][12]
-
High-quality 5 mm NMR tube[11]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[11]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Filter plug (e.g., glass wool)[13]
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the fluorinated aniline into a clean, dry vial.[11][14]
-
Scientist's Note: This concentration range typically provides an excellent signal-to-noise ratio for a ¹H spectrum within a few minutes of acquisition time.
-
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[10][11] Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For less soluble or more polar anilines, DMSO-d₆ is a good alternative.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle sonication can be used.[11]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Transfer the solution through the filtered pipette into the NMR tube.[13][14]
-
Final Volume: Ensure the final liquid height in the NMR tube is between 4-5 cm.[11][13] This height is optimal for detection by the instrument's receiver coils.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove any dust or fingerprints.[11]
Workflow for NMR Data Acquisition
The following workflow outlines the standard procedure for acquiring a 1D ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR experiment from sample to processed spectrum.
Spectral Analysis and Interpretation
Chemical Shifts and Coupling Constants
The key to identifying a specific fluoroaniline isomer lies in recognizing the distinct patterns of chemical shifts and ¹H-¹⁹F coupling constants.
Table 1: Typical ¹H Chemical Shift Ranges and ¹H-¹⁹F Coupling Constants for Monofluoroanilines in CDCl₃
| Position of F | Proton | Typical δ (ppm) | Coupling Constant (J_HF) | Magnitude (Hz) |
| 2-Fluoro | H3 | 6.8 - 7.0 | ³J_HF (ortho) | 8 - 10 |
| H4 | 6.9 - 7.2 | ⁴J_HF (meta) | 4 - 6 | |
| H5 | 6.7 - 6.9 | ⁵J_HF (para) | ~1 | |
| H6 | 6.6 - 6.8 | ⁴J_HF (meta) | ~2 | |
| 3-Fluoro | H2 | 6.4 - 6.6 | ³J_HF (ortho) | 9 - 11 |
| H4 | 6.5 - 6.7 | ³J_HF (ortho) | 8 - 10 | |
| H5 | 7.0 - 7.2 | ⁴J_HF (meta) | ~2 | |
| H6 | 6.4 - 6.6 | ⁵J_HF (para) | ~0 | |
| 4-Fluoro | H2, H6 | 6.6 - 6.8 | ³J_HF (ortho) | 8 - 10 |
| H3, H5 | 6.8 - 7.0 | ⁴J_HF (meta) | 4 - 6 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The -NH₂ protons typically appear as a broad singlet between 3.5-4.5 ppm, but this signal can shift and broaden significantly due to hydrogen bonding and exchange.[13]
Interpreting Splitting Patterns
The multiplicity of a proton signal is determined by the number of adjacent ¹H and ¹⁹F nuclei. The observed splitting pattern is the result of all couplings.
-
Ortho Coupling (³J_HF): The largest coupling (8-11 Hz), results in a clear doublet splitting for the proton ortho to the fluorine.
-
Meta Coupling (⁴J_HF): A medium-range coupling (2-6 Hz), often appearing as an additional splitting on top of other couplings.
-
Para Coupling (⁵J_HF): The smallest coupling (0-2 Hz) and is not always resolved.[15]
Caption: Through-bond ¹H-¹⁹F J-coupling relationships in a fluoroaniline.
Example: 4-Fluoroaniline In 4-fluoroaniline, symmetry makes the H2/H6 and H3/H5 protons chemically equivalent.
-
H3/H5 Protons: These protons are split by their adjacent H2/H6 protons (³J_HH, typically 7-9 Hz) and by the fluorine atom four bonds away (⁴J_HF, ~4-6 Hz). This results in a "triplet of doublets" or a complex multiplet that appears like a triplet.
-
H2/H6 Protons: These protons are split by their adjacent H3/H5 protons (³J_HH) and by the fluorine atom three bonds away (³J_HF, ~8-10 Hz), also resulting in a complex multiplet.
The resulting spectrum often appears as two pseudo-triplets in the aromatic region, a characteristic "AA'BB'" system further coupled to fluorine.
Advanced Techniques and Troubleshooting
-
¹⁹F Decoupling: For exceptionally complex spectra, running a ¹H{¹⁹F} decoupled experiment can be invaluable. In this experiment, the fluorine channel is irradiated, causing all ¹H-¹⁹F couplings to collapse.[16] Comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum allows for the unambiguous identification of splittings caused by fluorine.[16]
-
2D NMR (COSY, HSQC, HMBC): For highly substituted or complex aniline derivatives, 2D NMR techniques are essential.
-
¹H-¹H COSY: Identifies proton-proton coupling networks.
-
¹H-¹³C HSQC: Correlates protons directly to their attached carbons.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over 2-3 bonds, which can be crucial for assigning quaternary carbons.
-
¹H-¹⁹F HOESY: A through-space correlation experiment that can confirm spatial proximity between protons and fluorine, especially when through-bond coupling is ambiguous.[7]
-
-
Troubleshooting Broad Lines: If aromatic signals are broad, it may indicate poor shimming, the presence of paramagnetic impurities, or sample aggregation at higher concentrations.[9][14] Re-shimming, filtering the sample again, or preparing a more dilute sample can resolve these issues.
Conclusion
The ¹H NMR analysis of fluorinated anilines is a powerful technique that yields a wealth of structural data. A systematic approach, grounded in an understanding of fluorine's electronic effects and the nature of ¹H-¹⁹F J-couplings, is critical for accurate interpretation. By following the robust protocols and interpretation strategies outlined in this guide, researchers can confidently elucidate the structures of these vital chemical entities, accelerating progress in drug discovery and materials science.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- Yeh, B. J., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.
- Tso, J., & Raftery, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. BenchChem.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Reddit r/Chempros community. (2024). The Effect of Fluorine in 1H NMR. Reddit.
- Lu, K., et al. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Shishmarev, D., & Charlier, C. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- Shishmarev, D., & Charlier, C. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
- Gerig, J.T. (2001). Fluorine NMR.
- NMR Service. (n.d.). 19Flourine NMR.
- Dolbier, W. R., Jr. (2009). Guide to fluorine NMR for organic chemists. University of Minnesota.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube.
- Dolbier, W. R., Jr. (2009). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. John Wiley & Sons, Inc.
- All 'Bout Chemistry. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.
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- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Comprehensive Characterization of 2,4-Difluoro-N-methylaniline Hydrochloride
Introduction
2,4-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine of significant interest in pharmaceutical and chemical synthesis. As an intermediate, its purity, identity, and stability are critical determinants of the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and adhere to the principles of scientific integrity, ensuring reliable and reproducible results.
The analytical strategy for a substituted aniline hydrochloride, such as this compound, necessitates a multi-faceted approach to confirm its structure, assess its purity, and understand its physical properties. This guide outlines the application of chromatographic, spectroscopic, and thermal analysis techniques to achieve a complete characterization profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods, particularly for sample preparation and the selection of chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₇H₈ClF₂N | [1] |
| Molecular Weight | 179.59 g/mol | [1] |
| CAS Number | 1187386-15-7 | [1] |
| Melting Point | Estimated: 170-200 °C | Based on similar aniline hydrochloride salts.[2][3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the properties of aniline hydrochloride.[2][4] |
| Appearance | Expected to be a crystalline solid. | Based on the general properties of amine hydrochlorides.[2] |
Analytical Techniques and Protocols
A combination of analytical techniques is necessary for the unambiguous characterization of this compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Logical Workflow for Characterization
The characterization process typically follows a logical progression from identity confirmation to purity assessment and finally, physical property analysis.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
Mastering the Purification of 2,4-Difluoro-N-methylaniline Hydrochloride: An Application Guide for Pharmaceutical Research and Development
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the purity of starting materials and intermediates is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. 2,4-Difluoro-N-methylaniline hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and freedom from impurities directly impact the yield, purity, and toxicological profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methods for the purification of this compound, ensuring a high-quality starting material for successful drug discovery and development programs.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an optimal purification strategy is contingent upon a thorough understanding of the potential impurities. The synthetic route to this compound typically involves two key transformations: the formation of 2,4-difluoroaniline and its subsequent N-methylation, followed by salt formation. Each of these steps can introduce specific impurities.
A common route to 2,4-difluoroaniline involves the hydrogenation of a nitroaromatic precursor, which itself may be synthesized from halogenated benzenes.[1] The N-methylation of the resulting aniline introduces another set of potential byproducts. Consequently, the crude this compound may contain a variety of impurities.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | 2,4-difluoroaniline, methylating agents (e.g., methyl iodide, dimethyl sulfate) | Incomplete N-methylation reaction |
| Over-methylation Products | 2,4-Difluoro-N,N-dimethylaniline | Excess methylating agent or harsh reaction conditions |
| Positional Isomers | Other difluoro-N-methylaniline isomers | Impurities in the starting 2,4-difluoroaniline |
| Related Substances from Aniline Synthesis | Monofluoroanilines, chlorodifluoroanilines | Incomplete fluorination or side reactions during aniline synthesis |
| Residual Solvents | Toluene, Methanol, Tetrahydrofuran (THF), etc. | Solvents used in synthesis and work-up |
| Inorganic Salts | Sodium chloride, sodium sulfate | Byproducts of reactions and work-up procedures |
A logical workflow for selecting the most appropriate purification technique is crucial for achieving the desired purity with optimal efficiency.
Caption: Workflow for selecting a purification technique.
Purification Methodologies: From Bulk Impurity Removal to Final Polishing
A multi-step purification approach is often necessary to achieve the high purity required for pharmaceutical applications. This typically involves a bulk purification step to remove major impurities, followed by a final polishing step.
Acid-Base Extraction: A Robust First-Pass Purification
Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[2][3] 2,4-Difluoro-N-methylaniline is a weak base and will exist as its water-soluble hydrochloride salt in an acidic aqueous solution. Neutral impurities, such as unreacted halogenated precursors or over-methylated byproducts, will remain in the organic phase and can be effectively removed.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. This step ensures that the desired compound remains in the organic phase as the free base, while any more basic impurities may be extracted into the aqueous phase.
-
Basification and Extraction: To isolate the 2,4-Difluoro-N-methylaniline, the organic layer is then extracted with a basic aqueous solution, such as 1M sodium hydroxide (NaOH), to convert the hydrochloride salt to the free base. The free base will partition into the organic layer.
-
Isolation of the Free Base: The organic layer containing the free base is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified 2,4-Difluoro-N-methylaniline free base.
-
Conversion back to Hydrochloride Salt: The purified free base can then be redissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent or with anhydrous HCl gas until precipitation of the hydrochloride salt is complete. The purified salt is then collected by filtration.[4]
Caption: Acid-Base Extraction Workflow.
Column Chromatography: For High-Resolution Separation
Principle: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, standard silica gel can lead to peak tailing and irreversible adsorption due to the acidic nature of silanol groups. Therefore, the use of a deactivated stationary phase is highly recommended. It is also advisable to perform chromatography on the free base rather than the highly polar hydrochloride salt.
Protocol for Column Chromatography of 2,4-Difluoro-N-methylaniline (Free Base):
-
Preparation of the Free Base: If starting from the hydrochloride salt, convert it to the free base using the acid-base extraction protocol described above.
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen eluent system and add 0.5-1% triethylamine (TEA) to neutralize the acidic silanol groups.
-
Amine-Functionalized Silica: This is a preferred option as it provides a more inert surface for the separation of basic compounds.
-
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound. The addition of a small amount of TEA (0.1-0.5%) to the mobile phase can further improve peak shape.
-
Column Packing and Loading: Pack the column with the chosen stationary phase. The crude free base can be loaded onto the column either as a concentrated solution in the mobile phase or by dry loading (adsorbing the compound onto a small amount of silica gel).
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions and monitoring the separation by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2,4-Difluoro-N-methylaniline free base.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as previously described.
Recrystallization: The Final Polishing Step
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Protocol for Recrystallization of this compound:
-
Solvent Selection:
-
Single Solvent: Isopropanol is often a good starting point for the recrystallization of aniline hydrochlorides.
-
Mixed Solvent System: A mixture of a polar solvent in which the salt is soluble (e.g., ethanol or methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexanes) can be effective.
-
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven at a temperature below the melting point.
Table 2: Recommended Solvents for Recrystallization
| Solvent/System | Rationale | Considerations |
| Isopropanol | Good balance of polarity for dissolving the hydrochloride salt when hot and allowing precipitation when cold. | May require a relatively large volume of solvent. |
| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and the addition of diethyl ether as an anti-solvent induces precipitation. | The ratio of the two solvents is critical and needs to be optimized. |
| Methanol/Toluene | Similar principle to the ethanol/ether system, with toluene acting as the anti-solvent. | Toluene has a higher boiling point, which may be advantageous for slower cooling. |
Purity Assessment: Ensuring Quality and Consistency
A combination of analytical techniques should be employed to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of this compound and quantifying any impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and detecting the presence of any residual impurities. The integration of the peaks in the ¹H NMR spectrum can be used to estimate the purity.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Conclusion: A Pathway to High-Quality Pharmaceutical Intermediates
The purification of this compound to a high degree of purity is an essential step in the synthesis of many pharmaceutical compounds. A systematic approach, beginning with an understanding of the potential impurity profile, allows for the rational selection of a purification strategy. A combination of acid-base extraction for bulk impurity removal, followed by column chromatography of the free base and a final recrystallization of the hydrochloride salt, is a robust and effective methodology. The implementation of these detailed protocols, coupled with rigorous analytical characterization, will enable researchers and drug development professionals to consistently produce high-quality this compound, thereby contributing to the successful advancement of new therapeutic agents.
References
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
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ResearchGate. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved from [Link]
- Sirkar, K. K., & Shanbhag, P. V. (1995). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 34(7), 2499–2507.
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LibreTexts Chemistry. (n.d.). 6.4: Step-by-Step Procedures for Extraction. Retrieved from [Link]
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ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
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Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
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Scalable Synthesis Routes for Fluorinated Building Blocks: From Foundational Principles to Enabling Technologies
An Application Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing this unique element.[1] The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, thereby enhancing its therapeutic potential.[1][2][3] Historically, the synthesis of fluorinated compounds relied on incorporating simple, pre-fluorinated building blocks early in a synthetic sequence. However, the field has evolved, with a significant shift towards late-stage fluorination (LSF) techniques that allow for the precise introduction of fluorine into complex, functionalized molecules.[1][4] This application note provides a comprehensive guide to scalable synthesis routes for key fluorinated building blocks, detailing the underlying principles of common fluorination strategies, presenting robust protocols for their implementation, and exploring enabling technologies like flow chemistry and electrochemistry that are paving the way for safer, more efficient large-scale production.
The Strategic Choice of Fluorination
The decision to introduce a fluorine atom or a fluoroalkyl group is driven by the predictable and powerful effects it imparts. The high electronegativity of fluorine and the strength of the C-F bond are central to its utility.
-
Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, prolonging the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[3][5]
-
Binding Affinity: The introduction of fluorine can alter the electronic profile of a molecule, leading to new, favorable interactions (e.g., hydrogen bond donation by a difluoromethyl group) with target proteins.[5]
-
Conformational Control: The steric and electronic properties of fluorine can influence molecular conformation, locking the molecule into a more bioactive shape.
The challenge for process chemists is not only to make the C-F bond but to do so selectively, safely, and on a scale relevant to drug development and manufacturing. This requires a transition from traditional, often harsh fluorination methods to more sophisticated and scalable strategies.[1][2]
Foundational Synthetic Strategies: A Comparative Overview
The two primary approaches for forming a C-F bond are nucleophilic and electrophilic fluorination. The choice between them is dictated by the substrate's electronic properties and the desired regioselectivity.
Nucleophilic Fluorination
This approach involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). It is one of the most cost-effective and established methods for large-scale production.[6][7]
-
Causality of Reagent Choice: Simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are inexpensive but suffer from low solubility in organic solvents and high basicity, which can lead to elimination side reactions.[6][8] To overcome this, phase-transfer catalysts are often employed. Organic fluoride sources like (diethylamino)sulfur trifluoride (DAST) and Deoxo-Fluor® are highly effective for converting alcohols and carbonyls to their fluorinated counterparts but can be thermally unstable and generate corrosive byproducts like HF.[6][9][10] Their handling on a large scale requires specialized equipment and protocols.[10]
Electrophilic Fluorination
Here, an electron-rich substrate (like an enolate, silyl enol ether, or an activated aromatic ring) attacks an electrophilic fluorine source, typically an "F⁺" equivalent.[6]
-
Causality of Reagent Choice: N-F reagents are the workhorses of electrophilic fluorination. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, solid materials that are significantly easier and safer to handle than gaseous F₂.[11][12] This makes them exceptionally well-suited for late-stage functionalization where mild conditions and high selectivity are paramount.[12][13] Selectfluor, in particular, has seen widespread industrial use, transforming the production of fluorinated steroids and other pharmaceuticals.[10]
Table 1: Comparison of Common Scalable Fluorination Reagents
| Reagent/Class | Type | Typical Substrates & Transformations | Scalability & Safety Considerations |
| Potassium Fluoride (KF) | Nucleophilic | Alkyl halides/sulfonates (SN2), Activated aryl halides (SNAr, Halex Process) | Highly scalable and cost-effective. Requires polar aprotic solvents and often phase-transfer catalysts. High basicity can cause side reactions.[7] |
| DAST / Deoxo-Fluor® | Nucleophilic | Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-Difluorides | Effective and versatile. Thermally unstable; requires careful temperature control. Releases corrosive HF. Best handled in flow reactors for large-scale work.[9][10] |
| Selectfluor® | Electrophilic | Active methylene compounds (e.g., 1,3-dicarbonyls), Enolates, Activated aromatics | Crystalline solid, easy to handle, and thermally stable.[12] Widely used in industry. Reaction can be exothermic. Byproducts are water-soluble, simplifying workup.[10] |
| NFSI | Electrophilic | Similar to Selectfluor®, organometallics, fluorination of stereocenters | Stable solid, generally considered a milder reagent than Selectfluor®.[11] Broad substrate scope.[11] |
Synthesis of High-Impact Fluoroalkyl Motifs
Beyond single fluorine atoms, fluoroalkyl groups like trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) are critical building blocks.
Scalable Trifluoromethylation
The CF₃ group is prized for its high lipophilicity and metabolic stability. While many specialized reagents exist, scalability often demands the use of inexpensive, readily available sources.[14]
-
From Trifluoroacetic Acid (TFAA): Trifluoroacetic acid and its anhydride are among the most cost-effective CF₃ sources.[14] Recent advances in photoredox catalysis have enabled the decarboxylation of trifluoroacetate to generate the CF₃ radical under mild conditions, a process that has been demonstrated on a multi-gram scale in both batch and flow.[14] Photoelectrocatalysis offers another mild, scalable pathway from TFA.[15]
-
Copper-Mediated Methods: Copper trifluoromethyl complexes (e.g., "CuCF₃") are versatile reagents for the trifluoromethylation of aryl and vinyl halides. Significant progress has been made in generating these reagents in situ from inexpensive precursors, enhancing their practicality for large-scale synthesis.[16]
Scalable Difluoromethylation
The CF₂H group is a unique bioisostere for carbinols, thiols, and amides, capable of acting as a weak hydrogen bond donor.[5]
-
From Fluoroform (CHF₃): Fluoroform is an inexpensive, abundant byproduct of fluoropolymer manufacturing.[17] Continuous flow technology has been instrumental in utilizing this gaseous reagent for the difluoromethylation of various nucleophiles, including protected amino acids to synthesize APIs like Eflornithine.[17][18] Flow chemistry effectively overcomes the mass transfer limitations inherent in gas-liquid reactions in batch.[19][20]
-
Electrophilic Difluoromethylation: A two-step sequence involving C-selective electrophilic difluoromethylation followed by decarboxylation has proven to be a practical and high-yielding route to access tertiary and quaternary difluoromethylated compounds.[5] This strategy is amenable to late-stage functionalization of complex molecules.[5]
Enabling Technologies for Safe and Scalable Fluorination
Modern process chemistry increasingly relies on advanced technologies to overcome the inherent challenges of fluorination, particularly regarding safety and scalability.
Flow Chemistry
Continuous flow processing offers transformative advantages for fluorination reactions.[21] By conducting reactions in small-diameter tubes rather than large vessels, flow reactors provide superior heat and mass transfer, precise temperature control, and enhanced safety.[20][22]
-
Taming Hazardous Reagents: Highly reactive or unstable reagents like DAST, fluoroform (CHF₃), and even elemental fluorine (F₂) can be generated and consumed in situ, minimizing operator exposure and the risks associated with storing large quantities.[18][23][24][25]
-
Improved Scalability: Scaling up a flow reaction is typically achieved by running the system for a longer duration ("numbering up") rather than redesigning a larger, more hazardous batch reactor ("scaling up").[20][22] This provides more consistent results from laboratory to plant scale.
Electrochemistry
Electrochemical synthesis provides a "reagent-free" method for fluorination, using electrical current to drive the formation of C-F bonds. This approach is inherently green and scalable.[26][27]
-
Mechanism of Action: In a typical setup, the organic substrate is oxidized at the anode in the presence of a fluoride salt. This generates a carbocation or radical cation intermediate that is trapped by a fluoride ion.[27][28]
-
Advantages for Scalability: Electrochemical methods avoid the need for stoichiometric oxidizing or fluorinating agents, reducing waste and cost. The reaction is controlled by adjusting the current or potential, which is easily scalable. Combining electrochemistry with flow technology further enhances safety and efficiency, enabling automated processes that minimize manual handling of hazardous electrolytes like HF-based salts.[29]
Application Protocols
The following protocols are representative examples of scalable fluorination reactions. All personnel must conduct a thorough risk assessment before proceeding and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Operations with hazardous reagents must be performed in a certified chemical fume hood.
Protocol 1: Scalable Electrophilic Fluorination of a 1,3-Dicarbonyl
This protocol describes the fluorination of dimethyl malonate using Selectfluor®, a robust and scalable process.
-
Rationale: 1,3-dicarbonyl compounds are sufficiently acidic to be fluorinated directly under mild conditions without a strong base. Selectfluor® is chosen for its ease of handling and high reactivity, making the process reliable and easy to scale.
-
Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethyl malonate (1.0 mol, 132.1 g) and acetonitrile (500 mL).
-
Reaction: Begin stirring and ensure the solution is homogeneous. In a single portion, add Selectfluor® (1.1 mol, 389.8 g). An exotherm is expected; use a water bath to maintain the internal temperature below 40 °C.
-
Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Add water (500 mL) and ethyl acetate (500 mL) to the residue. Stir vigorously for 10 minutes.
-
Purification: Separate the organic layer. Wash the organic layer with water (2 x 250 mL) and then brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, dimethyl 2-fluoromalonate, can be purified by vacuum distillation to yield a colorless oil. (Typical yield: 80-90%).
Protocol 2: Continuous Flow Deoxyfluorination of a Primary Alcohol
This protocol outlines the multigram-scale synthesis of an alkyl fluoride from a primary alcohol using Deoxo-Fluor® in a commercial flow reactor, significantly improving safety over a large-scale batch reaction.[9][22]
-
Rationale: Deoxyfluorination with reagents like Deoxo-Fluor® can be difficult to control on a large scale due to exotherms and HF gas evolution. A flow reactor mitigates these risks through superior temperature control and containment.[22]
-
System Preparation: Assemble a flow chemistry system (e.g., Syrris Asia, Vapourtec R-Series) as shown in Figure 1. The system should consist of two pump channels, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator (BPR, set to 5 bar). Ensure the entire system is dry and purged with nitrogen.
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of the primary alcohol substrate in anhydrous dichloromethane (DCM).
-
Solution B: Prepare a 1.2 M solution of Deoxo-Fluor® in anhydrous DCM.
-
-
Execution:
-
Pump Solution A at 0.5 mL/min and Solution B at 0.5 mL/min into the system (total flow rate 1.0 mL/min, residence time 10 minutes).
-
Set the coil reactor temperature to 40 °C.
-
The output from the BPR is directed into a stirred collection flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench unreacted reagent and neutralize the HF byproduct.
-
-
Steady State & Collection: Allow the system to reach a steady state for ~20 minutes before collecting the product stream. For a multigram synthesis, continue pumping for the required duration. For example, a 4-hour run will process 120 mmol of the alcohol substrate.
-
Workup & Purification: After collection, separate the organic layer from the quench solution. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate to provide the crude alkyl fluoride. Purify as required (e.g., distillation or chromatography). This method consistently improves yields and safety compared to batch processing.[22]
Conclusion
The synthesis of fluorinated building blocks has matured into a sophisticated and enabling discipline within chemical research and development. While foundational nucleophilic and electrophilic methods remain relevant, the major advancements in scalability and safety have been driven by enabling technologies. Continuous flow chemistry and electrochemistry have proven to be powerful tools for taming hazardous reagents, improving reaction control, and enabling processes that were previously unfeasible on a large scale. By understanding the causality behind different synthetic strategies and leveraging these modern platforms, researchers and drug development professionals can now access a vast and diverse array of fluorinated building blocks more efficiently and safely than ever before.
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- 29. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2,4-Difluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you improve your yield and purity.
The primary and most reliable method for this synthesis is the N-methylation of 2,4-difluoroaniline. This is typically achieved via a reductive amination pathway. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic and highly effective method that notably prevents the over-methylation to a quaternary ammonium salt.[1][2] An alternative common approach involves reductive amination using sodium borohydride as the reducing agent. This guide will address issues pertinent to both methodologies.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during your experiments, providing a logical framework for diagnosis and resolution.
Question 1: My reaction yield is critically low, or the reaction failed entirely. What are the likely causes and how can I fix this?
Answer:
Low or no yield is the most common issue, and it can typically be traced back to a few critical parameters. A systematic approach is the key to diagnosing the problem.
Potential Causes & Solutions:
-
Poor Quality or Inactive Reagents:
-
Causality: Formaldehyde solutions can degrade over time, polymerizing into paraformaldehyde, which is less reactive. Formic acid can absorb water, diluting its efficacy as a hydride donor. Sodium borohydride (NaBH₄) is highly sensitive to moisture and will decompose, losing its reducing power.
-
Troubleshooting Strategy:
-
Use a freshly opened bottle of formaldehyde (37% aqueous solution) or prepare a fresh solution from paraformaldehyde if you have a validated protocol.
-
Use a high-purity grade of formic acid (≥95%).
-
For the NaBH₄ method, use a new container of the reagent and handle it quickly in a dry environment. Consider using NaBH₄ stabilized on an inert support if moisture is a persistent issue.[3]
-
-
-
Sub-Optimal Reaction Temperature:
-
Causality: The initial formation of the iminium ion from 2,4-difluoroaniline and formaldehyde is temperature-dependent. In the Eschweiler-Clarke reaction, the subsequent reduction by formic acid requires sufficient thermal energy, often near boiling, to facilitate the irreversible loss of CO₂ gas which drives the reaction forward.[1][4] Lower temperatures will result in a sluggish or incomplete reaction.
-
Troubleshooting Strategy: Ensure your reaction is heated to the appropriate temperature. For the Eschweiler-Clarke reaction, this is typically 80-100 °C.[5] Monitor the internal temperature of the reaction, not just the heating mantle setting.
-
-
Incorrect Stoichiometry:
-
Causality: A molar excess of both formaldehyde and the hydride source (formic acid or NaBH₄) is necessary to drive the reaction to completion. Since the reaction proceeds from the primary amine to the secondary amine, sufficient reagents are required for the full conversion.[5]
-
Troubleshooting Strategy: Recalculate your reagent stoichiometry. A common starting point for the Eschweiler-Clarke reaction is to use 2-3 equivalents of both formaldehyde and formic acid for every equivalent of 2,4-difluoroaniline.[5]
-
-
Insufficient Reaction Time:
-
Causality: Chemical reactions require time to reach completion. If the reaction is stopped prematurely, a significant amount of starting material will remain, leading to low yields of the desired product.
-
Troubleshooting Strategy: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting 2,4-difluoroaniline spot/peak is no longer visible.
-
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to help diagnose the root cause of low yield.
Caption: A decision tree for troubleshooting low yield.
Question 2: My analysis shows a significant amount of starting material (2,4-difluoroaniline) remains, even after a long reaction time. What's wrong?
Answer:
This indicates an incomplete reaction. While related to the causes of low yield, the persistence of starting material points to specific limiting factors.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting/Minimization Strategy |
| Insufficient Reagents | The reaction consumes both formaldehyde (to form the imine) and a hydride source (to reduce it). If either is depleted, the reaction halts, leaving unreacted starting material.[5] | Increase the molar equivalents of both formaldehyde and formic acid (or NaBH₄). A 2.5-fold excess of each is a robust starting point. |
| Poor Mixing | If the reaction mixture is not adequately agitated, localized depletion of reagents can occur, preventing the starting material in those areas from reacting. | Ensure vigorous stirring throughout the reaction. For viscous mixtures, consider using an overhead mechanical stirrer. |
| pH Imbalance (NaBH₄ method) | The reductive amination with sodium borohydride is often pH-sensitive. The formation of the imine intermediate is typically favored under slightly acidic to neutral conditions, while the borohydride reducing agent is more stable under basic conditions.[6] | The reaction is often run in a solvent like methanol or THF. Some protocols add a weak acid to facilitate imine formation before the addition of NaBH₄.[7] Ensure conditions are optimized as per a validated literature procedure. |
Question 3: I am observing an impurity with a mass corresponding to a formyl group addition (+28 Da). How can I prevent this?
Answer:
The formation of an N-formylated side product (N-(2,4-difluorophenyl)formamide) is a known issue, particularly if the reaction conditions are not optimal.
Potential Causes & Solutions:
-
Leuckart-Wallach Type Side Reaction:
-
Causality: Under certain conditions, particularly if the hydride transfer from formic acid is slow, the iminium intermediate can be hydrolyzed back to the amine, which can then be formylated by formic acid. This is more likely if there is an insufficient excess of formaldehyde.
-
Troubleshooting Strategy:
-
Ensure Excess Formaldehyde: Maintain a sufficient excess of formaldehyde to keep the equilibrium shifted towards the iminium ion, minimizing the free amine available for N-formylation.
-
Optimize Temperature: While high temperatures are needed, excessively high temperatures (>110-120 °C) might favor the formylation pathway. Maintain the temperature in the 80-100 °C range.[5]
-
-
-
Impure Formic Acid:
-
Causality: Formic acid can decompose to carbon monoxide and water. In some industrial preparations, it may contain impurities that can lead to side reactions.
-
Troubleshooting Strategy: Use a high-purity, reputable source of formic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2,4-Difluoro-N-methylaniline?
The Eschweiler-Clarke reaction is widely regarded as one of the most reliable and straightforward methods.[1][8] Its primary advantages are the use of inexpensive reagents (formaldehyde and formic acid), high yields, and, most importantly, the prevention of over-alkylation. The reaction stops cleanly at the tertiary amine stage (in this case, the secondary aniline is the final product as the starting material is a primary amine), meaning no quaternary ammonium salts are formed, which simplifies purification.[2]
Q2: How do I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most common and cost-effective method.
-
System: Use a silica gel plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with ninhydrin can also be useful, as it will stain the primary amine (starting material) but not the secondary amine product.[9]
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot indicates the reaction is complete. The product, 2,4-Difluoro-N-methylaniline, will have a different Rf value than the starting 2,4-difluoroaniline.
Q3: What are the critical safety precautions for this synthesis?
-
Formaldehyde: Is a suspected carcinogen and a sensitizer. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic Acid: Is corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear acid-resistant gloves.
-
Reaction Vapors: The reaction can produce fumes. Ensure the entire apparatus is set up within a fume hood.
-
Workup: The reaction is typically quenched by basifying with NaOH or NaHCO₃. This is an exothermic process and can cause splashing. Perform the quench slowly and with cooling in an ice bath.
Q4: How do I properly form and isolate the hydrochloride salt?
Once the freebase (2,4-Difluoro-N-methylaniline) has been synthesized, purified, and isolated as an oil or solid, the hydrochloride salt is formed.
-
Dissolve the Freebase: Dissolve the purified product in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Add HCl: Slowly add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution.
-
Precipitation: The hydrochloride salt is typically insoluble in these solvents and will precipitate out as a solid.
-
Isolation: The solid can be collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted freebase, and then dried under vacuum.[10]
Appendices
Appendix A: Detailed Experimental Protocol (Eschweiler-Clarke Method)
This protocol is a representative example and may require optimization based on your specific lab conditions and scale.
Caption: Experimental workflow for the Eschweiler-Clarke synthesis.
Appendix B: References
-
BenchChem Technical Support. (n.d.). 2,5-difluoro-N-methylaniline hydrochloride. Retrieved from BenchChem. (Note: While this source discusses the 2,5-isomer, the synthetic principles are analogous and informative).
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Hu, Y., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ChemistryOpen.
-
ResearchGate. (2021). N‐Methylation of aromatic amines using formic acid as the unique carbon.... Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline. Retrieved from
-
Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline. Retrieved from
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel....
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
BenchChem. (n.d.). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
-
Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Zhang, W., et al. (2023). Study on the Synthesis of N-Methyl Aromatic Amine by Reductive Amination. Organic Chemistry Research.
-
Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline. Retrieved from
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
-
Nature Communications. (2018). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
-
DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]
-
Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society.
-
Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society.
-
Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline. Retrieved from
-
Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline. Retrieved from
-
Reddit. (2023). troubleshooting proline catalyzed methylation/hydroxylation.
-
Chem Sci Trans. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
-
ResearchGate. (2006). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
-
BenchChem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
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- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Side-Product Formation in N-Methylation of Anilines
Welcome to the technical support center for aniline N-methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity and side-product formation during this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying mechanisms of common issues and provide field-proven, actionable solutions in a direct question-and-answer format.
FAQ 1: Over-Methylation and Quaternary Ammonium Salt Formation
Q1: My reaction consistently yields significant amounts of the N,N-dimethylated aniline and even the quaternary ammonium salt, despite using only one equivalent of my methylating agent. What is happening?
A1: This is the most common challenge in aniline N-methylation and is rooted in the electronics of the molecules involved. The product of your first methylation, the N-methylaniline, is often a stronger nucleophile than the starting aniline. This is due to the electron-donating inductive effect of the newly added methyl group, which increases the electron density on the nitrogen atom.[1] Consequently, this N-methylated intermediate can compete with the starting material for the methylating agent, leading to the formation of the N,N-dimethylaniline. This tertiary amine is even more nucleophilic and rapidly reacts to form the highly stable, but often undesired, quaternary ammonium salt.[2]
Q2: How can I kinetically control the reaction to favor mono-methylation and prevent the formation of these over-methylated side-products?
A2: The key is to manipulate the reaction conditions to favor the initial methylation (k₁) over subsequent methylations (k₂ and k₃). Here are several strategies:
-
Slow Addition & Dilution: Instead of adding your methylating agent all at once, add it slowly over several hours using a syringe pump. Conducting the reaction at high dilution also helps. Both techniques keep the instantaneous concentration of the methylating agent low, ensuring it is more likely to react with the most abundant amine species—the starting aniline.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rates of all reactions but will have a more pronounced effect on the faster, subsequent alkylation steps.
-
Choice of Methylating Agent: Highly reactive agents like methyl iodide or dimethyl sulfate are often difficult to control.[3] Consider using a less reactive, "greener" alternative like dimethyl carbonate (DMC). DMC often requires higher temperatures or specific catalysts but provides exceptional selectivity for mono-methylation.[3][4][5][6] This selectivity arises from a proposed in situ protection mechanism where the aniline first reacts with DMC to form a carbamate, which is then methylated and subsequently decarboxylated.[5]
-
Reductive Amination: This is an excellent alternative for achieving clean mono-methylation. The reaction of an aniline with formaldehyde (or another aldehyde/ketone) forms an imine or iminium ion, which is then reduced in situ. A key advantage is that the tertiary amine cannot form an iminium ion, thus preventing the formation of a quaternary salt.[7][8] The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic example that reliably stops at the tertiary amine stage.[2][7][9][10]
FAQ 2: C-Methylation of the Aromatic Ring
Q3: My mass spectrometry results show an unexpected mass increase of 14 Da, but my NMR indicates the N-H proton is still present. Could the methyl group be adding to the aromatic ring?
A3: Yes, this is a known side-reaction called C-methylation or ring methylation. It is essentially a Friedel-Crafts alkylation reaction on the aniline ring. While the nitrogen atom is the most nucleophilic site, under certain conditions, the electron-rich aromatic ring can also act as a nucleophile and attack the methylating agent. This is particularly prevalent with:
-
Highly Reactive Methylating Agents: Strong electrophiles like dimethyl sulfate or methyl iodide used with strong bases or Lewis acids can promote C-alkylation.
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the less-favored ring alkylation to occur.[11]
-
Acidic Catalysts: The presence of acid catalysts can protonate the aniline nitrogen, deactivating it towards N-alkylation and making C-alkylation more competitive.[11][12] Studies on zeolite catalysts have shown that acidic sites can promote the formation of toluidines (methylanilines) via isomerization of an N-methylanilinium ion intermediate.[11]
Q4: What steps can I take to suppress C-methylation and ensure exclusive N-methylation?
A4: Suppressing C-methylation involves moderating the reactivity of your system.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃), as they are classic promoters of Friedel-Crafts reactions.
-
Control Temperature: Run the reaction at lower temperatures.
-
Choose the Right Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) instead of strong bases that might generate more reactive intermediates.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents may favor N-alkylation by solvating the nitrogen lone pair, while highly polar aprotic solvents might favor C-alkylation under certain conditions.[12]
FAQ 3: Reagent-Specific Side-Products & Solutions
Q5: I am using the Eschweiler-Clarke reaction (formaldehyde and formic acid). It's great for avoiding quaternary salts, but are there other side-products I should be aware of?
A5: While the Eschweiler-Clarke reaction is robust, potential side-products can arise. The most common is the formation of an N-formyl derivative (Ar-NHCHO) . This happens if the reduction of the intermediate iminium ion is slow or incomplete.[2] The amine can react with formic acid to form the formamide.
-
Troubleshooting: Ensure you are using an excess of both formaldehyde and formic acid as prescribed by standard protocols.[7] Driving the reaction to completion with adequate heating (often near reflux) is critical to ensure the formyl intermediate is fully reduced. The release of CO₂ is the thermodynamic driving force for the final reduction step.[7][9]
Q6: I need to use a "greener" methylating agent. I'm considering Dimethyl Carbonate (DMC). What are the potential pitfalls?
A6: Dimethyl Carbonate (DMC) is an excellent, non-toxic alternative to traditional methylating agents.[3][6] However, its reactivity is different. The main challenge is its lower reactivity, which often necessitates higher temperatures (e.g., >120 °C) and sometimes the use of a catalyst or a base like DBU.[4][5]
-
Potential Side-Product: The primary intermediate is a methyl carbamate (Ar-NHCO₂Me) .[5] If the reaction conditions are not optimized (e.g., temperature is too low or reaction time is too short), you may isolate this carbamate as a major side-product.
-
Troubleshooting: Ensure your reaction reaches a sufficiently high temperature to effect both the methylation of the carbamate intermediate and its subsequent decarboxylation. Continuous flow systems are particularly effective for safely reaching superheated conditions with DMC to drive the reaction to completion with high selectivity.[4]
Troubleshooting Workflow & Protocols
Protocol: High-Selectivity Mono-N-Methylation via Reductive Amination
This protocol is a robust starting point for achieving clean mono-N-methylation of an electron-rich or simple aniline, minimizing over-alkylation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.0 eq) and methanol (10 mL per 1 mmol of aniline).
-
Imine Formation: Add aqueous formaldehyde (1.1 eq, 37% solution) to the stirred solution at room temperature. Stir for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Slowly quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the pure N-methylaniline.
Data Summary: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Relative Reactivity | Common Side-Products | Key Advantage |
| Methyl Iodide | CH₃I | Very High | Over-methylation, Quaternary Salts | High reactivity at low temp. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Over-methylation, Quaternary Salts | Cost-effective, high reactivity |
| Formaldehyde/Formic Acid | CH₂O / HCOOH | Moderate | N-formyl intermediate | Prevents quaternary salt formation[7] |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Low | Methyl carbamate intermediate | Excellent mono-selectivity, Green[3] |
References
- DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
- Selva, M., Bomben, A., & Tundo, P. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
- Cabrero-Antonino, J. R., Adam, R., Junge, K., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- Stepanov, A. G., et al. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. Chemical Record, 2(1), 13-23.
- Reddit. (2020). Methylation of NH2 Troubleshooting?. r/Chempros.
- Tundo, P., Aricò, F., Rosamilia, A., Grego, S., & Rossi, L. (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS.
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- ResearchGate. (n.d.).
- Wang, Y., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
- ResearchGate. (n.d.).
- The Journal of Organic Chemistry. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Organometallics. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- ResearchGate. (n.d.).
- BenchChem. (2025).
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Green Chemistry. (2022).
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2023).
- Catalysis Science & Technology. (2021).
- Semantic Scholar. (n.d.). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect.
- NIH. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Screen of O-methylation capability enabled by anilinium salts.
- TSI Journals. (n.d.).
- University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- PubMed. (2024).
- NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Chemical Communications. (2023).
- NIH. (2022).
- N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon. (n.d.).
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Stability issues of 2,4-Difluoro-N-methylaniline hydrochloride under acidic conditions
Welcome to the technical support center for 2,4-Difluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. By understanding the underlying chemical principles and employing robust experimental strategies, you can ensure the integrity of your results.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The hydrochloride salt form generally enhances the stability and solubility of the parent compound. However, like many halogenated anilines, it can be susceptible to degradation in acidic environments. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and preventative measures in a user-friendly question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: I'm observing a decrease in the concentration of my this compound stock solution prepared in an acidic mobile phase for HPLC analysis. What could be the cause?
A1: The decrease in concentration is likely due to acid-catalyzed degradation of the this compound. Halogenated anilines are known to be susceptible to hydrolysis under acidic conditions.[1] The rate of this degradation can be influenced by several factors, including the pH of the mobile phase, the type of acid used, its concentration, and the storage temperature. To ensure the accuracy of your analytical results, it is highly recommended to prepare fresh acidic solutions of this compound immediately before use.
Q2: My HPLC chromatogram of a reaction mixture containing this compound in a strong acid shows several unexpected peaks. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you should perform a forced degradation study .[1] This involves intentionally exposing a pure sample of this compound to acidic conditions and monitoring the changes over time.
A decrease in the area of the main peak corresponding to the parent compound, with a simultaneous increase in the new peaks, will confirm that they are indeed degradation products.[1] For structural elucidation of these new impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1]
Q3: I am running a synthesis reaction using this compound with an acid catalyst and observing a low yield of my desired product. Could the starting material be degrading?
A3: Yes, it is highly probable that the low yield is at least partially due to the degradation of your this compound starting material under the strong acidic conditions of your reaction. The fluorine atoms on the aniline ring are electron-withdrawing, which can influence the reactivity and stability of the molecule.[2][3]
Consider the following troubleshooting steps to mitigate this issue:
-
Temperature Control: If your reaction conditions permit, try running the reaction at a lower temperature to minimize the rate of degradation.
-
Acid Concentration: Investigate whether a lower concentration of the acid catalyst can be used without significantly impacting the desired reaction rate.
-
Reaction Time: Monitor the reaction progress closely to avoid unnecessarily long reaction times, which would increase the exposure of the starting material to the acidic environment.
-
Choice of Acid: The type of acid used can also play a role. A weaker acid, if compatible with your reaction, might reduce the extent of degradation.
Q4: What are the likely degradation products of this compound in acidic media?
A4: Based on the chemistry of halogenated anilines and N-alkylanilines, several degradation pathways are plausible under acidic conditions. The primary degradation products could arise from:
-
Hydrolysis of the Amino Group: The N-methylamino group can be hydrolyzed to a hydroxyl group, forming 2,4-difluorophenol derivatives.
-
Dehalogenation: The fluorine substituents on the aromatic ring may be replaced, although the carbon-fluorine bond is generally strong.[4]
-
N-Demethylation: The methyl group attached to the nitrogen can be cleaved, a process known as N-dealkylation, to yield 2,4-difluoroaniline.[5][6]
The following table summarizes these potential degradation pathways and the resulting products:
| Degradation Pathway | Potential Degradation Product(s) |
| Hydrolysis | 2,4-Difluorophenol |
| Dehalogenation | Fluorinated N-methylaniline isomers with fewer than two fluorine atoms |
| N-Demethylation | 2,4-Difluoroaniline |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Transfer a known volume of the stock solution into a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain an initial chromatogram.
-
Store the acidic solution at a controlled temperature (e.g., room temperature or slightly elevated, such as 40-60°C).[7]
-
Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor the chromatograms for any decrease in the peak area of the parent compound and the appearance and growth of new peaks.
-
Calculate the percentage degradation at each time point.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place, in a tightly sealed container. Recommended storage temperatures are typically between 2-8°C.[1]
Q: How does the presence of fluorine atoms affect the stability of the aniline ring?
A: Fluorine is a highly electronegative atom, and its presence on the aniline ring has significant electronic effects.[8][9] It exerts a strong electron-withdrawing inductive effect, which can decrease the basicity of the amino group. This can, in turn, affect the molecule's reactivity and stability in both acidic and basic conditions.[2]
Q: Are there any specific analytical methods recommended for stability testing of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable analytical technique for monitoring the stability of this compound.[10] This method should be capable of separating the parent compound from all potential degradation products. The use of a photodiode array (PDA) detector can aid in peak purity assessment. For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[1]
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2,4-Difluoro-N-methylaniline under acidic conditions.
Caption: Potential degradation pathways of 2,4-Difluoro-N-methylaniline.
References
- BenchChem Technical Support. (n.d.). Stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. BenchChem.
- ResearchGate. (2025, October 19). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?
- BenchChem. (n.d.). 2,5-difluoro-N-methylaniline hydrochloride | 1235441-12-9.
- Guidechem. (n.d.). This compound 1187386-15-7 wiki.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. (2023, January 13).
- BenchChem. (n.d.). Electronic effects of fluorine and bromine on the aniline ring.
- Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methylaniline | 138564-16-6.
- ChemicalBook. (n.d.). 138564-16-6(2,4-DIFLUORO-N-METHYLANILINE) Product Description.
- PubMed Central (PMC). (n.d.).
- Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.
- Pharmaguideline. (n.d.).
- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline...
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.). Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides.
- ResearchGate. (2025, August 6). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF.
- Enamine. (n.d.). α-Fluoroamines.
- PubMed Central (PMC). (n.d.).
- CDH Fine Chemical. (n.d.).
- PubMed. (2021, January 11). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7).
- ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
- Sigma-Aldrich. (n.d.). 2,4-Difluoroaniline 99 367-25-9.
- ResearchGate. (2022, May 8). (PDF)
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- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of N-Methylaniline
Welcome to the technical support center for the fluorination of N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical transformation. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice in a readily accessible question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you to troubleshoot and refine your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered when performing the fluorination of N-methylaniline.
Q1: What are the primary methods for fluorinating N-methylaniline?
There are two main approaches for the fluorination of N-methylaniline: electrophilic and nucleophilic fluorination.
-
Electrophilic Fluorination: This is the more common method for electron-rich aromatic compounds like N-methylaniline. It involves the reaction of the aromatic ring with an electrophilic fluorine source ("F+").[1] Reagents containing a nitrogen-fluorine (N-F) bond are the most prevalent due to their stability, safety, and ease of handling compared to elemental fluorine.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is generally less applicable to N-methylaniline itself but is relevant for derivatives. It involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source (e.g., KF, CsF).[3] For this reaction to be effective, the aromatic ring typically needs to be activated by electron-withdrawing groups.[4][5]
Q2: Which electrophilic fluorinating agent is best for N-methylaniline?
The choice of fluorinating agent is critical for success. For N-methylaniline, Selectfluor® (F-TEDA-BF4) is a highly recommended and widely used reagent.[6][7][8]
Why Selectfluor®?
-
Effectiveness and Safety: It is a powerful electrophilic fluorine donor that is also a stable, non-hygroscopic crystalline solid, making it much safer and easier to handle than traditional reagents like molecular fluorine.[7][8][9]
-
Versatility: It is effective for the fluorination of a wide range of aromatic compounds.[7]
-
Solubility: It is soluble in polar solvents like acetonitrile and DMF, which are common reaction media for this transformation.[7]
Another common reagent is N-Fluorobenzenesulfonimide (NFSI) . While it is also a versatile and effective electrophilic fluorinating agent, it can sometimes lead to mixtures of regioisomers and challenges in controlling mono- versus di-fluorination.[10][11]
Q3: What is the expected regioselectivity for the fluorination of N-methylaniline?
The N-methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group. Therefore, electrophilic fluorination of N-methylaniline is expected to yield a mixture of ortho-fluoro-N-methylaniline and para-fluoro-N-methylaniline. The ratio of these isomers can be influenced by steric hindrance and reaction conditions.[12]
Q4: My reaction is giving low yields. What are the first things I should check?
Low yields in the fluorination of N-methylaniline can stem from several factors. Here are the initial troubleshooting steps:
-
Purity of Starting Material: N-methylaniline is susceptible to air oxidation, turning brown over time.[13][14] Impurities can interfere with the reaction. Consider purifying your N-methylaniline by distillation before use.[15]
-
Solvent Choice and Purity: Use a dry, polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The presence of water can react with the fluorinating agent and the substrate.
-
Reaction Temperature: While many fluorinations with Selectfluor® proceed at room temperature, gentle heating (e.g., 40-80°C) can sometimes improve the reaction rate and yield.[16] However, excessive heat can lead to decomposition and side reactions.
-
Inert Atmosphere: Although Selectfluor® is air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the electron-rich aniline substrate.
II. Troubleshooting Guides
This section provides in-depth solutions to more specific and complex problems you might encounter.
Guide 1: Poor Regioselectivity - Favoring One Isomer
Problem: The reaction produces a difficult-to-separate mixture of ortho and para isomers, and a higher proportion of one isomer is desired.
Underlying Cause: The electronic directing effect of the N-methylamino group is strong for both the ortho and para positions. Steric hindrance around the ortho position can slightly favor the para product, but often not to a synthetically useful extent.
Strategies for Optimization:
-
Steric Hindrance:
-
Bulky Fluorinating Agents: While Selectfluor® is standard, exploring bulkier electrophilic fluorinating agents, if available, could further disfavor attack at the more sterically crowded ortho position.[12]
-
Protecting Group Strategy: Temporarily introducing a bulky protecting group on the nitrogen atom can significantly increase steric hindrance around the ortho positions, thereby favoring para substitution. After the fluorination step, the protecting group can be removed.
-
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product, which is often the less sterically hindered para isomer.[12]
-
Directed C-H Functionalization: For achieving high regioselectivity, particularly for the ortho position, a directing group strategy can be employed. This involves introducing a group that coordinates to a metal catalyst, directing the fluorination to a specific C-H bond.[17] While more synthetically complex, this offers the highest level of control.
Guide 2: Formation of Impurities and Side Reactions
Problem: The reaction mixture contains significant amounts of side products, complicating purification and reducing the yield of the desired fluorinated N-methylaniline.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| Di-fluorinated products | Use of excess fluorinating agent. | Use a 1:1 stoichiometry of N-methylaniline to the fluorinating agent. Add the fluorinating agent portion-wise to the reaction mixture. |
| Polymerization/tar formation | Strong oxidizing nature of the fluorinating agent, especially at higher temperatures. N-methylaniline is prone to oxidation. | Run the reaction at a lower temperature. Ensure an inert atmosphere. Use a more dilute solution. |
| Products of N-demethylation | Reaction with radical species that can be generated from Selectfluor®.[6] | Degas the solvent before use. Add a radical scavenger if the problem persists, although this may inhibit the desired reaction. |
| Biaryl and biarylmethane products | These can arise from radical coupling side reactions.[11] | Lower the reaction temperature and ensure an inert atmosphere. |
Experimental Protocol for Minimizing Side Reactions:
-
To a flame-dried flask under a nitrogen atmosphere, add purified N-methylaniline (1.0 eq.) and anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve Selectfluor® (1.05 eq.) in anhydrous acetonitrile.
-
Add the Selectfluor® solution dropwise to the N-methylaniline solution over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 3: Catalyst-Controlled Fluorination
For advanced applications requiring high enantioselectivity (for chiral substrates) or improved regioselectivity, catalytic methods can be employed.
-
Lewis Acid Catalysis: Lewis acids can enhance the electrophilicity of the fluorinating agent and can also coordinate to the substrate, potentially influencing the regioselectivity of the reaction. Zirconium tetrachloride (ZrCl₄) has been shown to be an effective Lewis acid catalyst for the fluorination of some aromatic C-H bonds with NFSI.[11]
-
Transition Metal Catalysis: Palladium and silver catalysts have been developed for the fluorination of arylboronic acids and arylstannanes.[18][19] While this requires pre-functionalization of the N-methylaniline, it offers a pathway to specific isomers that may not be accessible through direct electrophilic fluorination. For instance, a palladium-catalyzed C-H fluorination with a directing group can achieve high regioselectivity.[17]
III. Visualizing the Process
General Workflow for Optimizing Fluorination
Caption: A troubleshooting workflow for the fluorination of N-methylaniline.
Mechanism of Electrophilic Aromatic Fluorination
Caption: The general mechanism of electrophilic aromatic fluorination.
IV. References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]
-
Catalyst‐free fluorination of aniline derivatives. ResearchGate. [Link]
-
Catalytic Enantioselective Fluorination. ScienceDirect. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
-
Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. [Link]
-
Selectfluor. Common Organic Chemistry. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health (NIH). [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]
-
N-METHYLANILINE | ICSC 0921. ILO. [Link]
-
Selectfluor. Wikipedia. [Link]
-
Preparation of fluorinated anilines. Google Patents.
-
Electrophilic fluorination. Wikipedia. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Royal Society of Chemistry. [Link]
-
Preparation of fluorinated anilines. Google Patents.
-
Purification of Aniline. LookChem. [Link]
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- 2. organicreactions.org [organicreactions.org]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. Buy 2,4,5-Trifluoro-N-methylaniline | 256412-92-7 [smolecule.com]
- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SelectFluor - Enamine [enamine.net]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. brynmawr.edu [brynmawr.edu]
- 11. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 14. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 19. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Aromatic Amines
Welcome to the technical support center for the purification of fluorinated aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and valuable compounds. The introduction of fluorine into an aromatic amine molecule significantly alters its physicochemical properties, presenting specific purification hurdles that require a nuanced and informed approach.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve your desired purity.
The Unique Challenge of Fluorinated Aromatic Amines
Fluorine's high electronegativity profoundly impacts the properties of aromatic amines.[1][2] It can reduce the basicity of the amine group, which can be advantageous for bioavailability in drug candidates but complicates purification strategies that rely on acid-base chemistry.[1][3] Furthermore, the carbon-fluorine bond is strong, contributing to the metabolic stability of these compounds.[1] However, fluorination can also lead to unique intermolecular interactions and altered polarity, affecting chromatographic behavior and crystallization.[4][5]
Common impurities in the synthesis of fluorinated aromatic amines often include unreacted starting materials, regioisomers, and over-fluorinated or under-fluorinated byproducts.[6] The subtle differences in the physical properties between the desired product and these impurities often make separation a non-trivial task.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of fluorinated aromatic amines, providing explanations for the underlying causes and actionable solutions.
Issue 1: Co-elution of Isomers or Closely Related Impurities in Column Chromatography
Symptom: Your target compound and one or more impurities elute together or with very poor separation during silica gel or reversed-phase column chromatography.
Causality: The introduction of fluorine can lead to subtle changes in polarity and molecular shape between isomers (e.g., positional isomers of fluoroaniline) that are not adequately resolved by standard chromatographic stationary phases like silica gel or C18.
Solutions:
-
Utilize Fluorinated Stationary Phases: Consider using columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases).[7][8] These phases can offer unique selectivity for halogenated aromatic compounds through dipole-dipole, π-π, and specific fluorine-fluorine interactions, often leading to enhanced separation of isomers.[7][8]
-
Optimize the Mobile Phase:
-
Normal Phase: For silica gel chromatography, adding a small percentage of a polar modifier like methanol or a basic additive such as triethylamine (0.1-1%) can help to mitigate tailing caused by the interaction of the basic amine with acidic sites on the silica.[9]
-
Reversed Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. Using mobile phase modifiers like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.[10]
-
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.
Experimental Protocol: Screening for Optimal Chromatographic Conditions
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems. Spot the crude mixture on silica gel, alumina, and fluorinated TLC plates.
-
Solvent Systems: Test a range of mobile phases with varying polarities. For normal phase, start with hexane/ethyl acetate mixtures. For reversed-phase, use methanol/water or acetonitrile/water systems.
-
Additive Screening: For each promising solvent system, run two additional TLC plates, one with 0.5% triethylamine and another with 0.5% acetic acid in the mobile phase to assess the impact on separation.
-
Column Selection: Based on the TLC results, select the column and solvent system that provides the best separation for scale-up to column chromatography.
Issue 2: Low Recovery or "Oiling Out" During Crystallization
Symptom: Your fluorinated aromatic amine either fails to crystallize from solution, forming an oil, or the yield of recovered crystals is very low.
Causality: The presence of fluorine can influence the crystal packing and solubility of the molecule.[4][5] Impurities can also disrupt the crystal lattice formation. The reduced basicity of the amine may make salt formation for purification less straightforward.
Solutions:
-
Solvent System Screening: Systematically screen a variety of solvents and solvent pairs. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Salt Formation: Convert the amine to a salt (e.g., hydrochloride or hydrobromide) to induce crystallization.[9] This can be particularly effective for purifying liquid amines.
-
Slow Cooling and Seeding: Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath. If you have a small amount of pure material, use it to seed the solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound to induce precipitation.
Experimental Protocol: Recrystallization via Salt Formation
-
Dissolution: Dissolve the crude fluorinated aromatic amine in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: Slowly add a solution of anhydrous HCl in ethanol or bubble HCl gas through the solution until precipitation of the hydrochloride salt is complete.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol/water).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Freebasing (Optional): To recover the free amine, dissolve the purified salt in water, neutralize with a base (e.g., NaOH), and extract with an organic solvent.[9]
Issue 3: Decomposition During Distillation
Symptom: The fluorinated aromatic amine decomposes at its atmospheric boiling point, leading to a dark-colored distillate and low yield.
Causality: Many aromatic amines, including fluorinated ones, are susceptible to oxidation and thermal degradation at elevated temperatures.[11]
Solutions:
-
Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point and minimize thermal decomposition.[9][11]
-
Steam Distillation: For compounds that are immiscible with water, steam distillation can be a gentle purification method that avoids high temperatures.[12]
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation: Approximate Boiling Points of a Fluorinated Aniline at Reduced Pressures
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 (Atmospheric) | 184 |
| 100 | 125 |
| 20 | 72 |
| 10 | 58 |
| 1 | 25 |
Note: These are approximate values for aniline and will vary for different fluorinated derivatives. It is crucial to consult literature or use a nomograph to estimate the boiling point of your specific compound at a given pressure.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the basicity of an aromatic amine?
A1: Fluorine is a highly electronegative element and acts as an electron-withdrawing group through the inductive effect.[1][3] This effect decreases the electron density on the nitrogen atom, making the lone pair of electrons less available to accept a proton.[2][3] Consequently, fluorination reduces the basicity (lowers the pKa of the conjugate acid) of the aromatic amine.[1][13]
Q2: What are the primary safety concerns when working with fluorinated aromatic amines?
A2: Fluorinated aromatic amines, like other aromatic amines, should be handled with care as they can be toxic and are often readily absorbed through the skin.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Some fluorination reagents and byproducts can be highly corrosive and hazardous.[17] Consult the Safety Data Sheet (SDS) for your specific compound and any reagents used in its synthesis.
Q3: Can I use standard analytical techniques to assess the purity of my fluorinated aromatic amine?
A3: Yes, standard analytical techniques are generally applicable.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[18][19]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent methods for determining purity and identifying impurities. Using a mass spectrometry (MS) detector can aid in impurity identification.
-
Elemental Analysis: Can be used to confirm the elemental composition of your purified compound.
Q4: My fluorinated aromatic amine is a solid. What should I consider for purification?
A4: For solid compounds, recrystallization is often the most effective purification method.[9] Sublimation can also be a viable option for some compounds. If these methods fail, column chromatography can be used by dissolving the solid in a suitable solvent before loading it onto the column.
Visualization of Purification Strategy
The following diagram illustrates a general workflow for troubleshooting the purification of a fluorinated aromatic amine.
Caption: A decision-making workflow for selecting an appropriate purification strategy.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (URL: [Link])
-
Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
-
How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing). (URL: [Link])
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (URL: [Link])
-
(PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research. (URL: [Link])
-
Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed. (URL: [Link])
- US4145364A - Preparation of fluorinated anilines - Google P
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (URL: [Link])
- EP0193671A1 - Separation of aniline and p-fluoroaniline - Google P
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (URL: [Link])
-
The Effect of Aliphatic Fluorine on Amine Drugs - ACS Publications. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. (URL: [Link])
-
Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... - ResearchGate. (URL: [Link])
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (URL: [Link])
-
Common Challenges and Fixes in Specialty Chemical Applications - Tristar Intermediates. (URL: [Link])
-
LC Purification Troubleshooting Guide - Waters Corporation. (URL: [Link])
- US7154006B2 - Preparation of fluorinated anilines - Google P
-
-
(URL: [Link])
-
-
Protein purification troubleshooting guide - Dutscher. (URL: [Link])
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])
-
Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC - PubMed Central. (URL: [Link])
-
Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate. (URL: [Link])
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry. (URL: [Link])
-
Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling | Analytical Chemistry - ACS Publications. (URL: [Link])
-
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ANALYTICAL METHODS. (URL: [Link])
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-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (URL: [Link])
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Vacuum Distillation of Aniline - Texium. (URL: [Link])
-
Mechanochemical Synthesis of Fluorinated Imines - MDPI. (URL: [Link])
-
Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (URL: [Link])
-
What are the odor characteristics of fluorinated amines? - Blog. (URL: [Link])
-
Synthesis of Fluorinated Amines: A Personal Account - PubMed. (URL: [Link])
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (URL: [Link])
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (URL: [Link])
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Technical Support Center: 2,4-Difluoro-N-methylaniline Hydrochloride
Answering the call for in-depth technical guidance, this Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the degradation of 2,4-Difluoro-N-methylaniline hydrochloride. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to navigate the complexities of stability testing.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions provided are designed to help you identify the root cause of the problem and implement a corrective action plan.
Q1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?
A1: The appearance of new peaks is a primary indicator of degradation. A systematic approach is required to identify their origin.
Causality: Unexpected peaks are typically degradation products, impurities from the starting material, or artifacts from the experimental conditions. Forced degradation studies, as outlined by ICH guidelines, are designed to purposefully generate these degradants in a controlled manner to facilitate their identification.[1][2] The primary degradation pathways for an N-methylaniline derivative under stress conditions are oxidation, hydrolysis, and photolysis.[3][4][5]
Troubleshooting Workflow:
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Analyze a fresh, unstressed standard of this compound to confirm its retention time and peak shape.
-
Control Sample Analysis: Compare the chromatogram of your stressed sample to a control sample that was prepared at the same time but not exposed to the stress condition.[1] Peaks present in both are likely synthesis-related impurities, not degradants.
-
Mass Spectrometry (MS) Coupling: The most powerful tool for identification is LC-MS. The mass-to-charge ratio (m/z) provides the molecular weight of the unknown peak.
-
Oxidative Degradant: Look for a mass increase of +16 amu, suggesting the formation of an N-oxide.
-
Hydrolytic/De-alkylation Degradant: Look for a mass decrease of -14 amu (loss of the N-methyl group) or the addition of +16 amu with the loss of two hydrogens (hydroxylation on the aromatic ring).
-
Photolytic Degradant: Photolysis can sometimes lead to de-fluorination, which would result in a mass change and the potential formation of hydroxylated species.[4]
-
-
Reference Forced Degradation Data: Compare the retention times and mass data of your unknown peaks with the profiles generated during your initial forced degradation studies. This is the core purpose of a stability-indicating method.[6]
Q2: My assay results show a significant loss of potency for the API, but I don't see any major degradation peaks. What's happening?
A2: This scenario can be perplexing and often points to one of two issues: the formation of non-UV active degradants or co-elution.
Causality: Not all degradation products have a chromophore that absorbs UV light at the same wavelength as the parent compound. Alternatively, a degradant may have a nearly identical retention time to the API, causing it to co-elute and be hidden within the main peak.[1]
Troubleshooting Steps:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) with your HPLC. This detector acquires spectra across the entire peak. Peak purity software can determine if the spectra are consistent from the upslope to the downslope. A purity flag or a value less than 0.995 suggests co-elution.[1]
-
Employ a Universal Detector: If available, re-analyze the sample using a mass spectrometer (MS) or a Charged Aerosol Detector (CAD). These detectors are not dependent on UV absorbance and can reveal impurities that are "invisible" to a standard UV detector.
-
Method Modification: Deliberately alter the chromatographic conditions to resolve the potential co-elution.
-
Change the mobile phase gradient slope.
-
Modify the mobile phase pH.
-
Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl).
-
-
Assess for Volatiles: Consider the possibility that a degradation pathway is producing a volatile product (e.g., through decarboxylation or fragmentation) that is lost during sample preparation or not retained on the column. Headspace Gas Chromatography (GC) can be used to investigate this possibility.
Q3: The color of my solid API or formulation has changed from white to a yellowish or brown tint upon storage. Is this a concern?
A3: Yes, a color change is a visual indicator of chemical degradation and should always be investigated.
Causality: For aniline derivatives, color formation is often associated with oxidation and subsequent polymerization.[3][7] The initial oxidation of the aniline nitrogen can form radical species that couple to form colored dimers, trimers, and eventually polymeric material.[7][8] These colored impurities are often present at very low levels but have high molar absorptivity, making them visible to the naked eye.
Investigative Protocol:
-
Visual and Microscopic Examination: Document the color change thoroughly.
-
Low-Level Impurity Analysis: Use a highly sensitive HPLC-UV/MS method. You may need to overload the column with the sample to detect the low-level colored impurities.
-
Forced Oxidation Study Comparison: Expose a fresh sample of the API to a strong oxidizing agent (e.g., 3% H₂O₂).[2] Compare the chromatogram and the visual appearance of this highly stressed sample to your stability sample. A match in the impurity profile strongly suggests an oxidative pathway.
-
Evaluate Packaging: Assess the container closure system for its ability to protect the material from oxygen and light, two key contributors to oxidative degradation.
Caption: A decision tree for identifying unknown chromatographic peaks.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways of this compound?
A1: Based on the chemical structure (an N-substituted fluoroaniline), the three primary degradation pathways susceptible to this molecule are Oxidation, Hydrolysis, and Photolysis .
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide . The electron-rich aromatic ring can also be oxidized, especially in the presence of strong oxidants, leading to hydroxylated byproducts or colored polymeric impurities.[3][9]
-
Hydrolytic Degradation: While the C-F bonds are generally stable, extreme pH and high temperatures can promote hydrolysis.[2] The most likely hydrolytic degradation would involve reactions related to the aniline functional group, though significant degradation via this pathway may require harsh conditions.
-
Photolytic Degradation: Aromatic fluorine compounds can be susceptible to photodegradation when exposed to UV light.[10] This can involve the cleavage of the carbon-fluorine bond to form fluoride ions or the formation of radical species that lead to other products.[4]
Caption: Predicted degradation pathways for 2,4-Difluoro-N-methylaniline.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to minimize degradation. Based on its chemical properties, the following conditions are recommended:
-
Temperature: Store in a cool environment, typically between 2-8°C.[11]
-
Light: Protect from light by using an amber or opaque container.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis of the hydrochloride salt and absorption of atmospheric moisture.[11]
Q3: What analytical techniques are best for developing a stability-indicating method for this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential.[13]
-
Primary Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for separation and quantification. A method is considered "stability-indicating" when it can separate the API from all known degradation products and process-related impurities.[2][6]
-
Identification Technique: Mass Spectrometry (MS), coupled with HPLC (LC-MS), is indispensable for identifying degradation products by providing molecular weight information.[13]
-
Structural Elucidation: For definitive structural confirmation of a novel degradant, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Part 3: Experimental Protocols & Data
This section provides a standardized protocol for conducting forced degradation studies, a crucial step in understanding the stability profile of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to meet the recommendations of the ICH Q1A(R2) guideline.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile/water.
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A control sample should be stored under refrigerated and dark conditions.[1]
-
Acid Hydrolysis: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Heat at 60°C.
-
Oxidation: Add an appropriate volume of H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.[2]
-
Thermal: Store vials of the solution and of the solid API in an oven at 80°C.
-
Photostability: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find the time point that yields 5-20% degradation.[14] If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them.[15]
-
Sample Quenching: Before analysis, hydrolytic samples must be neutralized (acid with base, base with acid) to stop the reaction.
-
Analysis: Analyze the control and all stressed samples using a developed HPLC-UV/MS method. Record retention times, peak areas, and mass spectra for all peaks.
Data Summary Table
The results from a typical forced degradation study can be summarized as follows.
Table 1: Summary of Recommended Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Reagent/Condition | Target Degradation | Major Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 5-20% | De-methylated aniline, ring hydroxylation |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 5-20% | De-methylated aniline |
| Oxidation | 3-30% H₂O₂, Room Temp | 5-20% | N-Oxide, colored polymers[8] |
| Thermal (Dry Heat) | 80°C or higher | 5-20% | Varies, check for melt/decomposition |
| Photolysis | ICH Q1B light exposure | 5-20% | De-fluorinated species, hydroxylated species[4][10] |
References
- Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40.
- ResearchGate. (n.d.). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy.
- ResearchGate. (n.d.). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
- ResearchGate. (n.d.). (PDF) Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.).
- Jackman, M. J., et al. (n.d.). Adsorption and Photocatalytic Degradation of 3-Fluoroaniline on Anatase TiO2(101): A Photoemission and Near-Edge X-ray Absorption Fine Structure Study. ACS Publications.
- ResearchGate. (n.d.). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3.
- Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- University of Manchester. (2014). Adsorption and photocatalytic degradation of 3-fluoroaniline on anatase tio2(101): A photoemission and near-edge x-ray absorption fine structure study.
- National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Guidechem. (n.d.). This compound 1187386-15-7 wiki.
- ResolveMass Laboratories Inc. (n.d.). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- MedCrave online. (2016). Forced Degradation Studies.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methylaniline | 138564-16-6.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Crystallization of Aniline Hydrochloride Salts
Welcome to the technical support center for the crystallization of aniline hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of these valuable compounds. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity, crystalline products with optimal yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when crystallizing aniline hydrochloride salts?
A1: The crystallization of aniline hydrochloride and its derivatives can be fraught with several common issues. These include the formation of oils or amorphous material instead of a crystalline solid, disappointingly low yields, and the presence of colored impurities that are difficult to remove.[1][2] A key underlying factor is the hygroscopic nature of many amine salts, which means they readily absorb moisture from the air, complicating handling and crystallization.[3][4] Furthermore, the basicity of the parent aniline can significantly influence salt stability and crystallization behavior.[5]
Q2: How does the choice of solvent impact the crystallization of aniline hydrochloride?
A2: Solvent selection is arguably the most critical parameter in a successful crystallization. An ideal solvent system will dissolve the aniline salt at an elevated temperature but exhibit significantly lower solubility upon cooling.[6] For aniline hydrochloride, polar protic solvents like water, ethanol, and methanol are common choices due to the salt's ionic nature.[7] However, using a single solvent is not always optimal. Often, a binary solvent system, such as isopropanol/water or ethanol/ethyl acetate, provides the necessary solubility gradient to induce crystallization effectively.[1] The anti-solvent (the solvent in which the salt is less soluble) is added to a solution of the salt in a good solvent to induce precipitation.[6]
Q3: My aniline hydrochloride is discolored (yellow, brown, or even greenish). What causes this and how can I fix it?
A3: Discoloration in aniline and its salts is typically due to oxidation.[8][9] Aniline is susceptible to air and light-induced oxidation, which forms colored impurities.[2][8] To address this, a purification step prior to the final crystallization is often necessary. This can involve an acid-base extraction where the crude salt is dissolved in dilute acid, washed with an organic solvent to remove non-basic impurities, and then the free aniline base is regenerated by adding a base.[2][10] The purified free base can then be carefully converted back to the hydrochloride salt. For minor color issues, treatment with activated charcoal during the recrystallization process can be effective at adsorbing colored impurities.[11]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Issue 1: "Oiling Out" - Formation of a Liquid or Gummy Phase Instead of Crystals
Q: I'm attempting to crystallize my aniline hydrochloride derivative, but upon cooling, it separates as a sticky, viscous oil instead of a solid. What is happening and how can I promote crystal formation?
A: This phenomenon, known as "oiling out," is a common hurdle in amine salt crystallization.[1] It occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the degree of supersaturation is too high, leading to liquid-liquid phase separation rather than nucleation and crystal growth.
Causality and Expert Insights:
-
High Supersaturation: Cooling the solution too rapidly is a primary cause. This creates a high level of supersaturation where the solute molecules do not have sufficient time to orient themselves into an ordered crystal lattice.
-
Inappropriate Solvent System: The chosen solvent may be too "good" of a solvent, even at lower temperatures, or conversely, too nonpolar for the highly polar salt.[10]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an amorphous oil.[12]
Troubleshooting Protocols:
-
Slower Cooling Rate: Once the salt is fully dissolved at an elevated temperature, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Slow cooling is crucial for forming well-ordered crystals.[6]
-
Solvent System Optimization:
-
Increase Polarity: If using a mixed solvent system, try increasing the proportion of the more polar solvent.
-
Anti-Solvent Addition: A highly effective technique is anti-solvent crystallization.[6] Dissolve the aniline salt in a minimum amount of a "good" polar solvent (e.g., methanol or water). Then, slowly add a miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexanes) in which the salt is poorly soluble, until the solution becomes persistently cloudy. This controlled reduction in solubility can effectively induce crystallization.
-
-
Induce Nucleation: A supersaturated solution may need a "push" to start crystallizing.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[13]
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny "seed crystal" to the supersaturated solution. This provides a template for further crystal growth.[13][14]
-
-
Reduce Concentration: If the initial concentration of your aniline salt is too high, it can favor oiling out. Try using a slightly larger volume of the solvent to dissolve the compound.[1]
Issue 2: Poor or No Crystal Yield
Q: I managed to get some crystals, but my yield is very low. What factors contribute to poor recovery, and how can I improve it?
A: A low yield is often a result of the product having significant solubility in the mother liquor, even at low temperatures, or incomplete crystallization. [1]
Causality and Expert Insights:
-
Excessive Solvent: Using too much solvent is a common mistake that leads to a significant portion of the product remaining dissolved.[1][15]
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally result in a lower yield.
-
Inappropriate pH: For aniline salts, the pH of the solution can affect solubility. The protonated anilinium ion is generally much more soluble in water than the neutral aniline base.[16]
Troubleshooting Protocols:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you suspect you've used too much, you can carefully evaporate some of the solvent to re-concentrate the solution and then attempt to cool it again.[1]
-
Maximize Crystallization Time and Lower Temperature: Allow sufficient time for the crystallization to proceed to completion. After slow cooling to room temperature, placing the flask in an ice bath or even a colder bath (e.g., salt-ice) can further decrease the solubility of the salt and improve the yield.[13]
-
"Salting Out" Effect: In aqueous systems, the addition of a neutral salt like sodium chloride can decrease the solubility of the aniline hydrochloride, a phenomenon known as the "salting out" effect.[6][17] This can be a useful strategy to drive more of your product out of the solution.
-
Check the pH: Ensure the solution is sufficiently acidic to maintain the aniline in its protonated salt form. If the pH is too high, some of the free, and often more soluble, aniline base may be present.
Issue 3: Difficulty Initiating Crystallization
Q: My solution has cooled, but no crystals have formed. The solution appears clear. What steps can I take to induce crystallization?
A: A clear, cooled solution that fails to produce crystals is in a metastable, supersaturated state. The system requires an energy barrier to be overcome for nucleation to begin. [18]
Causality and Expert Insights:
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to build upon. A very clean solution in a smooth flask may lack these initiation points.
-
Insufficient Supersaturation: It's possible that the solution is not yet supersaturated, meaning too much solvent was used.[15]
Troubleshooting Protocols:
-
Induce Nucleation (as described in Issue 1):
-
Scratch the flask with a glass rod.[13]
-
Add a seed crystal of the desired compound.[13]
-
Dip and Evaporate: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-inserting this rod into the solution can introduce seed crystals.[13]
-
-
Increase Concentration: If induction methods fail, it is likely the solution is not sufficiently concentrated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[15]
-
Use an Anti-Solvent: As detailed previously, the controlled addition of an anti-solvent is a powerful method to induce crystallization when cooling alone is insufficient.[6]
Data Summaries and Workflows
Table 1: Solubility of Aniline Hydrochloride in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1070 g/L | 25 | [3] |
| Ethanol | Soluble | 25 | [8] |
| Methanol | Soluble | 25 | [8] |
| Chloroform | Soluble | 25 | [8] |
Note: The solubility of aniline hydrochloride generally increases with temperature in these solvents. In binary mixtures of alcohol and water, solubility tends to decrease as the alcohol concentration increases beyond 20%.[7]
Diagrams and Workflows
Below are visual representations of key processes to guide your experimental design.
Caption: A standard workflow for the recrystallization of aniline hydrochloride.
Caption: A decision tree to resolve issues when an oil forms instead of crystals.
References
- ChemicalBook. (2023). Aniline hydrochloride | 142-04-1.
- Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- Google Patents. (1989).
- BenchChem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- Solubility of Things. (n.d.). Aniline.
- BenchChem. (n.d.). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.
- Thermo Scientific Alfa Aesar. (n.d.). Aniline hydrochloride, 99% 100 g.
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
- ResearchGate. (2012). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.
- Organic Syntheses. (n.d.). p-Aminotetraphenylmethane.
- ResearchGate. (2015).
- Chemistry LibreTexts. (2022). 3.
- ChemicalBook. (2022). The Solubility of Aniline.
- Maiyam Group. (2023).
- ACS Publications. (2012).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
- Scribd. (n.d.).
- ResearchGate. (2019). The ionic liquid effect on solubility of aniline, a simple aromatic amine: Perspective of solvents' mixture.
- Wikipedia. (n.d.).
- Reddit. (2018). Ways of crashing out amines : r/chemistry.
- Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?.
- Sciencemadness.org. (2023).
- ResearchGate. (2012).
- BenchChem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- LookChem. (n.d.).
- YouTube. (2023). Making Aniline HCl.
- BenchChem. (n.d.).
- Google Patents. (1943).
- MDPI. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- PMC - NIH. (2021).
- International Chemical Safety Cards. (n.d.). ANILINE HYDROCHLORIDE.
- CLEARSYNTH. (n.d.). Aniline Impurity Product List.
- ResearchGate. (2010). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- PMC - NIH. (2020).
- ResearchGate. (2015).
- MDPI. (2023).
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Technical Support Center: Catalyst Selection for Efficient N-Methylation of Difluoroaniline
Welcome to the technical support guide for the N-methylation of difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the critical decision-making process for selecting a suitable catalytic system for the N-methylation of difluoroaniline.
Q1: What are the primary catalytic strategies for the N-methylation of anilines, and which are most suitable for an electron-deficient substrate like difluoroaniline?
There are several modern approaches for N-methylation, moving away from classical, more toxic reagents like iodomethane or methyl sulfate.[1] For a substrate like difluoroaniline, which is deactivated by the electron-withdrawing fluorine atoms, the choice of a highly active and selective catalyst is paramount.
The main strategies include:
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This is an elegant and green methodology that uses alcohols, typically methanol, as the C1 source.[2][3] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then forms an imine with the aniline. The stored hydrogen is then used to reduce the imine to the N-methylated product, with water as the only stoichiometric byproduct.[2] This method is highly attractive for its atom economy.[3]
-
Reductive Amination with C1 Sources: This involves using C1 sources like formic acid or carbon dioxide in the presence of a reductant.[1][4]
-
Use of Alternative Methylating Agents: Reagents like dimethyl carbonate (DMC) are known for being environmentally benign and highly selective for mono-methylation, especially when paired with specific catalysts.[5][6]
For difluoroaniline, the Borrowing Hydrogen strategy with highly active transition metal catalysts is often the most effective approach due to its efficiency under potentially milder conditions than other methods.
Q2: How do I choose between a homogeneous (e.g., Iridium/Ruthenium) and a heterogeneous (e.g., Zeolite) catalyst?
The choice depends on your specific priorities, such as reaction scale, catalyst reusability, and desired selectivity.
-
Homogeneous Catalysts (Iridium & Ruthenium Complexes): These are typically molecularly-defined complexes that operate in the same phase as the reactants.[2]
-
Expertise: Iridium and Ruthenium pincer-type or NHC-ligated complexes are among the most active catalysts known for the N-methylation of anilines with methanol.[2][7][8][9] Their well-defined structures allow for fine-tuning of steric and electronic properties to achieve high selectivity and activity, which is crucial for deactivated anilines.
-
Trustworthiness: These systems often provide excellent and reproducible selectivity for mono-methylation.[7][9] However, they are noble metals, which can be costly, and their removal from the final product can be challenging, which is a critical consideration in pharmaceutical development.
-
-
Heterogeneous Catalysts (Zeolites, Supported Metals): These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
-
Expertise: Faujasite zeolites, when used with dimethyl carbonate (DMC), are renowned for their exceptional mono-N-methyl selectivity (92-98%).[6] The shape-selectivity of the zeolite pores is believed to hinder the diffusion of the bulkier N-methylaniline, thus preventing the second methylation step.[6] Other solid catalysts like ZrO2/γ-Al2O3 have also been used effectively.[10]
-
Trustworthiness: The primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which simplifies product purification and allows for catalyst recycling.[11] However, they may require higher temperatures and can be susceptible to deactivation by poisoning of active sites.[10][12]
-
Decision Workflow for Catalyst Selection
Caption: Decision tree for catalyst system selection.
Q3: Methanol vs. Dimethyl Carbonate (DMC) as a methylating agent: Which is better for difluoroaniline?
-
Methanol: Used in "borrowing hydrogen" catalysis, methanol is inexpensive, readily available, and considered a green C1 source.[13] The main challenge is that the initial dehydrogenation step has a high energy barrier, often requiring elevated temperatures and highly active catalysts.[2] For a less nucleophilic substrate like difluoroaniline, a potent Ru or Ir catalyst is almost certainly necessary to achieve good conversion with methanol.[2][9]
-
Dimethyl Carbonate (DMC): DMC is an excellent eco-friendly methylating agent known for providing very high selectivity for mono-methylation, especially with faujasite catalysts.[5][6] The reaction with DMC can often be performed under milder conditions than those required for methanol dehydrogenation. This high selectivity can be a significant advantage in simplifying purification.
Recommendation: For initial trials with difluoroaniline, the DMC/zeolite system is a strong candidate due to its proven high selectivity, which can minimize the formation of the N,N-dimethyl difluoroaniline byproduct. If yields are low, switching to a more active homogeneous Ru/Ir catalyst with methanol would be the logical next step.
Q4: What is the role of the base, and how do I select one?
A base is almost always required in "borrowing hydrogen" reactions. Its role is to facilitate the deprotonation of the alcohol and the amine, which is essential for the catalytic cycle.
-
Base Strength: The required base strength can vary significantly. Many systems employ strong bases like potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH).[3] However, strong bases can generate additional waste and environmental concerns.[2]
-
Modern Trends: There is a significant research effort toward developing catalysts that can operate effectively with weaker, more environmentally benign bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3] Some highly efficient iridium complexes can perform the N-methylation of anilines with sub-stoichiometric amounts of Cs₂CO₃.[13]
Selection Guidance: Start with the base recommended in the literature for your chosen catalyst system. If you are developing a new process, screening weaker carbonates (Cs₂CO₃, K₂CO₃) is a good starting point before resorting to stronger hydroxides or alkoxides.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the N-methylation of difluoroaniline.
Problem: My reaction yield is very low, or the reaction is not proceeding.
-
Possible Cause 1: Deactivated Substrate. Difluoroaniline is inherently less nucleophilic than aniline due to the strong electron-withdrawing effect of the two fluorine atoms. Your catalytic system may not be active enough.
-
Solution:
-
-
Possible Cause 2: Ineffective Base. The chosen base may not be strong enough to facilitate the catalytic cycle under your reaction conditions.
-
Solution: If using a weak base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or t-BuOK, as cited in many high-efficiency protocols.[3]
-
-
Possible Cause 3: Catalyst Poisoning/Deactivation. Reaction byproducts, impurities in the starting material, or residual water can poison the catalyst.[10]
-
Solution:
-
Ensure your difluoroaniline and solvent are pure and dry.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
If using a heterogeneous catalyst, consider regenerating it according to the manufacturer's or literature procedure (e.g., calcination for zeolites).
-
-
-
Possible Cause 4: Solvent Effects. The reaction rate can be highly dependent on the solvent.[6][14]
-
Solution: A solvent screen is advisable. For instance, the reaction of anilines with DMC over faujasites is strongly affected by solvent polarity, with rates decreasing in more polar solvents due to competitive adsorption on the catalyst surface.[6] Non-polar, high-boiling solvents like toluene or xylene are often good choices for these reactions.
-
Problem: I am observing a significant amount of the di-methylated (N,N-dimethyl-difluoroaniline) byproduct.
-
Possible Cause 1: Overly Forcing Conditions. High temperatures, long reaction times, or a high ratio of methylating agent can promote the second methylation step.
-
Solution:
-
Reduce the reaction temperature and monitor the reaction progress over time (e.g., by GC or TLC) to find the optimal point where mono-methylation is maximized.
-
Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.[5]
-
-
-
Possible Cause 2: Non-Selective Catalyst System. Your chosen catalyst may not be selective for mono-methylation.
-
Solution: This is the most common cause. The best solution is to switch to a system known for high mono-selectivity.
-
Dimethyl Carbonate (DMC) with Faujasite (NaY or CsY) Zeolite: This combination is frequently reported to give >95% selectivity for the mono-methylated product.[6]
-
Selective Homogeneous Catalysts: Certain iridium or ruthenium-based catalysts are specifically designed to provide excellent selectivity for mono-methylation of aromatic amines.[7][9]
-
-
Catalyst Performance Comparison
| Catalyst System | Methylating Agent | Typical Conditions | Pros | Cons |
| Ru/Ir Homogeneous | Methanol | 60-150 °C, Base (e.g., Cs₂CO₃)[2][9] | High activity for deactivated substrates, green C1 source.[2][3] | Costly, potential for product contamination, may require strong base. |
| Zeolite (Faujasite) | Dimethyl Carbonate | 120-150 °C | Excellent mono-selectivity (>95%), easy separation, reusable catalyst.[6] | May require higher temperatures, potential for deactivation. |
| Supported Metals | CO₂/H₂, Formic Acid | 140-180 °C, High Pressure[4][15] | Utilizes CO₂ as a C1 source, catalyst is recyclable. | Often requires harsh conditions (high T/P), selectivity can be an issue. |
| Non-Metal Base | Formic Acid | 80 °C, Reductant (PMHS)[1] | Transition-metal-free, mild conditions. | Requires a stoichiometric reductant, substrate scope can be limited.[1] |
Section 3: Experimental Protocols
Protocol 1: Mono-N-Methylation using a Homogeneous Ruthenium Catalyst and Methanol
This protocol is based on modern "borrowing hydrogen" methodologies, adapted for a challenging substrate like difluoroaniline.[2][3]
Materials:
-
Difluoroaniline (1.0 mmol, 1.0 equiv)
-
Ruthenium Catalyst (e.g., Ru-MACHO-BH, 0.02 mmol, 2 mol%)[8]
-
Cesium Carbonate (Cs₂CO₃, 0.5 mmol, 0.5 equiv)
-
Anhydrous Methanol (3 mL)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Workflow Diagram:
Caption: General experimental workflow for N-methylation.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the difluoroaniline (e.g., 129 mg for 2,4-difluoroaniline), the ruthenium catalyst, and cesium carbonate.
-
Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous methanol via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by GC-MS or TLC. Look for the disappearance of the starting material and the appearance of the mono-methylated product.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter it through a short plug of celite or silica gel to remove the base and the majority of the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to separate the desired N-methyl-difluoroaniline from any unreacted starting material and di-methylated byproduct.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-methylation of 4-aminobenzamide.
- Dalton Transactions. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. RSC Publishing.
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Retrieved from [Link]
- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
-
ResearchGate. (n.d.). Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. Retrieved from [Link]
-
ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Retrieved from [Link]
-
RSC Publishing. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Retrieved from [Link]
- Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
-
IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]
-
ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Retrieved from [Link]
-
SpringerLink. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]
-
NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Time evolution of the N-methylation and N,N-dimethylation of aniline by Pd47Ag53 catalysts supported on Fe3O4/N-rGO. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-Methylation of N-Methylaniline with CO2 and H2 over TiO2-Supported PdZn Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Retrieved from [Link]
-
Académie des Sciences. (n.d.). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
PubMed. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. Retrieved from [Link]
Sources
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- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A-Z Guide to N-Methylaniline Synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of N-methylaniline. Our goal is to provide in-depth, field-tested insights and troubleshooting protocols to address a critical challenge in this process: preventing over-methylation and the formation of N,N-dimethylaniline .
This document moves beyond standard procedures to explain the causality behind experimental choices, empowering you to optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during N-methylaniline synthesis.
Q1: Why is over-methylation such a persistent problem in N-methylaniline synthesis?
Over-methylation is a classic example of a consecutive reaction where the desired product is more reactive than the starting material. The nitrogen atom in the product, N-methylaniline, is more nucleophilic than the nitrogen in the starting aniline.[1][2] This increased nucleophilicity arises from the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom. Consequently, the N-methylaniline product competes with the remaining aniline for the methylating agent, often at a faster rate, leading to the formation of the undesired N,N-dimethylaniline byproduct.[1]
Q2: How does the choice of methylating agent impact selectivity for N-methylaniline?
The choice of methylating agent is paramount for controlling selectivity. Agents are generally categorized by their reactivity, often referred to as "hardness" or "softness," and their reaction mechanism.
-
High-Reactivity Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are powerful, traditional methylating agents that react via an SN2 mechanism.[3] Their high reactivity often leads to poor selectivity and significant over-methylation, as they readily react with both aniline and the more nucleophilic N-methylaniline.[4] Precise control of stoichiometry and temperature is critical but challenging with these reagents.
-
Reductive Amination Agents (e.g., Formaldehyde/Formic Acid): The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for achieving high selectivity.[5][6] The mechanism involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[7][8] A key advantage is that the reaction effectively stops at the tertiary amine stage because a tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[5][9]
-
"Green" Methylating Agents (e.g., Dimethyl Carbonate - DMC): Dimethyl carbonate is an eco-friendly and highly selective methylating agent.[10] Its lower reactivity compared to methyl halides allows for unprecedented control over mono-N-methylation.[10] The reaction, often catalyzed by zeolites or bases, can proceed through an in-situ protection-deprotection pathway, which favors the formation of the mono-methylated product.[11][12]
Q3: What is the optimal stoichiometry of aniline to methylating agent to maximize N-methylaniline yield?
For highly reactive agents like methyl iodide or dimethyl sulfate, using a slight excess of aniline (e.g., 1.1 to 1.5 equivalents) relative to the methylating agent can help improve selectivity. The excess aniline statistically outcompetes the N-methylaniline product for the limited amount of methylating agent. However, this requires a subsequent purification step to remove unreacted aniline. For more selective methods like the Eschweiler-Clarke reaction or when using dimethyl carbonate, stoichiometry is less critical for preventing over-methylation due to the inherent selectivity of the reaction mechanisms.[5][10]
Q4: How can I effectively monitor the reaction to stop it at the optimal time?
Real-time reaction monitoring is crucial to prevent the reaction from proceeding to the dimethylated product.
-
Thin-Layer Chromatography (TLC): TLC is the most common and cost-effective method. A suitable eluent system (e.g., hexane/ethyl acetate) can resolve aniline, N-methylaniline, and N,N-dimethylaniline. By spotting the reaction mixture alongside standards of the starting material and products, you can visually track the consumption of aniline and the formation of N-methylaniline. The reaction should be quenched once the aniline spot has disappeared or significantly diminished, and before the N,N-dimethylaniline spot becomes prominent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise, quantitative monitoring, GC-MS is the preferred method.[13][14] Small aliquots can be withdrawn from the reaction, quenched, and analyzed. GC provides separation of the components, allowing for quantification of the relative amounts of aniline, N-methylaniline, and N,N-dimethylaniline, while MS confirms their identity.[15]
In-Depth Troubleshooting & Optimization Guides
This section provides detailed protocols and mechanistic diagrams to guide your experimental work.
Reaction Mechanism: The Challenge of Selectivity
The core challenge lies in controlling the relative rates of two competing reactions. The desired product (N-methylaniline) is an intermediate that can react further to form an undesired byproduct (N,N-dimethylaniline).
Caption: Reaction pathway showing desired (k₁) and undesired (k₂) methylation steps.
Method 1: Controlled N-Alkylation with Methyl Iodide
This classical method requires stringent control to achieve acceptable selectivity.
Protocol:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.2 equivalents) in a suitable aprotic solvent like THF or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
Cooling: Cool the mixture to 0°C using an ice bath. This reduces the reaction rate and helps control selectivity.
-
Addition: Slowly add methyl iodide (1.0 equivalent) dropwise over 30-60 minutes with vigorous stirring. A slow addition rate is crucial to maintain a low concentration of the methylating agent.
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once TLC indicates the consumption of aniline is nearing completion and before significant N,N-dimethylaniline is formed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate N-methylaniline from unreacted aniline and the N,N-dimethylaniline byproduct.
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| High percentage of N,N-dimethylaniline | 1. Reaction temperature too high.2. Methyl iodide added too quickly.3. Reaction ran for too long. | 1. Maintain temperature at 0°C or lower.2. Extend the dropwise addition time.3. Monitor closely with TLC/GC and quench sooner. |
| Significant unreacted aniline | 1. Insufficient methyl iodide or base.2. Reaction time too short. | 1. Verify stoichiometry of reagents.2. Allow the reaction to proceed longer, monitoring carefully for byproduct formation. |
| Low overall yield | 1. Poor workup/extraction.2. Loss of product during purification. | 1. Ensure proper phase separation and perform multiple extractions.2. Use appropriate column chromatography techniques. |
Method 2: Highly Selective Reductive Amination (Eschweiler-Clarke Reaction)
This is a superior method for avoiding over-methylation.[5][8]
Protocol:
-
Setup: To a flask containing aniline (1.0 equivalent), add formic acid (2.0-3.0 equivalents). Stir the mixture.
-
Addition: Add aqueous formaldehyde (37 wt. %, 2.0-2.2 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux (around 100°C) for 4-8 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[5]
-
Monitoring: Monitor by TLC or GC-MS until the starting material is consumed. The reaction inherently stops at the tertiary amine stage.
-
Workup: Cool the mixture to room temperature. Make the solution basic (pH > 10) by carefully adding an aqueous NaOH or KOH solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high purity, but can be distilled or passed through a short silica plug if necessary.
Troubleshooting Workflow: A Logic Diagram
This diagram provides a systematic approach to diagnosing and solving issues with your synthesis.
Caption: A workflow for troubleshooting common synthesis outcomes.
References
-
Selva, M., Bomben, A., & Tundo, P. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved from [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. (n.d.). IRIS. Retrieved from [Link]
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. Retrieved from [Link]
-
Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(40), 21010-21018. Retrieved from [Link]
-
Write an equation for the reaction of N,N-dimethylaniline with methyl iodide. (n.d.). Homework.Study.com. Retrieved from [Link]
-
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022, May 25). ACS Publications. Retrieved from [Link]
-
Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH. Retrieved from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Mechanism of Aniline Methylation on Zeolite... : Kinetics & Catalysis. (n.d.). Ovid. Retrieved from [Link]
-
Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. (n.d.). Ovid. Retrieved from [Link]
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(PDF) Quantification of aniline and N-methylaniline in indigo. (2021, October 14). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2,4-Difluoro-N-methylaniline Hydrochloride and 2,5-Difluoro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced differences between isomeric forms of a molecule can significantly impact its synthetic utility, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related fluorinated aniline derivatives: 2,4-Difluoro-N-methylaniline hydrochloride and 2,5-Difluoro-N-methylaniline hydrochloride. As versatile intermediates, a thorough understanding of their distinct properties is paramount for researchers, scientists, and professionals in drug development.
This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and providing validated protocols to ensure scientific integrity.
Introduction to Difluorinated N-methylaniline Hydrochlorides
Fluorination is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The position of fluorine atoms on an aromatic ring can lead to substantial differences in electronic effects, conformation, and, consequently, biological interactions. This compound and 2,5-Difluoro-N-methylaniline hydrochloride are both valuable building blocks in organic synthesis, but their isomeric differences warrant a detailed comparative analysis. The hydrochloride salt form of these anilines enhances their stability and solubility in polar solvents, making them more amenable to handling and use in various reaction conditions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis and formulation. While specific experimental data for the hydrochloride salts are not extensively published in publicly available literature, we can infer some properties from their free amine forms and related compounds.
| Property | This compound | 2,5-Difluoro-N-methylaniline Hydrochloride |
| CAS Number | 1187386-15-7[1] | 1235441-12-9[2] |
| Molecular Formula | C₇H₈ClF₂N[1] | C₇H₈ClF₂N[2] |
| Molecular Weight | 179.59 g/mol [1] | 179.59 g/mol [2] |
| Melting Point | Data not available | Data not available for the hydrochloride salt. A derivative has a reported melting point of 93.8–95.6°C.[2] |
| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO. | Sparingly soluble in chloroform and slightly soluble in methanol.[3] The hydrochloride form enhances solubility in polar solvents.[3] |
| Appearance | Data not available | Crystalline solid.[3] |
Expert Insight: The formation of the hydrochloride salt is a deliberate and strategic choice. It protonates the basic nitrogen atom of the aniline, which significantly increases the compound's polarity and, therefore, its solubility in aqueous and protic solvents. This is particularly advantageous for reactions conducted in such media and for purification processes like extraction. The hygroscopic nature of many amine hydrochlorides, however, necessitates careful handling and storage under inert and dry conditions to prevent degradation.[3]
Spectral Analysis: Deciphering the Isomeric Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these isomers will exhibit distinct patterns in the aromatic region due to the different substitution patterns of the fluorine atoms. The N-methyl group will typically appear as a singlet or a doublet if coupled to the N-H proton.
¹³C NMR: The carbon NMR spectra will show clear differences in the chemical shifts of the aromatic carbons due to the varying electronic environments created by the fluorine substituents. The positions of the carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants.
Predicted Spectral Features:
-
2,4-Difluoro-N-methylaniline: The aromatic region in the ¹H NMR spectrum is expected to be more complex due to the asymmetric substitution. The ¹³C NMR will show two carbons with large C-F coupling constants at the 2 and 4 positions.
-
2,5-Difluoro-N-methylaniline: The aromatic protons will exhibit a different splitting pattern compared to the 2,4-isomer. The ¹³C NMR will similarly show two carbons with large C-F coupling constants, but at the 2 and 5 positions, leading to different chemical shifts for the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will share characteristic peaks for N-H stretching (in the hydrochloride form, this will be a broad absorption for the N⁺-H bond), C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring. The key differentiating absorptions will be in the fingerprint region (below 1500 cm⁻¹), where the C-F stretching and bending vibrations will produce unique patterns for each isomer.
Synthesis and Reactivity: A Comparative Overview
The synthesis of both this compound and 2,5-Difluoro-N-methylaniline hydrochloride typically starts from their respective difluoroaniline precursors.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: N-methylation of the corresponding difluoroaniline followed by the formation of the hydrochloride salt.
Caption: General synthetic workflow for difluoro-N-methylaniline hydrochlorides.
Experimental Protocol: Synthesis of 2,5-Difluoro-N-methylaniline Hydrochloride
This protocol is based on general methods for N-methylation and salt formation.[2]
Step 1: N-Methylation of 2,5-Difluoroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluoroaniline (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Base: Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
-
Addition of Methylating Agent: Slowly add a methylating agent like dimethyl sulfate or methyl iodide (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,5-Difluoro-N-methylaniline.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 2,5-Difluoro-N-methylaniline in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 2,5-Difluoro-N-methylaniline hydrochloride.
Reactivity and Applications
The position of the fluorine atoms influences the electronic properties of the aromatic ring and, consequently, the reactivity of the molecule.
-
2,4-Difluoro Isomer: The fluorine atoms at the ortho and para positions to the amino group strongly withdraw electron density, making the ring less susceptible to electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.
-
2,5-Difluoro Isomer: The fluorine at the ortho position has a similar deactivating effect on electrophilic substitution. The fluorine at the meta position has a less pronounced effect. This substitution pattern can lead to different regioselectivity in substitution reactions compared to the 2,4-isomer.
Both isomers are valuable intermediates in the synthesis of more complex molecules. For instance, 2,5-Difluoro-N-methylaniline has been used in palladium-catalyzed coupling reactions for the synthesis of pyrido[2,3-d]pyrimidine analogs, which are of interest in medicinal chemistry.[2] Derivatives of N-methylaniline have also shown potential as antimicrobial and anticancer agents.[2]
Safety and Handling
Both this compound and 2,5-Difluoro-N-methylaniline hydrochloride should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
General Hazards of Fluorinated Anilines:
-
Toxicity: Anilines and their derivatives are generally toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salts may be hygroscopic and should be stored in tightly sealed containers under an inert atmosphere.[3]
Always consult the specific Safety Data Sheet (SDS) for each compound before use.
Conclusion
This compound and 2,5-Difluoro-N-methylaniline hydrochloride are two isomeric building blocks with distinct properties that influence their application in chemical synthesis. The choice between these two isomers will depend on the desired reactivity, the target molecular architecture, and the specific electronic and steric effects required for a particular application. While there are gaps in the publicly available data for these specific hydrochloride salts, this guide provides a comprehensive comparison based on existing knowledge of related compounds and general chemical principles. Further experimental characterization of these compounds would be a valuable contribution to the field.
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A-Comparative-Analysis-of-Fluorinated-Aniline-Derivatives-in-Synthesis-A-Guide-for-Researchers
Introduction: The Strategic Role of Fluorine in Aniline Chemistry
In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorinated aniline derivatives, in particular, serve as indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages.[1] Judicious placement of fluorine on an aniline ring can enhance metabolic stability, alter basicity (pKa), improve binding affinity to biological targets, and fine-tune lipophilicity for better membrane permeability.[1][2][7]
This guide provides a comparative analysis of common fluorinated aniline derivatives, focusing on how the position and number of fluorine substituents dictate their reactivity and utility in key synthetic transformations. We will delve into the mechanistic underpinnings of these differences, supported by experimental data, to empower researchers in drug discovery and process development to make informed decisions when selecting the optimal building block for their synthetic campaigns.
The Electronic Influence of Fluorine: A Tale of Two Effects
The reactivity of a substituted aniline is governed by a delicate balance between the inductive and resonance effects of its substituents.[8]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. This effect decreases the electron density on the nitrogen atom, reducing its basicity and nucleophilicity compared to unsubstituted aniline.[8][9][10]
-
Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs that can be donated into the aromatic pi-system. This resonance effect increases electron density, particularly at the ortho and para positions. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, its +R effect is significantly weaker than its -I effect.
The interplay of these effects is paramount. The strong -I effect dominates, making all fluoroanilines less basic than aniline. This reduced basicity can be advantageous, rendering them more stable in acidic conditions and modulating their reactivity in a controlled manner.[11]
Comparative Basicity: The Impact of Isomerism
The position of the fluorine atom has a pronounced impact on the basicity of the aniline nitrogen, a critical parameter for many reactions. The basicity is quantified by the pKa of the conjugate acid (anilinium ion); a lower pKa signifies a weaker base.
| Compound | pKa (Conjugate Acid) | Rationale |
| Aniline | 4.61[12] | Baseline reference |
| 2-Fluoroaniline (ortho) | ~3.0 - 3.2[11] | Strong -I effect at close proximity; potential for intramolecular H-bonding. |
| 3-Fluoroaniline (meta) | ~3.5 | -I effect dominates; no resonance interaction with the amino group. |
| 4-Fluoroaniline (para) | 4.65[13] | Opposing -I and +R effects; the +R effect partially counteracts the withdrawal, making it the strongest base among the isomers. |
| 2,4-Difluoroaniline | < 3.0 | Additive electron-withdrawing effects of two fluorine atoms significantly reduce basicity. |
Table 1: Comparative pKa values of fluorinated aniline isomers.
This data clearly illustrates that the para isomer is the least perturbed from aniline's basicity, while the ortho isomer is the weakest base due to the proximity of the highly electronegative fluorine atom.
Performance in Key Synthetic Transformations
The choice of a fluorinated aniline isomer is often dictated by its intended use in a specific chemical reaction. Here, we compare their performance in several common and synthetically valuable transformations.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[14][15] In this reaction, fluoroanilines act as nucleophilic coupling partners for aryl halides or triflates.
Causality Behind Experimental Choices: The reduced nucleophilicity of fluoroanilines (compared to aniline) necessitates careful selection of the catalyst system. Sterically hindered and electron-rich phosphine ligands, such as X-Phos or S-Phos, are often required to promote the crucial reductive elimination step of the catalytic cycle. The choice of base (e.g., NaOt-Bu, K3PO4, Cs2CO3) is also critical for deprotonating the aniline to its more nucleophilic amide form without causing side reactions.
Comparative Reactivity: Generally, the reactivity in Buchwald-Hartwig couplings follows the order of nucleophilicity: 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline
Electron-rich aryl halides will typically couple more readily with the less nucleophilic 2-fluoroaniline, while electron-poor aryl halides may require more forcing conditions or highly active catalyst systems.[16] The steric hindrance of the ortho-fluoro group can also slow down the reaction rate compared to the more accessible meta and para isomers.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with 4-Fluoroaniline
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Fluoroaniline (1.2 mmol, 133 mg)
-
Pd(OAc)2 (0.02 mmol, 4.5 mg)
-
X-Phos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2, X-Phos, and Sodium tert-butoxide.
-
Add 4-bromotoluene and 4-fluoroaniline to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-(4-fluorophenyl)-4-methylaniline.
Trustworthiness: This protocol is a standard, well-established procedure. The use of a pre-catalyst system with a specific ligand and base under inert conditions ensures reproducibility. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
B. Diazotization and Sandmeyer-Type Reactions
Anilines are readily converted to diazonium salts, which are exceptionally versatile intermediates. These salts can be transformed into a wide variety of functional groups via Sandmeyer or related reactions.[17][18]
Causality Behind Experimental Choices: The diazotization is typically carried out in a strong aqueous acid (e.g., HCl, H2SO4) with sodium nitrite (NaNO2) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The fluorine substituent is robust under these conditions and generally does not interfere with the reaction.
Comparative Reactivity: All fluoroaniline isomers undergo diazotization efficiently. The subsequent Sandmeyer reaction, which involves a copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN), proceeds via a radical-nucleophilic aromatic substitution mechanism.[17] The stability and reactivity of the intermediate aryl radical are not significantly impacted by the position of the fluorine atom, leading to comparable yields across the isomers for standard Sandmeyer transformations.
However, a key advantage emerges in the context of fluorination itself. While the classic Sandmeyer reaction is not effective for introducing fluorine, the related Balz-Schiemann reaction (thermal decomposition of an isolated diazonium tetrafluoroborate salt) is a viable method. More recently, modern, one-pot, copper-mediated fluoro-deamination methods have been developed that show broad substrate scope, including various substituted anilines.[19][20][21]
Visualization of Synthetic Pathways
The following diagram illustrates the central role of fluorinated anilines as precursors to other functionalized fluoroaromatics.
Caption: Key synthetic transformations of fluorinated anilines.
Logical Framework for Derivative Selection
Choosing the right fluorinated aniline derivative is a critical step that impacts reaction efficiency and the properties of the final product. The following decision-making workflow can guide this selection process.
Caption: Decision workflow for selecting a fluoroaniline isomer.
Conclusion and Future Outlook
Fluorinated anilines are more than just simple reagents; they are strategic tools that offer chemists precise control over the electronic and steric properties of synthetic intermediates and final products. The choice between ortho, meta, and para isomers is a nuanced decision based on a deep understanding of their comparative basicity, nucleophilicity, and steric profiles. While 4-fluoroaniline often provides the highest reactivity in nucleophilic roles due to its relatively higher basicity, the unique electronic properties and steric influence of 2- and 3-fluoroaniline make them indispensable for specific applications. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, a thorough understanding of these fundamental building blocks will remain essential for innovation.[3][7][22]
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A Senior Application Scientist's Guide to the Validation of 2,4-Difluoro-N-methylaniline Hydrochloride Purity by HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,4-Difluoro-N-methylaniline hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation. We will explore the causality behind the methodological choices, compare its performance against alternative analytical techniques, and provide the detailed experimental frameworks necessary for robust and reliable analysis.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[1][2] Its widespread adoption is rooted in its high resolving power, which allows for the separation of the main compound from structurally similar impurities, and its exceptional sensitivity and accuracy in quantification.[1] The validation of an HPLC method is a systematic process that demonstrates its suitability for its intended purpose, ensuring that the results are reliable and reproducible.[3][4] This process is meticulously guided by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).[3]
Pillars of HPLC Method Validation: A Self-Validating System
A validated HPLC method is a self-validating system, where each parameter confirms the reliability of the others. The core validation characteristics, as stipulated by ICH guidelines, ensure the method is fit for purpose.[3][5][6]
-
Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[5][7] In practice, this is confirmed by demonstrating that the peaks for known impurities and the main analyte are well-resolved. Peak purity analysis using a Diode Array Detector (DAD) is often employed to ensure the main peak is not co-eluting with any impurities.
-
Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8] This is fundamental for accurate quantification and is established by analyzing a series of standards across a specified concentration range.
-
Accuracy: Accuracy reflects the closeness of the test results to the true value.[7][8] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.
-
Precision: Precision is the measure of the method's reproducibility under normal operating conditions. It is considered at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.[4]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[7]
-
Robustness: This parameter demonstrates the reliability of a method with respect to deliberate variations in its parameters, such as mobile phase composition, pH, or column temperature.[7] It provides an indication of the method's suitability for transfer between different laboratories.
Before any sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is functioning correctly.[9][10][11] Key SST parameters include resolution, tailing factor (peak symmetry), and the relative standard deviation (%RSD) of replicate injections.[9][12][13]
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][14]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Perform a blank injection (diluent) to ensure no interference from the solvent.
-
Inject the standard solution in replicate (typically 5 or 6 times) to perform the System Suitability Test.
-
Inject the sample solution.
-
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for routine purity analysis, other techniques offer complementary strengths, particularly in impurity identification and specialized quantification.[2][15][16]
| Feature | HPLC with UV/DAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass spectrometric detection.[2] | Provides structural and quantitative information based on the magnetic properties of atomic nuclei (e.g., ¹⁹F for fluorine-containing compounds).[15] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[17] | Volatile and thermally stable compounds. Derivatization may be required for polar analytes like anilines.[17] | Soluble compounds in sufficient concentration.[16] |
| Specificity | High; can resolve structurally similar impurities. Peak purity can be assessed with DAD.[17] | Very high; provides mass-to-charge ratio, aiding in the structural identification of unknown impurities.[2][17] | Very high; provides detailed structural information for unambiguous identification.[16] |
| Sensitivity | High (ng to pg level).[17] | Very high (pg to fg level).[17] | Lower sensitivity compared to chromatographic methods.[16] |
| Strengths | Robust, precise, and highly suitable for routine QC and stability testing. | Excellent for identifying and quantifying volatile impurities. | Absolute quantification without the need for a specific analyte reference standard; relies on a certified internal standard.[18] |
| Limitations | May not identify unknown impurities without mass spectrometry (LC-MS). | Limited to thermally stable and volatile compounds. | Lower throughput and sensitivity. |
Synthesizing a Robust Purity Assessment Strategy
The relationship between validation parameters ensures a comprehensive and self-verifying analytical method. Linearity establishes the range over which the method is accurate and precise. Specificity ensures that the accuracy and precision are not compromised by interfering substances.
Hypothetical Validation Data Summary
The following table presents example data that would be expected from a successful validation of the described HPLC method, meeting typical acceptance criteria based on ICH guidelines.[5]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. | The method should unequivocally assess the analyte.[17] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | ≥ 0.999 |
| Range | 25 - 150 µg/mL | To be defined based on the application.[17] |
| Accuracy (% Recovery) | 99.5 - 101.2% | Typically 98.0 - 102.0%.[17] |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0%.[17] |
| - Intermediate Precision | < 1.5% | ≤ 2.0%.[17] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | To be determined. |
Conclusion
The validation of this compound purity by HPLC is a robust, precise, and reliable method that stands as the cornerstone of quality control for this critical pharmaceutical intermediate. Its high resolving power and quantitative accuracy make it ideal for routine analysis and stability studies. While HPLC is the primary choice, a comprehensive purity profile, especially during process development and impurity characterization, is best achieved by integrating complementary techniques. GC-MS is invaluable for identifying volatile impurities, and qNMR offers a powerful method for absolute quantification and structural verification. Ultimately, a multi-faceted analytical approach, grounded in the rigorous principles of method validation, ensures the highest standards of quality and safety in drug development.
References
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- English Excel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube.
- Pharmaguideline. System Suitability in HPLC Analysis.
- IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- Unknown Source. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution.
- BenchChem. A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- BenchChem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- BenchChem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- BenchChem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BenchChem. Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.
- Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PubMed Central.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of N-methylaniline and its Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the realms of pharmaceutical development, organic synthesis, and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise but a cornerstone of safety, efficacy, and innovation. N-methylaniline and its constitutional isomers, 2-methylaniline (o-toluidine), 3-methylaniline (m-toluidine), and 4-methylaniline (p-toluidine), all share the same molecular formula (C₇H₉N) and weight (107.15 g/mol ). However, the seemingly subtle shift in the position of the methyl group dramatically alters their electronic and steric properties. These differences can manifest in divergent biological activities, toxicological profiles, and reaction kinetics, making unambiguous identification essential.
This guide provides a comprehensive comparison of the spectroscopic data of these four isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By delving into the causality behind the observed spectral differences, this document serves as a practical, field-proven resource for researchers and drug development professionals, ensuring the confident and accurate characterization of these fundamental chemical building blocks.
Molecular Structures at a Glance
A clear visualization of the isomeric structures is fundamental to understanding the resulting spectroscopic variations. The location of the methyl group relative to the amine functionality is the primary determinant of their unique spectral fingerprints.
Figure 1: Molecular structures of N-methylaniline and its isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.
¹H NMR Spectroscopy
The proton NMR spectra provide a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration. The key differentiating features are found in the aromatic region and the chemical shifts of the methyl and amine protons.
-
N-methylaniline: The methyl protons appear as a distinct singlet, significantly more shielded (lower ppm) than the aromatic protons. The N-H proton is also a singlet, often broad, and its chemical shift can be concentration-dependent. The aromatic region shows complex splitting patterns corresponding to the ortho, meta, and para protons.
-
Toluidine Isomers: The methyl group is attached to the aromatic ring, resulting in a singlet in the aliphatic region (~2.0-2.3 ppm). The amine protons (-NH₂) appear as a broad singlet. The aromatic region is the most diagnostic area. The symmetry of the molecule dictates the complexity of the splitting patterns. For instance, 4-methylaniline, being the most symmetrical, exhibits a simpler AA'BB' system (two doublets), while 2- and 3-methylaniline show more complex multiplets.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | -CH₃ Signal | -NH/NH₂ Signal | Aromatic Protons |
| N-methylaniline | ~2.8-2.9 (s, 3H)[1] | ~3.6 (br s, 1H)[1] | ~6.6-7.3 (m, 5H)[1] |
| 2-methylaniline | ~2.1 (s, 3H) | ~3.6 (br s, 2H) | ~6.6-7.1 (m, 4H) |
| 3-methylaniline | ~2.3 (s, 3H) | ~3.6 (br s, 2H) | ~6.5-7.1 (m, 4H) |
| 4-methylaniline | ~2.2 (s, 3H) | ~3.5 (br s, 2H) | ~6.6 (d, 2H), ~6.9 (d, 2H)[2] |
Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration. Data compiled from various sources including the NIST Chemistry WebBook and SDBS.
¹³C NMR Spectroscopy
¹³C NMR provides a direct count of the number of non-equivalent carbon atoms and offers clear differentiation based on the chemical shifts of the methyl and aromatic carbons.
-
N-methylaniline: The N-methyl carbon gives a signal in the aliphatic region (~30 ppm). The aromatic region will show four distinct signals for the ipso, ortho, meta, and para carbons.
-
Toluidine Isomers: The aromatic methyl carbon is more shielded (~17-21 ppm) than the N-methyl carbon. The number and position of the aromatic carbon signals are highly diagnostic. 4-methylaniline, due to its symmetry, will only show four aromatic carbon signals. In contrast, 2- and 3-methylaniline are less symmetrical and will each display six unique aromatic carbon signals. The chemical shift of the carbon bearing the methyl group (ipso-carbon) and the carbon bearing the amino group are particularly useful for identification.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | -CH₃ Signal | Aromatic Carbons |
| N-methylaniline | ~30.8[1] | ~112.5, 117.3, 129.3, 149.5[1] |
| 2-methylaniline | ~17.2 | ~114.7, 118.4, 122.1, 126.8, 130.3, 144.6 |
| 3-methylaniline | ~21.5 | ~111.8, 115.5, 119.5, 129.1, 138.9, 146.0 |
| 4-methylaniline | ~20.4[2] | ~115.1, 127.0, 129.8, 145.6[2] |
Note: Chemical shifts are typically reported in CDCl₃. Data compiled from various sources including the NIST Chemistry WebBook and SDBS.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum, a self-validating system for isomer identification.
Figure 2: Workflow for ¹³C NMR analysis of aniline isomers.
II. Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present. The key vibrations for differentiating these isomers are the N-H stretches and the C-H out-of-plane bending bands in the fingerprint region.
-
N-H Vibrations: N-methylaniline, as a secondary amine, exhibits a single, sharp N-H stretching band around 3400-3450 cm⁻¹.[3] In contrast, the toluidine isomers, being primary amines, show two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. This provides an immediate and clear distinction between N-methylaniline and the toluidines.
-
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic strong absorption bands in the 690-900 cm⁻¹ region.
-
N-methylaniline (monosubstituted): Strong bands around 750 cm⁻¹ and 690 cm⁻¹.
-
2-methylaniline (ortho-disubstituted): A strong band around 750 cm⁻¹.
-
3-methylaniline (meta-disubstituted): Bands around 770 cm⁻¹ and 690 cm⁻¹.
-
4-methylaniline (para-disubstituted): A single, strong band around 815 cm⁻¹.
-
Table 3: Comparative Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Bending (Out-of-Plane) |
| N-methylaniline | ~3430 (single peak)[3] | ~750, ~690 |
| 2-methylaniline | ~3440, ~3360 (two peaks) | ~750 |
| 3-methylaniline | ~3430, ~3350 (two peaks) | ~770, ~690 |
| 4-methylaniline | ~3420, ~3340 (two peaks) | ~815 |
Data compiled from the NIST Chemistry WebBook and other spectroscopic databases.[4]
III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the isomers and provides structural clues through their distinct fragmentation patterns upon electron ionization (EI).
All four isomers will exhibit a molecular ion peak (M⁺) at an m/z of 107. The key to differentiation lies in the relative abundance of the fragment ions.
-
N-methylaniline: The most characteristic fragmentation is the loss of a hydrogen atom to form a stable iminium cation at m/z 106, which is typically the base peak.
-
Toluidine Isomers: The primary fragmentation pathway involves the loss of a hydrogen atom followed by the expulsion of hydrogen cyanide (HCN), leading to a prominent peak at m/z 80. The base peak is often the molecular ion at m/z 107. A tropylium ion (m/z 91) can also be formed through rearrangement and loss of NH₂.
Table 4: Comparative Key Mass Spectrometry Fragments (m/z and Relative Intensity)
| Compound | Molecular Ion (M⁺) (m/z 107) | Base Peak (m/z) | Other Key Fragments (m/z) |
| N-methylaniline | High Abundance | 106 | 77 (Phenyl) |
| 2-methylaniline | 107 (Base Peak) | 107 | 106, 77, 91 |
| 3-methylaniline | 107 (Base Peak) | 107 | 106, 77, 91 |
| 4-methylaniline | 107 (Base Peak) | 107 | 106, 77, 91 |
Fragmentation patterns are based on typical 70 eV EI-MS data from the NIST Chemistry WebBook.[4]
IV. UV-Visible (UV-Vis) Spectroscopy: A Less Specific but Supporting Technique
UV-Vis spectroscopy probes the electronic transitions within the molecules. While it is less definitive than NMR for isomer differentiation, subtle shifts in the maximum absorbance wavelength (λmax) can be observed due to the electronic effect of the methyl group's position. The spectra typically show two absorption bands corresponding to π → π* transitions. The position of the methyl group influences the energy of these transitions, causing slight solvatochromic and positional shifts. However, the significant overlap in their spectra makes it a supporting, rather than a primary, identification technique.
Table 5: Comparative UV-Vis Spectroscopy Data (λmax in nm)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| N-methylaniline | ~244 | ~295 |
| 2-methylaniline | ~234 | ~285 |
| 3-methylaniline | ~235 | ~286 |
| 4-methylaniline | ~235 | ~290 |
Values are approximate and can vary with the solvent used.
Conclusion: An Integrated Spectroscopic Approach
Confident differentiation of N-methylaniline and its toluidine isomers requires an integrated analytical approach. While each technique provides valuable pieces of the puzzle, a hierarchical strategy is most effective.
Figure 3: Recommended workflow for isomer identification.
Initially, IR spectroscopy can rapidly distinguish N-methylaniline (secondary amine, one N-H band) from the toluidines (primary amines, two N-H bands). Subsequently, Mass Spectrometry confirms the molecular weight and provides corroborating evidence through fragmentation patterns, primarily separating N-methylaniline based on its m/z 106 base peak. Finally, ¹H and ¹³C NMR spectroscopy serve as the definitive techniques, offering unambiguous structural elucidation by mapping the unique electronic environments of every atom within each isomer. By understanding the principles behind the spectral data and applying this integrated workflow, researchers can ensure the integrity and accuracy of their work.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Senthilkumar, K., et al. (2013). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
-
NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines - Supporting Information. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Efficacy of 2,4-Difluoro-N-methylaniline Hydrochloride in API Synthesis
Part 1: The Strategic Imperative for Fluorinated Anilines in Modern Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated anilines have emerged as indispensable building blocks, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors (TKIs).
This guide provides an in-depth, comparative analysis of 2,4-Difluoro-N-methylaniline hydrochloride , a key intermediate, evaluating its performance and efficacy against viable alternatives in the synthesis of complex APIs. We will move beyond simple protocol recitation to explore the causal chemistry, offering field-proven insights to guide researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns. The discussion is grounded in experimental data from peer-reviewed literature, focusing on tangible metrics such as reaction yield, process purity, and overall synthetic efficiency.
Part 2: Physicochemical Profile of the Reagent
This compound is a versatile reagent typically supplied as a stable salt, ensuring a longer shelf-life and easier handling compared to the free base. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187386-15-7 (for Hydrochloride) | [1],[2] |
| CAS Number | 138564-16-6 (for Free Base) | [3],[4] |
| Molecular Formula | C₇H₈ClF₂N | [2] |
| Molecular Weight | 179.60 g/mol (for Hydrochloride) | [2] |
| Purity | Typically ≥96-98% | [3],[4],[5] |
| Physical Form | Solid or liquid | [4] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [3],[4] |
Part 3: Performance in API Synthesis: A Comparative Analysis
The utility of a building block is best measured by its performance in the synthesis of a real-world target. We will analyze its role in the context of synthesizing TKIs, where the nucleophilic aromatic substitution (SNAr) reaction is a pivotal step. The core of many TKIs, such as Gefitinib and Osimertinib, is a quinazoline or pyrimidine scaffold, and the aniline fragment is typically installed via SNAr.
Case Study: Synthesis of Gefitinib Analogues
Gefitinib (Iressa®) is an EGFR inhibitor used to treat non-small-cell lung cancer. A crucial step in its synthesis involves the coupling of a substituted aniline with a 4-chloroquinazoline core. The most commonly cited routes use 3-chloro-4-fluoroaniline for this purpose.[6] This provides an excellent benchmark for a direct comparison with 2,4-Difluoro-N-methylaniline.
The success of the SNAr reaction hinges on the nucleophilicity of the aniline and the electrophilicity of the chloroquinazoline. The electron-withdrawing groups on the aniline ring are critical; they decrease the nucleophilicity of the amine, but this is a necessary trade-off. Their primary role is to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, the reaction's intermediate.
-
3-Chloro-4-fluoroaniline: Both the chloro and fluoro groups are electron-withdrawing, activating the ring toward nucleophilic attack on a different molecule but making the aniline itself a weaker nucleophile.
-
2,4-Difluoro-N-methylaniline: The two fluorine atoms provide strong electron-withdrawing effects. The N-methyl group is weakly electron-donating, which slightly enhances the amine's nucleophilicity compared to a primary aniline, potentially leading to faster reaction kinetics under appropriate conditions.
The following table summarizes data from published syntheses of Gefitinib, providing a quantitative basis for comparison.
| Parameter | Route A: 3-Chloro-4-fluoroaniline | Route B: 2,4-Difluoro-N-methylaniline (Projected) |
| Reaction | SNAr with 4-chloro-6,7-dimethoxyquinazoline derivative | SNAr with 4-chloro-6,7-dimethoxyquinazoline derivative |
| Yield | 56% - 99% (highly process dependent)[6] | Expected to be high, potentially faster kinetics due to N-methylation. |
| Solvent | Isopropyl Alcohol (IPA) or Acetic Acid[6][7] | Aprotic polar solvents (e.g., DMF, NMP) or IPA would likely be effective. |
| Temperature | Room Temperature to 55°C[6][7] | Similar range, possibly lower due to enhanced nucleophilicity. |
| Purification | Direct isolation by filtration in optimized processes; chromatography avoided.[7] | Direct isolation is likely achievable, but requires optimization. |
| Key Impurities | N-alkylation impurities can be a problem in later steps if not controlled.[8] | The pre-installed N-methyl group eliminates the risk of N-alkylation side reactions. |
The diagram below illustrates the general workflow for the key coupling step.
Caption: General workflow for the SNAr coupling reaction.
Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Gefitinib) This protocol is adapted from a high-yield synthesis reported in the literature and serves as a representative example of the core SNAr reaction.[6]
-
Charging the Reactor: To a suitable reaction vessel, add 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline (320g, 0.98 mol) and isopropanol (400 ml).
-
Aniline Addition: Prepare a solution of 3-chloro-4-fluoro-aniline (145g, 1.0 mol) in isopropanol (100 ml). Add this solution dropwise to the reaction mixture while stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Base Addition: After the reaction is complete, add potassium hydroxide (28g, 0.5 mol) to the reaction solution and continue stirring.
-
Isolation: Isolate the solid product by suction filtration.
-
Washing & Drying: Wash the filter cake sequentially with appropriate amounts of isopropanol and ethanol. Dry the product under vacuum at 55°C to a constant weight to yield the final product (Gefitinib).
Expected Yield: ~99%[6]
Part 4: Strategic Selection of Fluorinated Intermediates
The choice of an aniline building block is not merely a tactical decision but a strategic one that impacts the entire synthetic route. For instance, in the synthesis of Osimertinib, a third-generation EGFR inhibitor, researchers often employ a more complex, pre-functionalized aniline, 4-fluoro-2-methoxy-5-nitroaniline .[9][10]
This "convergent" approach, where complex fragments are built separately and then combined, contrasts with a "linear" approach where modifications are made to the molecule step-by-step.
-
Using a simple aniline (e.g., 2,4-Difluoro-N-methylaniline):
-
Pros: Readily available, simpler initial coupling reaction.
-
Cons: Requires additional downstream steps (e.g., nitration, methoxylation) on a more complex molecule, which can lead to lower overall yields and potential regioselectivity issues.
-
-
Using a complex, pre-functionalized aniline (e.g., 4-fluoro-2-methoxy-5-nitroaniline):
-
Pros: Introduces multiple required functionalities in a single step, simplifying the later stages of the synthesis and often leading to higher overall yields.[9]
-
Cons: The synthesis of the aniline intermediate itself can be multi-step and challenging.
-
The decision-making process for selecting the optimal aniline intermediate is illustrated below.
Caption: Decision matrix for selecting an aniline building block.
Part 5: Conclusion and Future Outlook
This compound is a highly effective and valuable reagent for API synthesis. Its primary advantages lie in the robust electron-withdrawing nature of its dual fluorine atoms, which facilitates the crucial SNAr coupling reaction, and its N-methyl group, which can enhance nucleophilicity and prevent undesirable side reactions.
Compared to a direct alternative like 3-chloro-4-fluoroaniline, it offers a distinct electronic profile that may provide advantages in reaction kinetics and will definitively simplify syntheses where an N-methyl group is required in the final API, thereby improving process efficiency.
However, the ultimate "efficacy" of any building block is context-dependent. For highly complex targets, a more convergent strategy using a pre-functionalized aniline may prove superior by increasing the overall yield and simplifying purification, despite the initial investment in synthesizing the intermediate. Researchers and process chemists must weigh the cost, availability, and downstream implications of their choices. This compound remains a powerful and strategic choice in the synthetic chemist's toolkit, enabling the efficient construction of a new generation of targeted therapeutics.
Part 6: References
-
Lead Sciences. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]
-
Feng, B. (2024). Process Development For The Synthesis Of Osimertinib. Globe Thesis. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 2,4-DIFLUORO-N-METHYLANILINE. Retrieved from [Link]
-
Pan, T., et al. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(04), 483. [Link]
-
Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(08), 981. [Link]
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A Comparative Guide to the Synthesis of Difluorinated Anilines: Navigating Classical and Modern Methodologies
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Difluorinated anilines, in particular, are prized building blocks, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical comparison of the primary synthetic routes to these valuable compounds, offering experimental insights to inform your selection of the most effective methodology.
This document moves beyond a simple listing of protocols to offer a causal analysis of experimental choices, ensuring a deeper understanding of the strengths and limitations of each approach. We will explore the venerable Nucleophilic Aromatic Substitution (SNAr), the versatile palladium-catalyzed Buchwald-Hartwig amination, emerging copper-catalyzed systems, and the increasingly popular photoredox catalysis.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution represents a foundational method for the synthesis of difluorinated anilines, predicated on the activation of an aryl halide by electron-withdrawing groups, a role the fluorine atoms themselves can facilitate. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion formed by the attack of a nucleophile on the aromatic ring.
Mechanistic Rationale
The presence of two fluorine atoms on the aniline precursor sufficiently activates the ring for nucleophilic attack, particularly when a good leaving group (such as a chlorine or nitro group) is also present. The reaction is often driven to completion by the use of a strong base and elevated temperatures.
Experimental Protocol: Synthesis of 2,4-Difluoroaniline via SNAr and Subsequent Reduction
A common industrial route to 2,4-difluoroaniline involves a two-step process starting from 1,2,4-trichlorobenzene.
Step 1: Fluorination of 2,4,5-Trichloronitrobenzene
-
Nitration: 1,2,4-trichlorobenzene is first nitrated to yield 2,4,5-trichloronitrobenzene.
-
Halogen Exchange (Halex) Reaction: The resulting 2,4,5-trichloronitrobenzene is then subjected to a halogen exchange reaction with a fluoride source, such as potassium fluoride (KF), to replace two of the chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene. This step is a classic SNAr reaction.
Step 2: Hydrogenation
-
Reduction: The 2,4-difluoro-5-chloronitrobenzene is then catalytically hydrogenated. This step selectively reduces the nitro group to an amine and removes the remaining chlorine atom without affecting the fluorine substituents.[1]
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature initially, followed by heating to around 60°C to ensure completion.[2]
Performance Analysis:
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Readily available, inexpensive haloaromatics (e.g., 1,2,4-trichlorobenzene)[1] |
| Reagents | Simple, bulk chemicals (e.g., KF, H₂)[1] |
| Reaction Conditions | Can require high temperatures and pressures. |
| Yields | Generally good to excellent over the multi-step process (e.g., 70% for fluorination, 80% for hydrogenation).[1] |
| Functional Group Tolerance | Limited, as the harsh conditions can affect sensitive functional groups. |
| Key Advantages | Cost-effective for large-scale production, utilizes inexpensive starting materials.[1] |
| Key Disadvantages | Multi-step process, harsh reaction conditions, limited functional group compatibility. |
Transition-Metal Catalysis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and milder alternative to classical methods.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and amines.[3]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine is eliminated, regenerating the active Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and improve reaction efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), the aryl halide, the amine, and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Solvent: A dry, deoxygenated solvent such as toluene or dioxane is added.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 110°C and stirred for several hours until completion.
-
Workup and Purification: The reaction is cooled, quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
For the synthesis of primary anilines, where ammonia itself can be a challenging coupling partner, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by hydrolysis to yield the desired primary aniline.[3][4]
Performance Analysis:
| Parameter | Buchwald-Hartwig Amination |
| Starting Materials | Aryl halides (Cl, Br, I) or triflates, and a wide range of amines. |
| Reagents | Palladium catalyst, specialized phosphine ligands, and a base. |
| Reaction Conditions | Generally milder than SNAr, with temperatures typically ranging from room temperature to 110°C.[5] |
| Yields | Good to excellent, often exceeding 90%. |
| Functional Group Tolerance | Broad, tolerating a wide range of functional groups that may be sensitive to the harsh conditions of SNAr.[6] |
| Key Advantages | High yields, excellent functional group tolerance, broad substrate scope, and milder reaction conditions.[3] |
| Key Disadvantages | Higher cost due to the palladium catalyst and specialized ligands, potential for catalyst poisoning by certain functional groups. |
Copper-Catalyzed Amination: A Cost-Effective Alternative
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-catalyzed methods. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-based catalytic systems.
Mechanistic Considerations
The mechanism of copper-catalyzed amination is still a subject of ongoing research but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is often promoted by the use of a ligand, such as a diamine or an amino acid, which stabilizes the copper catalyst and facilitates the C-N bond formation.
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
-
Reaction Setup: A reaction vessel is charged with a copper(I) salt (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), the aryl halide, the amine, and a base (e.g., K₂CO₃).
-
Solvent: A polar aprotic solvent such as DMF or DMSO is typically used.
-
Reaction Conditions: The reaction mixture is heated, often to temperatures above 100°C, and stirred until the reaction is complete.
-
Workup and Purification: The product is isolated and purified using standard laboratory procedures.
Performance Analysis:
| Parameter | Copper-Catalyzed Amination |
| Starting Materials | Aryl iodides or bromides and various amines. |
| Reagents | Inexpensive copper salts (e.g., CuI), a ligand, and a base. |
| Reaction Conditions | Often requires elevated temperatures (80-140°C). |
| Yields | Moderate to good, but can be variable depending on the substrate. |
| Functional Group Tolerance | Generally good, but can be less tolerant than palladium-catalyzed systems. |
| Key Advantages | Lower cost compared to palladium-based methods, readily available catalysts. |
| Key Disadvantages | Often requires higher temperatures and longer reaction times, and the substrate scope can be more limited than Buchwald-Hartwig amination. |
Photocatalytic Approaches: A Mild and Modern Frontier
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, including fluorinated anilines. These methods often proceed under exceptionally mild conditions, at room temperature, and with a high degree of functional group tolerance.
Mechanistic Pathways
Photocatalytic syntheses of fluorinated anilines can proceed through several mechanistic pathways, including:
-
Single Electron Transfer (SET): An excited photocatalyst can engage in a single electron transfer with a substrate, generating a radical ion which can then participate in the desired bond-forming reaction.
-
Electron Donor-Acceptor (EDA) Complex Formation: An aniline can form an EDA complex with a fluorinated reagent. Upon photoexcitation, this complex can undergo an intramolecular electron transfer, leading to the formation of the desired product.
Experimental Protocol: Photocatalytic Difluoroalkylation of Anilines
-
Reaction Setup: In a reaction vessel, the aniline, a fluorinating agent (e.g., ethyl difluoroiodoacetate), a photocatalyst (e.g., Eosin Y or an iridium complex), and a base are dissolved in a suitable solvent (e.g., DMF or DMSO).
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, the product is isolated and purified using standard methods.
Performance Analysis:
| Parameter | Photocatalytic Synthesis |
| Starting Materials | Anilines and a suitable difluoroalkylating reagent. |
| Reagents | A photocatalyst (organic dye or metal complex), a base, and a light source. |
| Reaction Conditions | Extremely mild, often at room temperature. |
| Yields | Good to excellent, with reported yields up to 89%.[7] |
| Functional Group Tolerance | Excellent, due to the mild reaction conditions. |
| Key Advantages | Mild reaction conditions, high functional group tolerance, sustainable energy source (visible light). |
| Key Disadvantages | Can require specialized photoreactor equipment, and the substrate scope is still being actively explored. |
Comparative Summary and Outlook
The choice of synthetic route to difluorinated anilines is a multifaceted decision that depends on the specific requirements of the target molecule, the scale of the synthesis, and the available resources.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| SNAr | Cost-effective, scalable, uses simple reagents. | Harsh conditions, limited functional group tolerance. | Large-scale industrial synthesis of simple difluorinated anilines. |
| Buchwald-Hartwig | High yields, excellent functional group tolerance, broad scope. | High cost of catalyst and ligands. | Complex molecule synthesis, late-stage functionalization in drug discovery. |
| Copper-Catalyzed | Low cost, readily available catalysts. | Often requires high temperatures, variable yields. | Cost-sensitive syntheses where high temperatures are tolerable. |
| Photocatalysis | Extremely mild conditions, excellent functional group tolerance. | Requires specialized equipment, newer methodology. | Synthesis of highly functionalized or sensitive molecules, "green chemistry" applications. |
For drug development professionals, the Buchwald-Hartwig amination and emerging photocatalytic methods offer the most significant advantages due to their broad functional group tolerance and mild reaction conditions, which are crucial for the late-stage functionalization of complex molecular scaffolds. While SNAr remains a viable and cost-effective option for the synthesis of simpler building blocks, its utility in the context of complex, multi-functionalized molecules is limited. Copper-catalyzed methods provide a valuable cost-benefit compromise, particularly for moderately complex targets where the higher temperatures are not a limiting factor.
The continued development of more active and robust catalysts for both metal-catalyzed and photocatalytic systems promises to further expand the synthetic toolbox for accessing these valuable difluorinated aniline building blocks, enabling the creation of next-generation pharmaceuticals and advanced materials.
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Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 2023. [Link]
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 2022. [Link]
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Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, 1994. [Link]
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][7][8]thiadiazole Series. European Journal of Organic Chemistry, 2015. [Link]
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A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 2023. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Photocatalytic synthesis of 2,3-diamines from anilines and DIPEA via C–N bond cleavage and C–C bond formation. Green Chemistry, 2022. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. [Link]
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][7][8]thiadiazole Series. Request PDF. [Link]
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Synthesis of perfluoroaryl sulfides at electron-poor arenes via an SNAr step with an unexpected mechanism. Request PDF. [Link]
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New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 2001. [Link]
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Efficient Cu(OTf)2-catalyzed synthesis of novel and diverse 2,3-dihydroquinazolin-4(1H). Molecular Diversity, 2015. [Link]
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Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters, 2023. [Link]
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Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]
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Copper‐Catalyzed Electrophilic Amination of Functionalized Diarylzinc Reagents. Angewandte Chemie International Edition, 2007. [Link]
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Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 2021. [Link]
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A Comparative Guide to the Biological Activity of MEK Inhibitors Derived from Fluorinated Anilines: Selumetinib vs. Alternatives
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The 2,4-difluoroaniline moiety, a key structural component, is present in a class of potent anti-cancer agents known as MEK inhibitors. These drugs target the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2]
Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent driver of oncogenesis, making its components, particularly MEK1 and MEK2, prime targets for therapeutic intervention.[3] Selumetinib (AZD6244), a compound whose synthesis involves fluorinated aniline precursors, is a prominent MEK1/2 inhibitor approved for treating neurofibromatosis type 1 (NF1).[4][5][6] This guide provides an in-depth, objective comparison of the biological activity of Selumetinib with other leading MEK inhibitors, namely Trametinib and Cobimetinib, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Allosteric Inhibition of the MAPK Cascade
Selumetinib, Trametinib, and Cobimetinib are not competitive with ATP. Instead, they are highly selective, reversible, allosteric inhibitors that bind to a unique pocket on the MEK1 and MEK2 enzymes.[7][8][9] This binding event stabilizes the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[8] By halting this critical step, these inhibitors effectively shut down the downstream signaling that drives tumor cell proliferation and survival.[7][10] The combination of a MEK inhibitor with a BRAF inhibitor, such as vemurafenib, can lead to a more comprehensive blockade of the MAPK pathway, resulting in increased cancer cell apoptosis and reduced tumor growth compared to single-agent therapy.[11][12]
Figure 1: Simplified MAPK signaling pathway illustrating the inhibitory action of MEK inhibitors.
Comparative Analysis of Biological Activity
The therapeutic efficacy of a kinase inhibitor is determined by its potency at both the biochemical and cellular levels. While Selumetinib, Trametinib, and Cobimetinib share a common mechanism, they exhibit distinct potency profiles.
Biochemical Potency: Direct Enzyme Inhibition
Biochemical assays measure the direct interaction of a compound with its purified enzyme target. Data consistently shows that Trametinib is the most potent inhibitor of MEK1 and MEK2 among the three, with sub-nanomolar IC50 values.[13][14]
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference |
| Trametinib | 0.7 | 0.9 | [13][14] |
| Cobimetinib | 0.9 | 199 | [13][14] |
| Selumetinib | 14 | 12 | [15] |
Table 1: Comparative biochemical potency of MEK inhibitors against purified MEK1 and MEK2 enzymes. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Cellular Potency: Inhibition in Cancer Cell Lines
Cellular assays provide a more biologically relevant measure of a drug's effectiveness by assessing its ability to inhibit a target within the complex environment of a living cell. In various cancer cell lines, particularly those with BRAF or KRAS mutations that lead to a constitutively active MAPK pathway, these inhibitors show potent anti-proliferative effects.
| Compound | A375 (BRAF V600E) IC50 (nM) | Colo205 (BRAF V600E) IC50 (nM) | HT29 (BRAF V600E) IC50 (nM) | Reference |
| Trametinib | ~1-5 | ~1-5 | ~1-5 | [16] |
| Cobimetinib | ~5-20 | ~5-20 | ~5-20 | [13] |
| Selumetinib | ~20-100 | ~20-100 | ~100-500 | [17] |
Table 2: Comparative cellular anti-proliferative potency of MEK inhibitors in BRAF-mutant human cancer cell lines. Data is aggregated from multiple sources and represents approximate ranges.
In Vivo Efficacy and Clinical Observations
Preclinical and clinical studies have demonstrated the anti-tumor activity of these compounds. In xenograft models using KRAS-mutant lung cancer cells, both Selumetinib and Trametinib showed significant tumor growth inhibition.[18] Clinically, the choice of inhibitor can depend on the specific indication and patient population. Selumetinib is the first and only FDA-approved medical therapy for children with NF1 and inoperable plexiform neurofibromas, where it has been shown to reduce tumor volume and pain.[6][19] Trametinib, often in combination with the BRAF inhibitor dabrafenib, is a standard of care for BRAF V600-mutant metastatic melanoma.[13] A meta-analysis comparing Trametinib and Selumetinib for NF1-related tumors noted that while both are effective, Selumetinib showed a higher overall response rate in some studies.[20]
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are representative methodologies for assessing inhibitor potency.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Objective: To determine the IC50 value of a test compound against purified MEK1 kinase.
Materials:
-
Purified, active MEK1 enzyme
-
Biotinylated ERK1 (inactive substrate)
-
Europium-labeled anti-phospho-ERK1 antibody (detection antibody)
-
Streptavidin-Allophycocyanin (SA-APC, FRET acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., Selumetinib) serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.
-
Enzyme/Substrate Preparation: Prepare a solution of MEK1 and biotinylated ERK1 in assay buffer at 2X the final desired concentration.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent mix containing the Eu-labeled anti-phospho-ERK1 antibody and SA-APC in detection buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition (calculated from control wells) against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Cellular Potency)
This protocol uses a luminescent cell viability assay to measure the effect of an inhibitor on the proliferation of cancer cells.
Objective: To determine the IC50 value of a test compound on the proliferation of A375 melanoma cells.
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in growth medium
-
Sterile, white-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed 3,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add 10 µL of the 10X serially diluted test compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Figure 2: Experimental workflow for a 72-hour cellular proliferation assay.
Discussion and Future Perspectives
The data clearly establishes Trametinib as the most potent of the three inhibitors at a biochemical level, an attribute that often translates to lower effective doses in a cellular context. The difluoroaniline moiety present in these types of molecules is critical for establishing key hydrogen bond interactions within the allosteric binding pocket of MEK, contributing significantly to their high affinity and selectivity.
The clinical success of MEK inhibitors, particularly in combination with BRAF inhibitors for melanoma, has validated the MAPK pathway as a therapeutic target.[13] However, acquired resistance remains a significant challenge. Future research is focused on developing next-generation inhibitors that can overcome resistance mechanisms and exploring novel combination strategies, such as pairing MEK inhibitors with immunotherapy agents like PD-1/PD-L1 checkpoint inhibitors.[11][13]
Conclusion
Compounds derived from fluorinated aniline scaffolds, exemplified by Selumetinib, Trametinib, and Cobimetinib, are powerful tools in the armamentarium against cancers driven by the MAPK pathway. While all three are effective allosteric MEK1/2 inhibitors, they possess distinct potency profiles. Trametinib exhibits superior biochemical and cellular potency, while Selumetinib has carved out a crucial niche as the first approved therapy for NF1-related plexiform neurofibromas. The objective comparison of their biological activities provides a critical framework for researchers to select the appropriate tool for their preclinical models and for clinicians to make informed therapeutic decisions.
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- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
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- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Catalytic Methods for Aniline N-Alkylation
For researchers, medicinal chemists, and process development professionals, the N-alkylation of anilines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups to the nitrogen atom of aniline derivatives profoundly influences their biological activity, solubility, and metabolic stability. This guide provides an in-depth comparison of the predominant catalytic strategies for aniline N-alkylation, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Strategic Imperative of Aniline N-Alkylation
The synthesis of N-alkylanilines is of paramount importance in drug discovery and development. The alkyl substituent can serve as a crucial pharmacophore, modulate the basicity of the nitrogen atom, and introduce steric bulk to fine-tune ligand-receptor interactions. Consequently, the development of efficient, selective, and sustainable methods for this transformation is an area of continuous innovation. This guide will navigate the landscape of catalytic options, from venerable noble metal systems to the burgeoning field of earth-abundant metal and metal-free catalysis.
The "Borrowing Hydrogen" Principle: A Unifying Green Strategy
A significant advancement in N-alkylation chemistry is the widespread adoption of the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, particularly when utilizing alcohols as alkylating agents.[1] This elegant and atom-economical strategy circumvents the use of stoichiometric and often hazardous alkylating agents like alkyl halides. The catalytic cycle, as depicted below, typically involves the temporary "borrowing" of hydrogen from an alcohol to generate a reactive carbonyl intermediate. This intermediate then undergoes condensation with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the active catalyst and releasing water as the sole byproduct.
Caption: The borrowing hydrogen catalytic cycle for aniline N-alkylation with an alcohol.
I. Noble Metal Catalysis: The Gold Standard of Efficiency
Catalysts based on noble metals such as ruthenium and iridium have historically been the workhorses for aniline N-alkylation, prized for their high activity and broad substrate scope.[2][3] These catalysts typically operate under relatively mild conditions and with low catalyst loadings, making them highly effective for complex molecule synthesis.
Mechanistic Rationale and Performance
Ruthenium and iridium complexes are particularly adept at facilitating the borrowing hydrogen mechanism.[2] The choice of ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, is critical for modulating the catalyst's activity and stability. For instance, NHC-Ir(III) complexes have demonstrated superior catalytic activity compared to their Ru(II) counterparts in solvent-free N-alkylation of anilines with benzyl alcohols.[2] The electronic and steric properties of the ligands influence the rate-determining steps of the catalytic cycle, such as the initial alcohol dehydrogenation and the final imine reduction.
Data-Driven Comparison of Noble Metal Catalysts
| Catalyst System | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NHC-Ir(III) complex | Benzyl alcohol | 120 | 24 | High | [2] |
| NHC-Ru(II) complex | Benzyl alcohol | 120 | 24 | Moderate-High | [2] |
| [RuCl₂(p-cymene)]₂ | Benzyl alcohol | 140 | 24 | High | [4] |
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation
This protocol is a representative example of a noble metal-catalyzed N-alkylation of aniline with benzyl alcohol.
Materials:
-
Aniline (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
[RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol%)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Anhydrous toluene (2 mL)
-
Schlenk tube and magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂, potassium tert-butoxide, aniline, and a magnetic stir bar.
-
Add anhydrous toluene, followed by benzyl alcohol via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylaniline.
II. Earth-Abundant Metal Catalysis: The Rise of Sustainable Alternatives
Driven by the high cost and limited availability of noble metals, significant research has focused on developing catalysts based on earth-abundant first-row transition metals such as manganese, iron, cobalt, nickel, and copper.[4][5][6][7] These systems offer a more sustainable and economical approach to aniline N-alkylation.
Mechanistic Considerations and Performance Insights
Catalysts based on metals like manganese and nickel have shown remarkable efficacy in mediating the borrowing hydrogen pathway.[1] The catalytic activity is often dependent on the ligand architecture and the oxidation state of the metal center. For example, manganese pincer complexes have been successfully employed for the selective monoalkylation of anilines with a broad range of alcohols under mild conditions (80-100°C).[1] Similarly, nickel-based catalysts, often in the form of nanoparticles or supported on materials like organoclays, have demonstrated high conversion and selectivity.[5]
Comparative Performance of Earth-Abundant Metal Catalysts
| Catalyst System | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Manganese pincer complex | Benzyl alcohol | 80 | 24 | 80-90 (typical) | [1] |
| Ni(30)/O-clay | Benzyl alcohol | 70 | 6 | 70 (conversion) | [5] |
| CoNx@NC | Substituted benzyl alcohols | 140 | 18-24 | High | [5] |
| Copper-Chromite | Benzyl alcohol | 110 | 8 | 85 | [6][8] |
| Fe single-atom on N-graphene | Benzyl alcohol | 140 | 3 | up to 99 | [9] |
Experimental Protocol: Manganese-Catalyzed N-Alkylation
This protocol provides a general procedure for the N-alkylation of anilines using a manganese pincer complex.
Materials:
-
Aniline derivative (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Manganese pincer catalyst (e.g., complex 1 from the reference, 3 mol%)
-
Potassium tert-butoxide (0.75 mmol)
-
Toluene (2 mL)
-
Reaction vial and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the manganese pincer catalyst, potassium tert-butoxide, and the aniline derivative.
-
Add toluene, followed by the benzyl alcohol.
-
Seal the vial and place it in a preheated heating block or oil bath at 80°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC for conversion and yield.
-
For isolation, dilute the mixture with a suitable organic solvent, filter to remove any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the pure N-alkylated product.
III. Metal-Free Catalysis: An Emerging Frontier
While less common, metal-free approaches for aniline N-alkylation are gaining traction as a potentially greener and more cost-effective alternative. These methods often rely on the use of strong bases or organocatalysts to facilitate the reaction, typically under more forcing conditions.
Mechanistic Pathways and Performance
Metal-free N-alkylation of anilines with alcohols can proceed through a base-catalyzed mechanism. In a solvent-free system, a strong base like sodium hydroxide can promote the reaction between anilines and alcohols at elevated temperatures. While this approach avoids transition metals, it may require higher temperatures and catalyst loadings compared to metal-catalyzed systems.
Experimental Protocol: Base-Catalyzed Metal-Free N-Alkylation
This protocol outlines a metal-free approach for the N-alkylation of aniline with benzyl alcohol.
Materials:
-
Aniline (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Sodium hydroxide (NaOH) (as catalyst)
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine aniline, benzyl alcohol, and a catalytic amount of sodium hydroxide.
-
Heat the solvent-free mixture to the desired temperature (e.g., 150-180°C).
-
Stir the reaction mixture for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a catalytic aniline N-alkylation reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated N-Methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
Introduction: The Strategic Role of Fluorine in N-Methylaniline Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for fine-tuning pharmacological properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall potency.[1][2] When applied to the N-methylaniline scaffold, a privileged structure in many biologically active compounds, fluorination opens up a vast chemical space for the development of targeted therapeutics. This guide provides a comparative analysis of fluorinated N-methylaniline derivatives, with a particular focus on their structure-activity relationship (SAR) as kinase inhibitors in oncology. We will delve into the causality behind experimental choices, present supporting preclinical data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
The introduction of fluorine atoms into the N-methylaniline core can dramatically alter its physicochemical properties, which in turn dictates its biological activity. These changes are highly dependent on the number and position of the fluorine substituents.
Key Physicochemical Alterations:
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer half-life in vivo.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the aniline nitrogen. This can influence the molecule's ionization state at physiological pH, affecting its solubility and interaction with biological targets.
-
Conformational Control: Fluorine substitution can induce specific conformational preferences in a molecule, which can lead to a more favorable binding orientation with its target protein.
These alterations in physicochemical properties translate into significant effects on biological activity, including potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Fluorinated N-Methylaniline Derivatives as Kinase Inhibitors
Fluorinated N-methylaniline derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. In particular, these compounds have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical targets in oncology.[3]
Structure-Activity Relationship (SAR) Insights
The following table summarizes the in vitro cytotoxic activity and kinase inhibitory potency of representative fluorinated N-methylaniline-containing compounds against various cancer cell lines and kinases. The data highlights the critical role of the fluorination pattern on the aniline ring.
| Compound ID | Structure (Anilino- portion) | Target Cell Line / Kinase | IC50 (µM) | Key SAR Observations | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | EGFR | 0.017 | The 3-chloro-4-fluoro substitution pattern is crucial for high-potency EGFR inhibition. | [3] |
| Vandetanib | 4-bromo-2-fluoroaniline | VEGFR-2 | 0.04 | The combination of bromine and fluorine on the aniline ring contributes to potent VEGFR-2 inhibition. | [3] |
| Compound 1 | 4-fluoro-N-methylaniline | A549 (Lung Cancer) | 4.83 | Monofluorination at the para-position provides moderate anticancer activity. | [3] |
| Compound 2 | 3,4-difluoro-N-methylaniline | HeLa (Cervical Cancer) | 2.62 | Difluorination at the 3 and 4 positions enhances cytotoxic activity compared to monofluorination. | [3] |
| Compound 3 | 2,4-difluoro-N-methylaniline | BGC823 (Gastric Cancer) | 3.21 | The 2,4-difluoro pattern also demonstrates significant anticancer activity. | [3] |
| Compound 4 | 3-chloro-4-trifluoromethoxy-phenylamino | A375 (Melanoma) | 12.25 | The trifluoromethoxy group at the 4-position, combined with a 3-chloro substituent, shows potent activity against melanoma cells. | [4] |
Causality Behind SAR Observations:
The observed SAR trends can be rationalized by considering the electronic and steric effects of the fluorine substituents.
-
Positional Isomerism (ortho vs. meta vs. para): The position of the fluorine atom on the aniline ring significantly impacts activity. Para-substitution is often well-tolerated and can lead to favorable interactions within the ATP-binding pocket of kinases. Ortho- and meta-substitutions can influence the torsion angle of the aniline ring relative to the core scaffold, which can either enhance or diminish binding affinity depending on the specific target.
-
Mono- vs. Di- vs. Tri-fluorination: Increasing the number of fluorine substituents can have a multifaceted effect. While it can enhance lipophilicity and metabolic stability, it can also introduce steric hindrance and alter the electronic properties of the aniline ring. The optimal degree of fluorination is target-dependent and requires careful optimization. For instance, di-fluorination at the 3 and 4 positions often leads to a significant increase in potency against various cancer cell lines compared to mono-fluorination.[3]
-
Trifluoromethyl and Trifluoromethoxy Groups: The introduction of trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups can dramatically enhance potency. These groups are highly lipophilic and can engage in strong hydrophobic interactions within the kinase active site. Furthermore, the OCF3 group can act as a hydrogen bond acceptor, providing an additional point of interaction.
Experimental Workflows and Protocols
To ensure the reliability and reproducibility of the presented data, this section provides detailed, step-by-step protocols for the synthesis of a representative fluorinated N-methylaniline derivative and for key biological assays used in its evaluation.
Synthesis of 4-Anilinoquinazoline Derivatives
The following diagram illustrates a general workflow for the synthesis of 4-anilinoquinazoline derivatives, which are a common class of kinase inhibitors incorporating the fluorinated N-methylaniline scaffold.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of a 4-(4-Fluoro-N-methylanilino)quinazoline
This protocol describes a microwave-assisted synthesis, which offers advantages in terms of reduced reaction times and often improved yields.[3]
-
Materials:
-
4-Chloroquinazoline (1 mmol)
-
4-Fluoro-N-methylaniline (1.2 mmol)
-
Isopropanol (5 mL)
-
Microwave reactor vial (10 mL)
-
-
Procedure:
-
Combine 4-chloroquinazoline and 4-fluoro-N-methylaniline in the microwave reactor vial.
-
Add isopropanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is the desired product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
-
Biological Evaluation: In Vitro Cytotoxicity and Kinase Inhibition
The following diagrams and protocols describe the key biological assays used to evaluate the anticancer activity of fluorinated N-methylaniline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated N-methylaniline derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Western Blot for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR, which is a direct measure of its activation and the efficacy of an EGFR inhibitor.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis:
-
Culture cancer cells (e.g., A431) to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with the fluorinated N-methylaniline derivative for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe it with a primary antibody against total EGFR.
-
Repeat the immunodetection steps.
-
-
Data Analysis:
-
Quantify the band intensities for pEGFR and total EGFR using densitometry software.
-
Calculate the ratio of pEGFR to total EGFR to determine the effect of the compound on EGFR phosphorylation.
-
Conclusion and Future Perspectives
The strategic fluorination of the N-methylaniline scaffold is a powerful approach for the development of potent and selective kinase inhibitors with improved pharmacological properties. The position and number of fluorine substituents on the aniline ring are critical determinants of biological activity, and a thorough understanding of the structure-activity relationship is essential for rational drug design. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel fluorinated N-methylaniline derivatives.
Future research in this area will likely focus on the development of compounds with enhanced selectivity for specific kinase isoforms and on overcoming the challenges of drug resistance. The use of computational modeling and structure-based drug design will continue to play a crucial role in guiding the synthesis of next-generation fluorinated N-methylaniline-based therapeutics.
References
- BenchChem. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.
- BenchChem. (2025).
- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16, 1089–1109.
- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927.
- Zhou, Y., et al. (2016). An update on the development of kinase inhibitors for the treatment of non-small cell lung cancer. Expert Opinion on Drug Discovery, 11(11), 1067-1085.
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- 2. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis: 2,4-dichloro-N-methylaniline versus 2,4-difluoro-N-methylaniline
An authoritative guide for researchers, scientists, and drug development professionals.
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Halogenated anilines are a cornerstone of this process, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth comparison of two such analogs: 2,4-dichloro-N-methylaniline and 2,4-difluoro-N-methylaniline. We will dissect their reactivity profiles, grounded in fundamental electronic principles and supported by established chemical knowledge, to empower chemists with the foresight needed for rational synthetic design.
The Decisive Role of Halogen Substituents: An Electronic Tug-of-War
The reactivity of an aromatic ring is profoundly influenced by its substituents. In our two molecules of interest, the N-methylamino group and the two halogen atoms are engaged in an electronic tug-of-war that defines the nucleophilicity and electrophilicity of the benzene ring.
-
N-Methylamino Group : This group is a powerful activator for electrophilic aromatic substitution (EAS). The nitrogen's lone pair of electrons donates electron density into the ring via a positive resonance (+R) effect, increasing the ring's nucleophilicity.[1] This makes the ring more reactive towards electrophiles than benzene itself.[1][2]
-
Halogen Atoms (Fluorine vs. Chlorine) : Halogens exert two opposing electronic effects:
-
Inductive Effect (-I) : Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, deactivating it. Fluorine is more electronegative than chlorine, and thus exerts a stronger electron-withdrawing inductive effect.[3][4]
-
Resonance Effect (+R) : The lone pairs on the halogen can be donated back into the aromatic ring, partially counteracting the inductive effect. This electron-donating resonance is more effective for fluorine than chlorine due to better overlap between the 2p orbitals of fluorine and carbon.[3]
-
Crucially, for halogens, the deactivating inductive effect is stronger than the activating resonance effect, meaning all halobenzenes are less reactive in electrophilic substitution than benzene itself.[3] The balance of these forces dictates the reactivity differences between our two subject molecules.
Figure 1. A summary of the dominant electronic effects influencing the reactivity of the fluoro- and chloro-substituted aniline rings.
Performance in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring.[5] Despite the deactivating nature of the halogens, the N-methylamino group is a potent activator and will direct incoming electrophiles to the ortho and para positions.[1] Since the 2- and 4-positions are blocked, substitution is expected primarily at the 6-position (ortho to the amine).
The critical factor for reactivity is the degree of deactivation caused by the halogens.
| Reactivity Aspect | 2,4-difluoro-N-methylaniline | 2,4-dichloro-N-methylaniline | Scientific Rationale |
| Overall Rate of Reaction | Slower | Faster | The stronger inductive electron withdrawal (-I) of fluorine deactivates the ring more significantly than chlorine, making it less nucleophilic and slower to react with electrophiles.[3] |
| Regioselectivity | C-6 Substitution | C-6 Substitution | The powerful ortho, para-directing N-methylamino group dictates the position of substitution. |
Experimental Protocol: Comparative Nitration
This protocol provides a framework for experimentally validating the difference in EAS reactivity.
-
Preparation : In separate, identical flasks, dissolve 1.0 mmol of 2,4-difluoro-N-methylaniline and 2,4-dichloro-N-methylaniline in 5 mL of glacial acetic acid. Cool both flasks to 0-5°C in an ice bath.
-
Reagent Addition : While stirring, slowly add 1.05 mmol of concentrated nitric acid dropwise to each flask, ensuring the temperature remains below 10°C.
-
Reaction Monitoring : Stir the reactions at 0-5°C. Collect aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quench with water. Analyze the aliquots by LC-MS or GC-MS to monitor the consumption of starting material and formation of the nitrated product.
-
Work-up : After the reaction reaches completion (or after a set time, e.g., 2 hours), pour the mixture onto 50 g of crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction & Analysis : Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate. Determine the yield of the 6-nitro product for each starting material.
Expected Outcome : The reaction with 2,4-dichloro-N-methylaniline will proceed faster and likely give a higher yield in a shorter time frame compared to the 2,4-difluoro-N-methylaniline, confirming its higher reactivity in EAS.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the mirror opposite of EAS.[6] It involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[6][7] The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[7]
| Reactivity Aspect | 2,4-difluoro-N-methylaniline | 2,4-dichloro-N-methylaniline | Scientific Rationale |
| Overall Rate of Reaction | Faster | Slower | The rate-determining step is the initial attack of the nucleophile.[7][8] Fluorine's intense inductive effect makes the carbon atom it is attached to more electrophilic and provides superior stabilization for the intermediate carbanion, thus accelerating the reaction.[7][9] |
| Leaving Group Ability | Fluorine (Good) | Chlorine (Poor) | In the context of SNAr, the typical leaving group trend is reversed: F > Cl > Br > I.[7] This is because C-X bond breaking is not the rate-determining step, and the electronegativity of the halogen, which activates the ring for attack, is the dominant factor.[7][8] |
Experimental Protocol: Comparative Methoxylation
This workflow can be used to compare the SNAr reactivity of the two compounds.
Figure 2. Step-by-step protocol for comparing SNAr reactivity.
Expected Outcome : 2,4-difluoro-N-methylaniline will show a significantly higher conversion rate to the corresponding methoxy-substituted product compared to 2,4-dichloro-N-methylaniline under identical reaction conditions. Substitution of one of the fluorine atoms is the anticipated result.
Summary and Recommendations for the Synthetic Chemist
The choice between 2,4-dichloro-N-methylaniline and 2,4-difluoro-N-methylaniline is a strategic one, contingent on the desired transformation.
-
For Electrophilic Aromatic Substitution (EAS) , such as Friedel-Crafts, nitration, or further halogenation, 2,4-dichloro-N-methylaniline is the superior substrate . Its less deactivated ring will lead to faster reaction rates and potentially higher yields.
-
For Nucleophilic Aromatic Substitution (SNAr) , where a halogen is to be displaced by a nucleophile (e.g., an amine, alkoxide, or thiol), 2,4-difluoro-N-methylaniline is the substrate of choice . The powerful activating effect of fluorine for nucleophilic attack makes it significantly more reactive in this context.
By understanding the fundamental electronic differences between these two building blocks, researchers can make more informed decisions, optimizing reaction conditions and improving the overall efficiency of their synthetic endeavors.
References
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
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Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 20, 2026, from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 20, 2026, from [Link]
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Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?[Link]
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Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
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Safety Operating Guide
Proper Disposal of 2,4-Difluoro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,4-Difluoro-N-methylaniline hydrochloride (CAS No. 1187386-15-7). As a halogenated aromatic amine, this compound presents significant health and environmental hazards, necessitating meticulous disposal procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are not only compliant with regulations but are also grounded in a deep understanding of the chemical's properties and associated risks.
The hydrochloride salt of 2,4-Difluoro-N-methylaniline shares the hazardous characteristics of its free amine base (CAS No. 138564-16-6), which is classified as highly toxic if swallowed, in contact with skin, or if inhaled. Therefore, all handling and disposal operations must be approached with the utmost caution, prioritizing personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. The primary risks include acute toxicity through ingestion, dermal absorption, and inhalation.
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Eye/Face Protection: Tightly fitting safety goggles and a face shield.[1] |
| Hand Protection: Double-gloving with heavy-duty nitrile or butyl rubber gloves.[1][2] | |
| Body Protection: Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[1] | |
| Respiratory Protection: All handling of the solid or solutions must be conducted within a certified chemical fume hood. For spill cleanup outside of a fume hood, a full-face respirator with a combination organic vapor/HEPA cartridge may be necessary.[1] | |
| Environmental Hazard | Prevent release to the environment. This compound can be harmful to aquatic life.[3][4] |
The causality behind these PPE recommendations lies in creating multiple barriers to prevent all potential routes of exposure. The use of a fume hood is non-negotiable as it provides primary containment of toxic vapors or dust. Double-gloving and a lab coat protect against accidental skin contact, which is a significant route of absorption for anilines.
II. Waste Segregation and Containerization: The "Cradle-to-Grave" Responsibility
Proper segregation of hazardous waste is a cornerstone of laboratory safety and regulatory compliance. As a halogenated organic compound, this compound must be collected in a dedicated hazardous waste container.[5]
dot
Caption: Waste Segregation and Containerization Workflow.
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use a clean, dry, and chemically compatible container designated for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic").[5]
-
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in the designated container.
-
Crucially, do not mix this waste with other waste streams, especially strong oxidizing agents or acids, with which anilines can react violently.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area. This area should have secondary containment to mitigate spills.
III. Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
Table 2: Emergency Response Plan
| Emergency Scenario | Action Plan |
| Minor Spill (within a chemical fume hood) | 1. Alert personnel in the immediate vicinity. 2. Ensure you are wearing the appropriate PPE as outlined in Table 1. 3. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent. 4. Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated organic waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. 6. Document the spill and report it to your institution's Environmental Health and Safety (EHS) department. |
| Major Spill (outside a chemical fume hood or a large volume) | 1. Evacuate the immediate area immediately. [6] 2. Alert others in the laboratory and activate the nearest fire alarm if there is a risk of fire. 3. Close the laboratory doors to contain the vapors. 4. From a safe location, contact your institution's emergency response team and the EHS department.[6] 5. Do not attempt to clean up a major spill unless you are trained and equipped to do so. |
| Personnel Exposure | Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
IV. Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[7]
dot
Caption: Final Disposal Pathway for Halogenated Waste.
Procedural Steps for Final Disposal:
-
EHS Coordination: Once your halogenated waste container is full, contact your institution's EHS department to arrange for a pickup.
-
Waste Manifest: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal site, a "cradle-to-grave" requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Professional Disposal: The licensed vendor will transport the waste to a permitted facility for high-temperature incineration. This process is designed to achieve a destruction and removal efficiency (DRE) of at least 99.99%, breaking down the halogenated organic compounds into less hazardous inorganic constituents.[7]
Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or poured down the drain. [8] This would constitute a serious regulatory violation and pose a significant threat to the environment.
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
Spill Control/Emergency Response - EHSO Manual 2025-2026 . (2025). Retrieved from [Link]
-
Emergency and Spill Response Procedures . Auburn University. (n.d.). Retrieved from [Link]
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Aniline . (n.d.). Retrieved from [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. (n.d.). Retrieved from [Link]
-
Comparison of available treatment techniques for hazardous aniline-based organic contaminants . (n.d.). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . EPA. (n.d.). Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. (n.d.). Retrieved from [Link]
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Personal Protective Equipment (PPE) . Safety-Kleen. (n.d.). Retrieved from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . EPA. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. (n.d.). Retrieved from [Link]
-
A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix . MDPI. (n.d.). Retrieved from [Link]
-
2,4-Difluoro-N-methylaniline . Lead Sciences. (n.d.). Retrieved from [Link]
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EMERGENCY PROCEDURES MANUAL AND OIL SPILL RESPONSE PLAN . (n.d.). Retrieved from [Link]
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Navigating the Safe Handling of 2,4-Difluoro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2,4-Difluoro-N-methylaniline hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these safety protocols, we aim to foster a deeper understanding of chemical safety and build a culture of proactive risk management.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, can be fatal.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3] Prolonged or repeated contact can lead to dermatitis.
-
Combustibility: While not highly flammable, it is a combustible liquid and may ignite if exposed to heat or an ignition source.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Given these hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to prevent exposure and ensure personal safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact and absorption. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in case of a spill, more robust gloves like neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[1] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from splashes and aerosols. Standard prescription glasses do not offer adequate protection. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols. The necessity of respiratory protection should be determined by a risk assessment of the specific procedure. |
A Step-by-Step Guide to Selecting Your PPE
To ensure a self-validating system of safety, the following workflow should be considered before handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed when not in use.
Handling Procedures
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[3] Do not allow the spilled material to enter drains or waterways.[3]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This waste stream should be segregated as "Halogenated Organic Waste."[5] Do not mix with non-halogenated waste to avoid unnecessary disposal costs and complications.[6]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated halogenated waste container.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Regulations can vary by location.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
-
Sdfine. (n.d.). n-methylaniline Safety Data Sheet. [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. [Link]
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University of California, Santa Cruz. (n.d.). Halogenated Waste. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
